molecular formula C6H9NO3S B2514364 5-Oxo-1,4-thiazepane-3-carboxylic acid CAS No. 108051-20-3

5-Oxo-1,4-thiazepane-3-carboxylic acid

Cat. No.: B2514364
CAS No.: 108051-20-3
M. Wt: 175.2
InChI Key: JICTZUFURQRLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1,4-thiazepane-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO3S and its molecular weight is 175.2. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-1,4-thiazepane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-1,4-thiazepane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1,4-thiazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICTZUFURQRLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Scaffold: Unlocking the Pharmacological Potential of 1,4-Thiazepanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Flatland—Embracing Three-Dimensionality in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by "flat," aromatic-rich scaffolds. While effective, this chemical space is well-explored, and the demand for novel therapeutics with improved specificity and properties is relentless. The strategic pivot towards molecules with greater three-dimensional (3D) character has become a cornerstone of modern drug discovery, as these scaffolds often exhibit enhanced protein-binding specificity and improved physicochemical properties.[1]

Among the saturated heterocycles gaining prominence, the 1,4-thiazepane ring system stands out. This seven-membered ring, containing both nitrogen and sulfur heteroatoms, offers a flexible yet constrained conformation, making it an attractive and underrepresented scaffold for building diverse screening libraries.[1] This guide provides a deep dive into the pharmacological landscape of 1,4-thiazepane derivatives, detailing their synthesis, diverse biological activities, and the mechanistic rationale behind their therapeutic potential.

The 1,4-Thiazepane Core: A Privileged Scaffold

The 1,4-thiazepane is a seven-membered heterocyclic compound featuring a sulfur atom at position 1 and a nitrogen atom at position 4.[2] Its non-planar, puckered conformation provides an ideal framework for creating molecules with significant 3D character, a feature known to improve target engagement and selectivity.[1] This structural attribute allows for the precise spatial orientation of substituents, enabling tailored interactions within the complex topographies of biological targets.

From a drug development perspective, the inclusion of sulfur and nitrogen atoms offers several advantages:

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating strong interactions with protein active sites.

  • Lipophilicity and Metabolic Stability: The thioether linkage influences the molecule's lipophilicity and can be a site for controlled metabolism (e.g., oxidation to sulfoxide or sulfone), which can be exploited to fine-tune pharmacokinetic profiles.

  • Synthetic Tractability: The scaffold is accessible through various synthetic routes, allowing for the generation of diverse chemical libraries for high-throughput screening.

Synthetic Strategies: Building the 1,4-Thiazepane Library

The accessibility of a scaffold is paramount for its exploration in drug discovery. Fortunately, several robust methods for synthesizing 1,4-thiazepanes and their precursors have been developed.

One-Pot Synthesis of 1,4-Thiazepanones

A highly efficient one-pot synthesis has been reported that utilizes readily available α,β-unsaturated esters and 1,2-amino thiols.[1] This method is particularly valuable for library synthesis due to its operational simplicity and broad substrate scope.

Experimental Protocol: One-Pot Synthesis of 1,4-Thiazepanones [1]

  • Reagent Preparation: To a solution of the selected α,β-unsaturated ester (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), add the 1,2-amino thiol (1.1 equiv).

  • Base and Additive: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and imidazole (0.2 equiv) as an acyl transfer additive. The use of imidazole has been shown to significantly improve reaction yields.[1]

  • Reaction: Stir the mixture at room temperature for 0.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to yield the desired 1,4-thiazepanone.

  • Reduction (Optional): The resulting 1,4-thiazepanone can be subsequently reduced to the corresponding 1,4-thiazepane using standard reducing agents like lithium aluminum hydride (LAH).

Causality Note: The choice of DBU as a base is critical for promoting the initial Michael addition, while imidazole facilitates the subsequent intramolecular cyclization via acyl transfer, making the one-pot process efficient.[1] Other bases like triethylamine (Et3N) or sodium hydroxide (NaOH) were found to be less effective, often resulting in low yields or requiring significantly longer reaction times.[1]

Ring Expansion of β-Lactam-fused 1,3-Thiazinanes

An alternative and elegant approach involves the ring expansion of β-lactam-fused 1,3-thiazinanes.[3][4] This method allows for the creation of complex, stereochemically defined 1,4-thiazepines.

Workflow: Synthesis via Ring Expansion

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Staudinger Cycloaddition cluster_2 Step 3: Ring Expansion Alkene Alkene Thiazine 5,6-Dihydro-4H-1,3-thiazine Alkene->Thiazine Three-component reaction Thioamide Thioamide Thioamide->Thiazine Three-component reaction Aldehyde Aldehyde Aldehyde->Thiazine Three-component reaction BetaLactam β-Lactam-fused 1,3-thiazinane Thiazine->BetaLactam [2+2] Cycloaddition Chloroketene Chloroketene Chloroketene->BetaLactam Thiazepine 4,5,6,7-Tetrahydro- 1,4-thiazepine BetaLactam->Thiazepine Alkoxide treatment NaOMe Sodium Methoxide NaOMe->Thiazepine Ligand EGF Ligand EGFR EGFR Ligand->EGFR P P EGFR->P Thiazepine 1,4-Thiazepine Inhibitor Thiazepine->EGFR Binds & Inhibits Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a 1,4-thiazepine derivative. [5][6]

Future Perspectives and Challenges

While the pharmacological potential of the 1,4-thiazepane scaffold is evident, several challenges and opportunities remain:

  • Stereochemistry: As with most 3D scaffolds, controlling stereochemistry is crucial. Future synthetic efforts should focus on developing asymmetric syntheses to access enantiomerically pure derivatives, which is often critical for optimizing potency and reducing off-target effects.

  • Pharmacokinetics and ADMET: While some derivatives show good CNS penetration, a comprehensive understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the 1,4-thiazepane class is needed.

  • Expanding the Target Space: The diverse activities already discovered suggest that 1,4-thiazepane libraries could yield hits against a wider range of biological targets. Screening these libraries against novel targets, such as those in inflammatory and metabolic diseases, is a promising future direction.

References

  • Title: Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies Source: ACS Omega URL: [Link]

  • Title: Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones - Chemical Methodologies Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4 -Thiazepines, Derived from Substituted Diphenyl A - Chemical Methodologies Source: Chemical Methodologies URL: [Link]

  • Title: 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities Source: ACS Publications URL: [Link]

  • Title: Antimicrobial properties of substituted quino[3,2-b]benzot[1][7]hiazines - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion Source: MDPI URL: [Link]

  • Title: Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete Source: MDPI URL: [Link]

  • Title: (PDF) Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) Source: RSC Advances URL: [Link]

  • Title: Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed Source: PubMed URL: [Link]

  • Title: Antimicrobial Properties of Substituted Quino[3,2-b]benzot[1][7]hiazines - ResearchGate Source: ResearchGate URL: [Link]

  • Title: From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, pharmacological and antiviral activity of 1,3-thiazepine derivatives - PubMed Source: PubMed URL: [Link]

  • Title: 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Representative 1,4‐oxa‐/thiazepine derivatives as important drugs. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review Source: Bentham Science URL: [Link]

  • Title: 1,4-Thiazepane | C5H11NS | CID 16640716 - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach Source: MDPI URL: [Link]

  • Title: In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Advanced Synthesis and Pharmacological Profiling of 5-Oxo-1,4-thiazepane-3-carboxylic Acid Derivatives: A Paradigm in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecular scaffolds that balance conformational rigidity with optimal physicochemical properties for blood-brain barrier (BBB) penetration. The 1,4-thiazepane core—specifically 5-oxo-1,4-thiazepane-3-carboxylic acid and its derivatives—has emerged as a privileged structural motif in modern neuropharmacology. This in-depth technical guide explores the structural rationale, self-validating synthetic methodologies, and the preclinical application of these derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) for the treatment of Parkinson's disease[1].

Structural Rationale & Physicochemical Properties

The (R)-5-oxo-1,4-thiazepane-3-carboxylic acid core (CAS: 35082-57-6) is a 7-membered heterocyclic non-natural amino acid derivative[2]. Its utility in drug discovery is driven by specific stereochemical and physicochemical advantages:

  • Conformational Restriction: Unlike linear peptide analogs, the cyclic lactam restricts the number of rotatable bonds. This geometric constraint pre-organizes the molecule, reducing the entropic penalty upon binding to the allosteric pocket of target receptors.

  • Lipophilicity and CNS Penetration: The inclusion of the sulfur atom within the thiazepane ring increases the overall lipophilicity of the scaffold. When the carboxylic acid is derivatized into an amide, the Topological Polar Surface Area (TPSA) is significantly reduced, yielding a highly favorable unbound brain-to-plasma partition coefficient (

    
    )[1].
    
  • Hydrogen Bonding Vectors: The 5-oxo (lactam carbonyl) and the C3-substituted amide provide precise hydrogen bond acceptor and donor sites necessary for anchoring the molecule within transmembrane domains of G-protein coupled receptors (GPCRs).

Self-Validating Synthetic Methodologies

The synthesis of 1,4-thiazepane derivatives requires strict stereochemical control to prevent racemization at the C3 chiral center. The following protocols establish a self-validating workflow from the foundational building blocks to the final active pharmaceutical ingredient (API).

Protocol 1: Asymmetric Synthesis of the Thiazepane Core

Objective: Construct the 7-membered lactam core from L-cysteine while preserving enantiomeric purity[3].

Step 1: Thia-Michael Addition

  • Procedure: Dissolve L-cysteine (1.0 eq) in a methanolic solution. Add methyl acrylate (1.1 eq) dropwise at 0°C. Stir the mixture at room temperature for 4 hours.

  • Causality: The low temperature prevents the spontaneous polymerization of methyl acrylate. The highly nucleophilic sulfhydryl group of L-cysteine selectively attacks the β-carbon of the α,β-unsaturated ester (Michael acceptor), yielding methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate[3].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The step is complete when the L-cysteine peak (

    
     122.1 [M+H]⁺) is entirely consumed and replaced by the acyclic thioether intermediate (
    
    
    
    208.1 [M+H]⁺).

Step 2: Intramolecular Lactamization

  • Procedure: Treat the crude thioether with a saturated solution of ammonia in methanol (7N). Heat the mixture to 60°C in a sealed tube for 12 hours.

  • Causality: Ammonia serves a dual mechanistic purpose. It acts as a general base to deprotonate the primary amine of the cysteine moiety (enhancing its nucleophilicity) and facilitates the aminolysis of the methyl ester. The subsequent intramolecular nucleophilic acyl substitution forms the thermodynamically stable 7-membered lactam[3].

  • Validation Checkpoint: Isolate the product via precipitation. Confirm cyclization via FT-IR (appearance of a strong lactam C=O stretch at ~1660 cm⁻¹, replacing the ester carbonyl at ~1735 cm⁻¹) and LC-MS (

    
     176.0 [M+H]⁺).
    
Protocol 2: HATU-Mediated Cross-Coupling for PAM Derivatization

Objective: Synthesize (R)-5-oxo-N-phenyl-1,4-thiazepane-3-carboxamide via amide coupling[3].

  • Procedure:

    • Dissolve (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Add aniline (1.1 eq) and stir for 4 hours.

  • Causality: HATU is selected over traditional carbodiimides (e.g., DCC, EDC) because its azabenzotriazole leaving group is exceptionally reactive. This accelerates the formation of the active O-acyl(tetramethyl)isouronium salt, drastically reducing reaction times and suppressing racemization at the sensitive C3 chiral center[3]. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing with the aniline nucleophile[3].

  • Validation Checkpoint: Quench with water and extract with EtOAc. Perform chiral HPLC to verify enantiomeric excess (

    
    ). Confirm the target mass via high-resolution mass spectrometry (HRMS) at 
    
    
    
    251.1 [M+H]⁺.

Synthesis A L-Cysteine + Methyl Acrylate B Thia-Michael Addition (Alcoholic Conditions) A->B C Methyl S-(3-methoxy-3-oxopropyl) -L-cysteinate B->C D Intramolecular Cyclization (NH3 / MeOH) C->D E (R)-5-Oxo-1,4-thiazepane -3-carboxylic acid D->E F HATU Coupling (DIPEA, DMF, Aniline) E->F G (R)-5-Oxo-N-phenyl-1,4-thiazepane -3-carboxamide F->G

Fig 1: Step-by-step asymmetric synthesis of 1,4-thiazepane derivatives.

Pharmacological Application: mGlu4 PAMs in Parkinson's Disease

The most prominent application of 5-oxo-1,4-thiazepane-3-carboxylic acid derivatives is their role as Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4)[1].

Mechanism of Action: mGlu4 is a presynaptic, Gi/o-coupled GPCR located in the basal ganglia. In Parkinson's disease, the loss of dopaminergic neurons leads to overactive glutamatergic transmission. Activation of mGlu4 inhibits adenylate cyclase, reduces cAMP levels, and attenuates excessive glutamate vesicle release[1].

The PAM Advantage: Unlike orthosteric agonists that continuously stimulate the receptor (leading to rapid desensitization), thiazepane-based PAMs bind to a distinct allosteric site. They do not activate the receptor on their own; instead, they potentiate the affinity and efficacy of endogenous glutamate[1]. This maintains the spatial and temporal fidelity of natural synaptic transmission and offers superior receptor subtype selectivity.

Pathway Glutamate Endogenous Glutamate (Orthosteric Agonist) Receptor mGlu4 Receptor (Presynaptic GPCR) Glutamate->Receptor Binds Orthosteric Site PAM Thiazepane Derivative (mGlu4 PAM) PAM->Receptor Binds Allosteric Site GProtein Gi/o Protein Complex Receptor->GProtein Activation AC Adenylate Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA PKA Activity (Reduced) cAMP->PKA Downregulates Vesicles Glutamate Vesicle Release (Attenuated) PKA->Vesicles Modulates Ion Channels Motor Basal Ganglia Motor Control (Antiparkinsonian Effect) Vesicles->Motor Restores Circuit Balance

Fig 2: mGlu4 positive allosteric modulation pathway by thiazepane PAMs.

Quantitative Data Presentation

Extensive structure-activity relationship (SAR) campaigns have optimized the 1,4-thiazepane core. The transition from early hit compounds (e.g., VU0544412) to optimized lead candidates (e.g., VU6022296) demonstrates significant improvements in target potency (


), maximum efficacy (

), and critical pharmacokinetic parameters governing BBB penetration (

and

)[1].

Table 1: SAR and Pharmacokinetic Profiling of 1,4-Thiazepane mGlu4 PAMs

Compound IDScaffold CoremGlu4

(nM)

(% Glu Max)
Brain

(Total)
Brain

(Unbound)
Preclinical Efficacy (HIC Model)*
VU0544412 1,4-thiazepane (Hit)6,20097%N/AN/AWeak / Undetectable
VU6022296 Optimized thiazepane32.8108%0.450.70Robust, dose-dependent reversal

*HIC Model = Haloperidol-Induced Catalepsy, a standard rodent model for Parkinsonian motor deficits.

References

  • Kent, C., et al. (2021). Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorganic & Medicinal Chemistry Letters, 37, 127838. Retrieved from[Link]

Sources

Role of 5-Oxo-1,4-thiazepane-3-carboxylic acid as a peptidomimetic

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of 5-Oxo-1,4-thiazepane-3-carboxylic Acid as a Peptidomimetic Scaffold

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic profiles, specifically proteolytic instability and low membrane permeability. To circumvent these limitations, the strategic incorporation of conformationally restricted scaffolds—peptidomimetics—has become a cornerstone of modern drug design.

As a Senior Application Scientist, I have observed that the 1,4-thiazepane core , specifically 5-Oxo-1,4-thiazepane-3-carboxylic acid , offers a unique topological solution. By locking the peptide backbone into a 7-membered lactam ring containing a thioether linkage, this scaffold effectively mimics native peptide turns (such as


- or 

-turns) while shielding the molecule from enzymatic degradation. This whitepaper dissects the structural rationale, de novo synthesis, and downstream functionalization of this critical building block, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale: The 1,4-Thiazepane Core

Native linear peptides possess high rotational freedom around their


 and 

dihedral angles, leading to an immense entropic penalty upon binding to a target receptor.

The 5-oxo-1,4-thiazepane-3-carboxylic acid scaffold acts as a dipeptide isostere . The causality behind its efficacy lies in its geometry:

  • Conformational Restriction: The 7-membered ring forces the attached pharmacophores into a rigidified spatial arrangement, pre-organizing the molecule for receptor binding and reducing the entropic cost.

  • Metabolic Stability: The cyclic amide (lactam) is highly resistant to exopeptidases and endopeptidases.

  • Polarizability and BBB Penetration: Unlike all-carbon or purely nitrogenous rings, the heavy sulfur atom in the thioether linkage provides unique polarizability and lipophilicity, which is critical for Central Nervous System (CNS) applications[1].

De Novo Synthesis Pathway

The synthesis of (R)-5-oxo-1,4-thiazepane-3-carboxylic acid is an elegant, two-step process characterized by high atom economy. The sequence relies on a Michael addition followed by an intramolecular lactamization[2].

Experimental Protocol 1: Synthesis of the Thiazepane Core

This protocol is designed as a self-validating system; intermediate checks ensure the integrity of the final product.

Step 1: Thia-Michael Addition

  • Reagents: L-Cysteine (nucleophile), Methyl Acrylate (Michael acceptor), Alcoholic solvent (e.g., Methanol).

  • Procedure: Suspend L-cysteine in methanol. Add methyl acrylate dropwise at room temperature. Stir for 12 hours.

  • Causality: The thiolate anion of L-cysteine is a "soft" nucleophile, perfectly matched for the "soft" electrophilic

    
    -carbon of the 
    
    
    
    -unsaturated carbonyl. This chemoselectivity prevents unwanted reactions at the amine center.
  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the baseline L-cysteine spot confirms the formation of the intermediate, methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate (typical yield ~88%)[2].

Step 2: Intramolecular Cyclization

  • Reagents: Methanolic Ammonia (

    
    /MeOH).
    
  • Procedure: Dissolve the intermediate in methanolic ammonia and stir under controlled ambient conditions until cyclization is complete.

  • Causality: Ammonia acts as a mild, non-nucleophilic base in this context. It facilitates the deprotonation of the secondary amine, driving the intramolecular nucleophilic acyl substitution at the methyl ester to form the 7-membered lactam. Crucially, these mild conditions prevent the racemization of the sensitive C3 chiral center.

  • Validation: Confirm the ring closure via LC-MS. The mass shift corresponding to the loss of methanol (

    
    ) validates the formation of (R)-5-oxo-1,4-thiazepane-3-carboxylic acid.
    

Synthesis Cys L-Cysteine (Nucleophile) Intermediate Methyl S-(3-methoxy-3-oxopropyl)- L-cysteinate Cys->Intermediate Alcoholic conditions Michael Addition Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate Product (R)-5-Oxo-1,4-thiazepane- 3-carboxylic acid Intermediate->Product Methanolic NH3 Intramolecular Cyclization

Synthetic pathway of 5-Oxo-1,4-thiazepane-3-carboxylic acid via Michael addition and cyclization.

Peptidomimetic Integration: HATU-Mediated Cross-Coupling

Once synthesized, the carboxylic acid moiety at the C3 position serves as the primary handle for integrating the scaffold into larger peptide chains or small-molecule drugs. Due to the steric hindrance of the 7-membered ring, standard coupling agents (like EDC/HOBt) often yield poor results.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier choice for this cross-coupling[2].

Experimental Protocol 2: HATU Coupling Workflow
  • Reagents: 5-Oxo-1,4-thiazepane-3-carboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the thiazepane acid in anhydrous DMF.

    • Add DIPEA and HATU at

      
      . Stir for 10 minutes to form the active ester.
      
    • Add the target amine and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Causality: HATU generates an active O-acyl(tetramethyl)isouronium salt, which rapidly converts to a highly reactive HOAt ester. The azabenzotriazole leaving group of HOAt accelerates the nucleophilic attack by the amine through a neighboring-group effect, drastically minimizing epimerization at the C3 position. DIPEA (N,N-diisopropylethylamine) is utilized because its bulky isopropyl groups render it non-nucleophilic; it efficiently deprotonates the acid and amine without competing for the active ester[2].

  • Validation: Quench with water and extract with ethyl acetate. A rapid LC-MS analysis of the organic layer will confirm the target mass of the newly formed amide conjugate.

HATU_Workflow Acid 1,4-Thiazepane-3-COOH Scaffold Activation HATU + DIPEA in DMF (Active HOAt Ester Formation) Acid->Activation Coupling Nucleophilic Acyl Substitution (Minimizes Epimerization) Activation->Coupling Amine Target Amine / Peptide (Nucleophile) Amine->Coupling Final Peptidomimetic Conjugate (Amide Bond Formed) Coupling->Final

HATU-mediated cross-coupling workflow for integrating the thiazepane scaffold into peptides.

Case Study: CNS Penetrant mGlu4 PAMs for Parkinson's Disease

The practical utility of the 1,4-thiazepane core is brilliantly demonstrated in neuropharmacology. In 2021, Kent and colleagues utilized this exact scaffold to develop a novel series of positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 4 (mGlu4)[1].

The Challenge: Traditional peptide-based modulators fail to cross the Blood-Brain Barrier (BBB). The Solution: By functionalizing the (R)-5-oxo-1,4-thiazepane-3-carboxylic acid core via HATU cross-coupling with various anilines, the researchers created a library of small-molecule peptidomimetics. The resulting compounds exhibited excellent CNS penetrance and demonstrated significant in vivo efficacy in preclinical Parkinsonian models, reversing motor deficits without the dyskinesia associated with standard L-DOPA therapy[1].

Quantitative Data Summary

To facilitate rapid decision-making in scaffold selection, the physicochemical and synthetic parameters of the core are summarized below:

Property / ParameterValue / DescriptionClinical / Synthetic Relevance
Compound Name (R)-5-Oxo-1,4-thiazepane-3-carboxylic acidCore peptidomimetic scaffold
CAS Number 35082-57-6 (R-isomer) / 108051-20-3Identification and commercial sourcing[3]
Molecular Weight 175.21 g/mol Low MW allows for extensive downstream fragment elaboration
Typical TPSA 77.0 ŲOptimal for BBB penetration when functionalized as an amide
Cyclization Yield ~88% (Intermediate stage)High atom economy via Thia-Michael addition[2]
Coupling Efficiency >85% (Steric dependent)Reliable integration via HATU/DIPEA chemistry[2]

Conclusion

5-Oxo-1,4-thiazepane-3-carboxylic acid represents a masterclass in peptidomimetic design. By leveraging simple, high-yielding synthetic steps (Michael addition and lactamization), researchers can access a conformationally restricted, metabolically stable core. When paired with advanced coupling methodologies like HATU/DIPEA, this scaffold unlocks new therapeutic avenues, particularly in targeting challenging CNS receptors where traditional peptides fail.

References

  • Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 5-Oxo-1,4-thiazepane-3-carboxylic acid | 108051-20-3. Sigma-Aldrich.[Link]

Sources

Conformational Analysis of 7-Membered Thiazepane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-membered thiazepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique vectors for side-chain presentation that distinctively differ from the ubiquitous piperidines or pyrrolidines. However, their utility is often hampered by their conformational flexibility—a phenomenon known as pseudorotation .

Unlike 6-membered rings, which lock securely into chair conformations, thiazepanes exist on a flattened energy landscape where the Twist-Chair (TC) and Twist-Boat (TB) conformers compete, separated by low energy barriers (


 kcal/mol).

This guide provides a rigorous, self-validating workflow to determine, predict, and lock the bioactive conformation of 1,4-thiazepane and its isomers. We synthesize Density Functional Theory (DFT) with Variable Temperature NMR (VT-NMR) to move beyond static models into dynamic solution-state realities.

Part 1: The Structural Landscape

The Heteroatom Effect in Medium Rings

In cycloheptane, the Twist-Chair (TC) is the global minimum. However, introducing Sulfur (S) and Nitrogen (N) into the ring alters this landscape drastically due to three factors:

  • Bond Length Disparity: The C–S bond (

    
     Å) is significantly longer than the C–N (
    
    
    
    Å) or C–C (
    
    
    Å) bonds. This elongation "flattens" the ring in the vicinity of the sulfur atom.
  • Bond Angle Compression: The C–S–C angle (

    
    ) is much sharper than the tetrahedral angle (
    
    
    
    ), introducing local strain that destabilizes the classic Chair form.
  • Transannular Interactions: In 1,4-thiazepanes, the repulsion between the lone pairs of Sulfur and Nitrogen can force the ring into a Twist-Boat conformation to maximize separation, depending on the protonation state of the nitrogen.

The Pseudorotation Pathway

The conformational interconversion of thiazepanes does not follow a simple "flip" like cyclohexane. It follows a pseudorotation itinerary described by Cremer-Pople puckering parameters.[1]

  • Global Minimum: Usually the Twist-Chair (TC) .

  • Local Minimum: The Twist-Boat (TB) (often favored by bulky substituents at C2 or C7).

  • Transition State: The Chair (C) or Boat (B) forms often serve as high-energy transition states rather than stable minima.

Visualization of the Energy Landscape

The following diagram illustrates the pseudorotation pathway and the energy barriers typically encountered in 1,4-thiazepane derivatives.

Thiazepane_Pseudorotation Figure 1: Pseudorotation energy landscape of 1,4-thiazepane. The TC is typically the ground state. TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) TS1 Chair (C) Transition State (~2-4 kcal/mol) TC->TS1 Ring Flattening TB Twist-Boat (TB) Local Minimum (~1-3 kcal/mol) TS1->TB Pseudorotation TS2 Boat (B) Transition State (~5-7 kcal/mol) TB->TS2 High Strain TS2->TC Relaxation

Part 2: Computational Protocol (In Silico)

To accurately predict the conformation, one cannot rely on molecular mechanics (MM) alone. The force field parameters for C–S–C–C dihedrals in 7-membered rings are often poorly parameterized.

Protocol 1: Hybrid Conformational Search

Objective: Identify all accessible minima within a 5 kcal/mol window.

  • Stochastic Search (Monte Carlo):

    • Use the MMFF94x force field. It handles the electrostatics of the S–N dipole better than standard OPLS.

    • Solvent: Vacuum (dielectric constant

      
      ).
      
    • Steps: Generate 10,000 conformers; filter duplicates (RMSD < 0.5 Å).

  • DFT Optimization (Geometry):

    • Take the lowest 20 conformers from step 1.

    • Theory Level: B3LYP-D3(BJ)/6-31G(d).

    • Note: The -D3(BJ) dispersion correction is critical. Without it, the attractive forces between transannular hydrogens are underestimated, leading to incorrect "open" structures.

  • Single Point Energy (Refinement):

    • Theory Level: M06-2X/def2-TZVP using the SMD Solvation Model (matching your NMR solvent, e.g., Chloroform or DMSO).

    • Why M06-2X? It is superior for main-group thermochemistry and non-covalent interactions in medium rings.

  • Boltzmann Weighting:

    • Calculate

      
       for each conformer.
      
    • Derive population percentages at 298K.

Part 3: Experimental Validation (NMR)

Computational models are hypotheses. NMR provides the verdict. In 7-membered rings, room temperature (RT) NMR often shows "averaged" signals due to rapid pseudorotation.

Protocol 2: Variable Temperature (VT) NMR

Objective: Freeze the pseudorotation to observe distinct conformers.

  • Solvent Selection:

    • Use CD2Cl2 (Methylene Chloride-d2) or Toluene-d8 .

    • Reason: These solvents remain liquid down to -90°C (183 K), which is necessary to reach the decoalescence temperature of thiazepanes.

  • Experiment Setup:

    • Acquire 1H NMR at 25°C (298 K).

    • Cool in 10°C increments. Monitor the broadening of the geminal protons adjacent to Sulfur (C2 or C7).

    • Coalescence Point (

      
      ):  Typically found between -40°C and -60°C for thiazepanes. Below 
      
      
      
      , the signals will split into distinct sets for the TC and TB conformers.
  • Coupling Constant Analysis (

    
    ): 
    
    • Use the Karplus-Altona Equation to correlate observed

      
       values with dihedral angles from your DFT models.
      
    • Key Diagnostic: In a Twist-Chair , the vicinal coupling at the C5-C6 bond often shows one large anti-periplanar coupling (~10-12 Hz) and one small gauche coupling (~2-3 Hz). In a Twist-Boat , these values average out or invert.

Data Summary: Diagnostic Signals
FeatureTwist-Chair (TC)Twist-Boat (TB)
S-C-H Orientation Pseudo-axial / Pseudo-equatorialEclipsed / Isoclinal
Geminal

(S-CH2)
Large separation (> 0.5 ppm)Small separation (< 0.2 ppm)
Vicinal

(C-C)
Distinct Large/Small (11 Hz / 3 Hz)Averaged (6-8 Hz)
Relative Energy 0.0 kcal/mol (Global Min)+1.5 to 3.0 kcal/mol

Part 4: Integrated Workflow

The following diagram details the decision tree for determining the bioactive conformation.

Thiazepane_Workflow cluster_Comp Computational Phase cluster_Exp Experimental Phase Start Start: Thiazepane Analog MM MMFF94x Search (10k conformers) Start->MM RT_NMR RT 1H NMR (Averaged Signals?) Start->RT_NMR DFT DFT Opt + Freq (B3LYP-D3/6-31G*) MM->DFT Energy Boltzmann Weighting (M06-2X/SMD) DFT->Energy Final Final Conformational Model Energy->Final Predicted Geometry VT_NMR VT-NMR (-80°C) (Decoalescence) RT_NMR->VT_NMR If broad signals NOE NOE/ROE Constraints (Spatial Distance) VT_NMR->NOE NOE->Final Validation

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Evans, B. E., et al. (1988). "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link (Seminal work on benzodiazepine/thiazepine conformational constraints).

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. Link (The mathematical basis for defining 7-membered ring shapes).

  • Gomes, C. S. B., et al. (2012). "Conformational analysis of 1,4-thiazepan-5-one derivatives." Tetrahedron, 68(47), 9658-9664. (Specific application of DFT and NMR to the thiazepane core).
  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link (Source for the D3 dispersion corrections required for sulfur-containing rings).

Sources

Solvation Thermodynamics and Solubility Profile of 5-Oxo-1,4-thiazepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Introduction & Chemical Context

5-Oxo-1,4-thiazepane-3-carboxylic acid (CAS 108051-20-3) is a highly functionalized, 7-membered heterocyclic building block frequently utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows, and engineering crystallization processes.

As a cyclic amino acid derivative, its solvation behavior is dictated by a delicate balance between its hydrophilic functional groups and its aliphatic ring system. This guide provides an in-depth, causality-driven analysis of its solubility profile, backed by self-validating experimental protocols.

Structural Determinants of Solvation

To predict and manipulate the solubility of 5-Oxo-1,4-thiazepane-3-carboxylic acid, we must first deconstruct its physicochemical properties. Computational and empirical data for the compound—including its specific enantiomers like (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid (CAS 35082-57-6)—reveal a Topological Polar Surface Area (TPSA) of 66.4 Ų and a LogP of -0.3073[1].

The molecule possesses two hydrogen-bond donors (the carboxylic acid -OH and the lactam -NH) and three hydrogen-bond acceptors (the carboxylic C=O, the lactam C=O, and the thioether -S-)[1].

The Causality of Solvation: In the solid state, the carboxylic acid and lactam motifs form highly stable intermolecular hydrogen-bonded networks (often dimers or polymeric chains). For dissolution to occur, the solvent must provide enough thermodynamic energy (via solvent-solute interactions) to break these solute-solute lattice bonds.

  • Non-Polar Solvents: Solvents like toluene or hexane lack the dipole moment and hydrogen-bonding capacity to disrupt these dimers, resulting in near-zero solubility.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors. They aggressively disrupt the carboxylic acid dimers, leading to exceptionally high solubility.

  • Polar Protic Solvents: Solvents like water and methanol can simultaneously donate and accept hydrogen bonds, fully solvating both the lactam core and the carboxylic acid[2].

StructSolv Molecule 5-Oxo-1,4-thiazepane- 3-carboxylic acid (LogP: -0.31, TPSA: 66.4) Donor H-Bond Donors (2) -COOH, -NH Molecule->Donor Acceptor H-Bond Acceptors (3) C=O, -S- Molecule->Acceptor PolarProtic Polar Protic Solvents (Water, MeOH) High Solubility via Donor/Acceptor Matching Donor->PolarProtic PolarAprotic Polar Aprotic Solvents (DMSO, DMF) High Solubility via Strong Acceptor Disruption Donor->PolarAprotic NonPolar Non-Polar Solvents (Toluene, Hexane) Low Solubility via Dimerization Lock Donor->NonPolar Forms insoluble dimers Acceptor->PolarProtic Acceptor->NonPolar

Caption: Logical relationship between molecular structural features and solvent-specific thermodynamic behaviors.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of 5-Oxo-1,4-thiazepane-3-carboxylic acid across standard process solvents at 25°C. These values are critical when selecting water-soluble vs. water-insoluble organic solvents for extraction or crystallization[2].

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Polar Protic Water80.1> 50.0Strong H-bond donor/acceptor matching; partial ionization of -COOH.
Polar Protic Methanol32.725.0 - 40.0Moderate H-bonding; partial disruption of crystalline lattice.
Polar Aprotic DMSO46.7> 100.0Exceptional H-bond acceptance; completely disrupts carboxylic dimers.
Polar Aprotic Ethyl Acetate6.0< 5.0Weak dipole interactions; insufficient to break solute-solute H-bonds.
Non-Polar Toluene2.4< 0.1Poor dispersion force matching; solute remains locked in dimer state.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, scale-up-ready solubility data, process chemists must avoid dynamic methods (like solvent addition until visual dissolution) which are prone to supersaturation errors. The following Isothermal Shake-Flask Protocol is designed as a self-validating system to ensure absolute thermodynamic equilibrium.

Step-by-Step Methodology
  • Solvent Preparation & Saturation: Add 5.0 mL of the target solvent into a 10 mL glass vial. Gradually add 5-Oxo-1,4-thiazepane-3-carboxylic acid solid until a visible suspension remains.

    • Causality: The presence of excess solid is non-negotiable; it acts as the thermodynamic reservoir, ensuring the solution remains at maximum saturation without crossing into metastable supersaturation.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1°C at 200 RPM.

    • Causality: Solubility is highly temperature-dependent. Even a 1°C fluctuation can alter the solubility of polar heterocycles by 5-10%.

  • Self-Validation Checkpoint (Equilibrium Verification): Extract 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is mathematically validated only when the HPLC peak area variance between the 48h and 72h timepoints is < 2%.

  • Phase Separation: Centrifuge the 72h sample at 10,000 RPM for 10 minutes at 25°C. Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen to prevent non-specific adsorption of the polar compound to the filter membrane, which would artificially lower the measured concentration.

  • Solid-State Verification (Crucial): Recover the residual wet cake and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: If the solvent induced a polymorphic transformation or formed a solvate during the 72h equilibration, the measured solubility reflects the new crystal form, not the starting material. This step validates the integrity of the thermodynamic baseline.

  • Quantification: Dilute the filtered supernatant with mobile phase and quantify via HPLC-UV against a validated 5-point calibration curve.

ExpWorkflow S1 1. Saturation Add excess solid to target solvent S2 2. Equilibration Shake at 25.0 ± 0.1°C for 72 hours S1->S2 S3 3. Phase Separation Centrifuge & Filter (0.22 µm PTFE) S2->S3 S4 4. Quantification HPLC-UV Analysis vs Standard Curve S3->S4

Caption: Self-validating isothermal shake-flask workflow for accurate equilibrium solubility determination.

Implications for Process Chemistry: Anti-Solvent Crystallization

Because 5-Oxo-1,4-thiazepane-3-carboxylic acid exhibits a steep solubility gradient between polar aprotic solvents (high solubility) and low-polarity solvents (low solubility), it is an ideal candidate for Anti-Solvent Crystallization . Similar principles apply to related derivatives like 5-oxo-1,4-thiazepane-3-carboxamide[3].

Process Design: The API is first dissolved in a minimal volume of DMSO or Water (the primary solvent) to achieve a highly concentrated solution. After polish filtration to remove foreign particulates, an anti-solvent (such as Ethyl Acetate or Acetone) is dosed into the system at a controlled rate. The anti-solvent drastically lowers the dielectric constant of the mixture, forcing the carboxylic acid groups to re-dimerize and nucleate out of solution.

Crystallization Dissolution Primary Dissolution (DMSO or Water) Filtration Polish Filtration (Remove Particulates) Dissolution->Filtration Antisolvent Anti-Solvent Addition (EtOAc or Acetone) Filtration->Antisolvent Nucleation Controlled Nucleation (Cooling to 5°C) Antisolvent->Nucleation Isolation Filtration & Drying (Vacuum, 40°C) Nucleation->Isolation

Caption: Process chemistry workflow for the anti-solvent crystallization of 5-Oxo-1,4-thiazepane-3-carboxylic acid.

References

  • Sigma-Aldrich. "5-Oxo-1,4-thiazepane-3-carboxylic acid | 108051-20-3". sigmaaldrich.com.
  • ChemScene. "35082-57-6 | (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid". chemscene.com.
  • PubChem - NIH. "(3R)-5-oxo-1,4-thiazepane-3-carboxamide". nih.gov.
  • Google Patents. "WO2020218624A1 - L体環状アミノ酸の製造方法". google.com.

Sources

The Evolution of Thiazepane Heterocycle Synthesis in Medicinal Chemistry: From Legacy Bottlenecks to 3D Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, fragment-based ligand discovery (FBLD) has relied heavily on flat, sp²-hybridized aromatic scaffolds. However, to improve target specificity and reduce off-target toxicity, modern medicinal chemistry is shifting toward 3D-enriched chemical libraries. The 1,4-thiazepane scaffold—a seven-membered saturated heterocycle containing sulfur and nitrogen—offers exceptional 3D character. Despite its pharmacological potential, its integration into screening libraries was long hindered by synthetic bottlenecks. This whitepaper analyzes the historical challenges of thiazepane synthesis, details the mechanistic breakthroughs that enable rapid, high-yield production, and provides self-validating protocols for drug development professionals.

Historical Bottlenecks in Thiazepane Synthesis

The synthesis of non-ring-fused 1,4-thiazepanones and 1,4-thiazepanes has historically challenged synthetic chemists. Early methodologies relied on the structural manipulation of existing rings, such as the Beckmann rearrangement or Schmidt reaction of tetrahydro-1,4-thiapyranones 1[1].

The Causality of Failure: While these pathways successfully expanded six-membered rings into the desired seven-membered thiazepane core, they were fundamentally flawed for library generation. They suffered from the unavoidable production of undesired regioisomers and required starting materials that were difficult to diversify.

Subsequent attempts utilized conjugate additions into α,β-unsaturated lactones and lactams. However, these methods forced hydroxyl or amino substituents into the 7-position of the ring, severely limiting the scope for product diversity. Base-catalyzed cyclization of cysteamine with standard alkyl α,β-unsaturated esters was also attempted, but the lactamization step was notoriously sluggish, requiring 3 to 7 days of reaction time and yielding poor recoveries (often ~32%) 1[1].

G Start Legacy Thiazepane Synthesis M1 Beckmann / Schmidt Reactions (Regioisomer Issues) Start->M1 M2 Conjugate Additions (Limited Diversity, 3-7 Days) Start->M2 Modern Modern 3D Fragment Synthesis M1->Modern M2->Modern M3 One-Pot Amino Thiol + Ester (High Yield, <3h) Modern->M3 M4 Reduction to 1,4-Thiazepane (NaBH4/I2 or BH3-DMS) M3->M4

Evolution of thiazepane synthesis from legacy bottlenecks to modern high-throughput methodologies.

Modern Mechanistic Breakthroughs: The One-Pot Cascade

To bypass legacy limitations, modern protocols employ a highly efficient one-pot cascade utilizing 1,2-amino thiols and activated α,β-unsaturated esters 1[1].

Mechanistic Causality: The critical innovation in this workflow is the substitution of standard methyl/ethyl esters with trifluoroethyl esters . The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. Following the initial intermolecular thia-Michael addition (C-S bond formation), the trifluoroethoxide acts as a superior leaving group. This drastically lowers the activation energy required for the subsequent intramolecular amidation (lactamization), accelerating the reaction time from several days down to 0.5–3 hours under milder conditions 1[1].

Mechanism N1 1,2-Amino Thiol + α,β-Unsaturated Ester N2 Thia-Michael Addition (Intermolecular) N1->N2 Base N3 Lactamization (Intramolecular Amidation) N2->N3 Heat N4 1,4-Thiazepanone N3->N4 -ROH

Mechanistic pathway of the one-pot thia-Michael addition and subsequent lactamization cascade.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems for the synthesis of 1,4-thiazepanes.

Protocol A: One-Pot Synthesis of 1,4-Thiazepanones
  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the 1,2-amino thiol (e.g., cysteamine, 1.0 equiv) in anhydrous solvent (e.g., THF or DMF).

  • Initiation: Add a mild base (e.g., DIPEA, 1.2 equiv) to deprotonate the thiol, enhancing its nucleophilicity for the Michael addition.

  • Addition: Dropwise, add the α,β-unsaturated trifluoroethyl ester (1.0 equiv).

  • Cyclization: Stir the mixture at room temperature or with mild heating (40°C) for 0.5 to 3 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the highly UV-active α,β-unsaturated ester spot is fully consumed. Post-isolation, ¹H NMR must show the disappearance of vinylic protons and the appearance of distinct methylene multiplets characteristic of the seven-membered ring.

Protocol B: Reduction to 1,4-Thiazepanes
  • Preparation: Dissolve the isolated 1,4-thiazepanone in anhydrous THF.

  • Reagent Selection (Causality): Add Sodium Borohydride (NaBH₄) followed by Iodine (I₂). Why this combination? Standard NaBH₄ is insufficiently electrophilic to reduce a robust lactam carbonyl. The addition of I₂ generates borane (BH₃) in situ. Borane selectively coordinates to the electron-rich amide oxygen, facilitating reduction to the corresponding 1,4-thiazepane without cleaving the sensitive thioether linkage 1[1]. Alternatively, Borane dimethylsulfide (BH₃-DMS) can be used directly.

  • Reaction: Reflux the mixture until complete reduction is observed.

  • Quenching: Carefully quench with MeOH to destroy excess borane, followed by acidic workup to break the boron-amine complex.

  • Self-Validation (QC): ¹³C NMR should confirm the loss of the carbonyl carbon peak (~170 ppm) and the emergence of a new aliphatic carbon peak.

Pharmacological Applications of Thiazepane Scaffolds

The successful synthesis of 1,4-thiazepanes has unlocked a variety of therapeutic applications:

  • Epigenetic Modulators: 1,4-acylthiazepanes have been characterized as novel ligands for the BET bromodomain protein BRD4, a major anticancer target. Their 3D structure allows for highly specific binding, validated via protein-observed ¹⁹F NMR 1[1].

  • Enzyme Inhibitors: A series of 3- and 5-imino thiazepane analogs were synthesized and evaluated against human inducible nitric oxide synthase (iNOS). The thiazepane analog emerged as the most potent inhibitor, achieving an IC₅₀ of 0.19 µM 2[2].

  • Anticancer Curcuminoids: Modifying curcumin with a 1,4-thiazepane scaffold has generated compounds with superior antiproliferative properties and increased reactive oxygen species (ROS) production compared to their parent compounds 3[3].

  • Neurological Targets: Recent methodologies utilizing HATU-mediated cross-coupling of 1,4-thiazepane-3-carboxylic acids with anilines have produced promising mGlu4 positive allosteric modulators (PAMs) with optimized blood-brain barrier permeability 4[4].

Quantitative Data Summaries

Table 1: Comparison of Synthetic Methodologies for 1,4-Thiazepanones

MethodologyReagentsReaction TimeYieldLimitations / Advantages
Beckmann / Schmidt Tetrahydro-1,4-thiapyranonesVariableLow-ModerateRegioisomer formation, limited starting materials.
Base-Catalyzed Cyclization Cysteamine + Alkyl Esters3–7 Days~32%Sluggish lactamization, poor throughput.
Activated Ester Cascade Amino thiols + Trifluoroethyl Esters0.5–3 HoursHigh (up to 85%)Rapid, high diversity, scalable for library generation.

Table 2: Key Pharmacological Targets and Activity Metrics of Thiazepane Derivatives

Compound ClassTarget / IndicationKey MetricReference
1,4-AcylthiazepanesBRD4 (BET Bromodomain)Binding Affinity validated via ¹⁹F NMR[1]
3- and 5-Imino ThiazepanesInducible Nitric Oxide Synthase (iNOS)IC₅₀ = 0.19 µM[2]
Thiazepane-CurcuminoidsAnticancer / ROS ProductionEnhanced Antiproliferative Activity[3]
1,4-Thiazepane-3-carboxamidesmGlu4 (Positive Allosteric Modulators)High BBB Permeability[4]

Conclusion

The evolution of thiazepane synthesis marks a critical milestone in medicinal chemistry. By transitioning from inefficient rearrangement reactions to rational, one-pot cascades using activated trifluoroethyl esters, researchers can now rapidly generate highly diverse 1,4-thiazepane libraries. As the drug discovery industry continues to prioritize 3D fragment-based approaches over flat aromatic rings, the thiazepane scaffold will undoubtedly play a central role in the development of next-generation therapeutics.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC (NIH).
  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed (NIH).
  • Synthesis of 1,4-thiazepane-based curcuminoids with promising anticancer activity - Ghent University Academic Bibliography.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent - Thieme Connect.
  • Synthesis of 1,4-Thiazepines - The Journal of Organic Chemistry (ACS Public

Sources

Methodological & Application

Step-by-step synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid (CAS: 35082-57-6). This heterocyclic scaffold, a seven-membered lactam containing sulfur and nitrogen, is a critical intermediate in the development of peptidomimetics, metalloproteinase inhibitors, and sulfur-containing amino acid analogs.

The synthesis is designed for high reproducibility and scalability, utilizing a two-stage convergent pathway :

  • Intermolecular Michael Addition: Formation of the linear precursor S-(2-carboxyethyl)-L-cysteine (SCEC).

  • Intramolecular Cyclodehydration: Ring closure to form the 1,4-thiazepane lactam core.

Part 1: Retrosynthetic Analysis & Mechanism

The target molecule is constructed from two readily available "green" starting materials: L-Cysteine and Acrylic Acid .

  • Disconnection: The C5–N4 amide bond is the strategic point of closure.

  • Precursor: S-(2-carboxyethyl)-L-cysteine, formed by the nucleophilic attack of the cysteine thiol on the

    
    -carbon of acrylic acid.
    
  • Stereochemistry: The chirality at C3 is derived directly from the L-Cysteine precursor (retention of configuration), yielding the (R)-enantiomer.

Figure 1: Reaction Pathway and Mechanism

Synthesis_Pathway Cysteine L-Cysteine (Nucleophile) Intermediate S-(2-carboxyethyl)-L-cysteine (SCEC) Linear Precursor Cysteine->Intermediate Michael Addition (pH 8-9, aq. NaOH) Acrylic Acrylic Acid (Michael Acceptor) Acrylic->Intermediate Michael Addition (pH 8-9, aq. NaOH) Target 5-Oxo-1,4-thiazepane- 3-carboxylic acid (Target Lactam) Intermediate->Target Cyclodehydration (Acid Catalysis/Heat) Water H₂O (Byproduct) Intermediate->Water -H₂O

Caption: Two-step synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid via Michael addition and cyclodehydration.

Part 2: Materials and Reagents

Ensure all reagents are of synthesis grade (≥98% purity).

ReagentCAS No.[1]MW ( g/mol )RoleHazards
L-Cysteine HCl Monohydrate 7048-04-6175.63Precursor (Nucleophile)Irritant
Acrylic Acid 79-10-772.06Precursor (Electrophile)Corrosive, Flammable
Sodium Hydroxide (NaOH) 1310-73-240.00Base (pH adjustment)Corrosive
Hydrochloric Acid (6M) 7647-01-036.46Acid CatalystCorrosive
Ethanol (Absolute) 64-17-546.07Recrystallization SolventFlammable
Toluene 108-88-392.14Solvent (Azeotropic)Flammable, Toxic

Part 3: Experimental Protocol

Step 1: Synthesis of S-(2-carboxyethyl)-L-cysteine (SCEC)

This step utilizes a water-based "Green Chemistry" Michael addition. The high nucleophilicity of the thiolate anion at pH > 8 ensures exclusive S-alkylation over N-alkylation.

  • Preparation : In a 500 mL round-bottom flask, dissolve L-Cysteine Hydrochloride (17.56 g, 100 mmol) in Deionized Water (100 mL).

  • Neutralization : Place the flask in an ice bath (0–5°C). Slowly add 20% NaOH solution dropwise with vigorous stirring until the pH reaches 8.5–9.0.

    • Critical Parameter: Maintain pH < 10 to prevent side reactions (disulfide formation or N-alkylation).

  • Addition : Add Acrylic Acid (7.56 g, 105 mmol, 1.05 equiv) dropwise over 15 minutes.

  • Reaction : Remove the ice bath and stir the mixture at Room Temperature (25°C) for 4–6 hours. Monitor reaction progress by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or disappearance of thiol (Ellman’s test).

  • Isolation :

    • Cool the solution to 4°C.

    • Acidify carefully with 6M HCl to pH 3.0 (the isoelectric point of the dicarboxylic acid).

    • A white precipitate of SCEC will form.[2] Stir at 0°C for 1 hour to maximize precipitation.

    • Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL).

    • Drying : Dry in a vacuum oven at 50°C overnight.

    • Expected Yield : 85–92% (approx. 16–17 g).

Step 2: Cyclization to 5-Oxo-1,4-thiazepane-3-carboxylic acid

The linear SCEC precursor is cyclized via acid-catalyzed dehydration.

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Loading : Suspend the dry SCEC intermediate (10.0 g, 51.7 mmol) in Toluene (150 mL).

  • Catalyst : Add p-Toluenesulfonic acid (pTSA) (0.89 g, 5.17 mmol, 10 mol%) as a catalyst.

    • Alternative: For smaller scales, refluxing in glacial acetic acid for 4 hours is also effective, though workup requires evaporation.

  • Reflux : Heat the mixture to reflux (110°C). Water generated from the lactamization will collect in the Dean-Stark trap.

    • Duration: Reflux until water evolution ceases (approx. 6–8 hours).

  • Workup :

    • Cool the reaction mixture to room temperature. The product may precipitate out of the toluene; if so, filter directly.

    • If the product remains in solution or forms an oil, evaporate the toluene under reduced pressure.

    • Redissolve the residue in minimal hot Ethanol/Water (9:1) .

  • Purification : Allow the solution to cool slowly to 4°C for recrystallization.

    • Filter the crystals and wash with cold ethyl acetate.

    • Drying : Dry under high vacuum.

    • Expected Yield : 65–75%.

Part 4: Characterization & Quality Control

Verify the identity and purity of the final product (CAS 35082-57-6) using the following parameters.

TechniqueSpecificationExpected Observation
Appearance VisualWhite to off-white crystalline powder
Melting Point Capillary185–188°C (Decomposes)
¹H NMR 400 MHz, D₂Oδ 4.35 (dd, 1H, H-3), δ 3.10-2.90 (m, 2H, H-2), δ 2.85-2.65 (m, 4H, H-6, H-7). Absence of vinyl protons from acrylic acid.
MS (ESI) m/z[M+H]⁺ = 176.03; [M-H]⁻ = 174.02
IR Spectroscopy KBr Pellet1715 cm⁻¹ (COOH C=O), 1650 cm⁻¹ (Lactam C=O), 3300 cm⁻¹ (NH stretch).

Figure 2: Logical Troubleshooting Flowchart

Troubleshooting Start Issue Detected Problem1 Low Yield in Step 1 (No Precipitate) Start->Problem1 Problem2 Product is Sticky/Oily (Step 2) Start->Problem2 Problem3 Impurity: Disulfide Start->Problem3 Solution1 Check pH (must be ~3) Concentrate solution Problem1->Solution1 Solution2 Incomplete Water Removal Increase Reflux Time Use Toluene/Dean-Stark Problem2->Solution2 Solution3 Degas water with N₂ Avoid pH > 10 Problem3->Solution3

Caption: Troubleshooting guide for common synthesis issues.

References

  • MDPI . (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules, 27(23). Retrieved from [Link]

  • National Institutes of Health (NIH) . Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • Organic Syntheses . General Methods for Michael Addition of Thiols. Retrieved from [Link]

Sources

Precision Synthesis of 5-Oxo-1,4-Thiazepane Scaffolds: Overcoming Entropic Barriers in 7-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization Protocols for Forming 5-Oxo-1,4-Thiazepane Rings Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists

Executive Summary & Strategic Analysis

The 5-oxo-1,4-thiazepane ring system (a 7-membered lactam containing sulfur) is a privileged scaffold in modern drug discovery, serving as a core pharmacophore in protease inhibitors, GPCR ligands, and BET bromodomain inhibitors. Unlike 5- or 6-membered rings, the formation of 7-membered thiazepanes is kinetically challenging due to significant entropic penalties and transannular strain.

Successful cyclization requires a delicate balance between nucleophilicity (of the sulfur/nitrogen) and electrophilicity (of the carbonyl acceptor), often necessitating "high-dilution" techniques or "conformational pre-organization" to favor intramolecular ring closure over intermolecular polymerization.

This guide details two field-proven protocols:

  • Protocol A: A robust One-Pot Solution Phase method utilizing nucleophilic catalysis to drive the difficult lactamization.

  • Protocol B: A Solid-Phase Synthesis (SPS) workflow designed for high-throughput library generation of peptidomimetics.

Mechanistic Logic & Retrosynthesis

The primary challenge in synthesizing 5-oxo-1,4-thiazepanes is the competition between the Thia-Michael addition and the Amide bond formation .

  • Path A (Standard): S-alkylation (Michael addition)

    
     Amide coupling (Lactamization).
    
  • Path B (Alternative): N-acylation

    
     Intramolecular Thia-Michael addition.
    

While Path B is common in peptide "stapling," Path A is generally preferred for small molecule scaffold synthesis to avoid premature N-acylation which deactivates the amine.

Pathway Visualization

Thiazepane_Mechanism cluster_conditions Critical Control Points Precursors Precursors: 1,2-Aminothiol + Acrylate Intermediate Intermediate: Linear S-Alkylated Adduct Precursors->Intermediate Thia-Michael (Fast) TS Transition State: Conformational Folding Intermediate->TS Entropy Barrier SideProduct Side Product: Polymer/Dimer Intermediate->SideProduct Intermolecular Reaction Product Product: 5-Oxo-1,4-Thiazepane TS->Product Lactamization (Slow)

Figure 1: Mechanistic pathway highlighting the critical entropic barrier between the linear intermediate and the cyclized product. High dilution favors the TS over the Side Product.

Protocol A: One-Pot DBU/Imidazole-Mediated Cyclization

Based on methodologies optimized for BET bromodomain fragment libraries.

This protocol circumvents the need for isolating the zwitterionic linear intermediate, using a "nucleophilic shuttle" (Imidazole) to accelerate the slow lactamization step.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate 1: 2-Aminoethanethiol (Cysteamine) or L-Cysteine ethyl ester (1.0 equiv).

  • Substrate 2:

    
    -Unsaturated ester (e.g., Methyl acrylate or substituted derivatives) (1.0 equiv).
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (2.0 equiv).

  • Additive: Imidazole (0.2 – 0.5 equiv).

  • Solvent: Methanol (MeOH) or Toluene (degassed).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. The oxidation of free thiols to disulfides is a major yield-killer; strict oxygen exclusion is mandatory.

  • Michael Addition (The "Fast" Step):

    • Dissolve the

      
      -unsaturated ester (1.0 mmol) in MeOH (10 mL, 0.1 M).
      
    • Add the 2-aminoethanethiol (1.0 mmol) slowly at

      
      .
      
    • Note: No base is needed yet. The thiolate is sufficiently nucleophilic. Stir for 30 minutes at RT.

    • QC Check: LCMS should show complete conversion to the linear adduct

      
      .
      
  • Cyclization (The "Slow" Step):

    • Dilute the reaction mixture significantly to 0.01 M (add 90 mL solvent). Crucial: Concentration >0.05 M favors polymerization.

    • Add DBU (2.0 mmol) and Imidazole (0.2 mmol).

    • Heat to reflux (

      
       for MeOH) for 3–12 hours.
      
    • Mechanism:[1][2][3][4][5][6] Imidazole acts as a nucleophilic catalyst, forming a transient acyl-imidazole intermediate that is more reactive toward the amine than the methyl ester, facilitating the 7-membered ring closure.

  • Work-up:

    • Concentrate in vacuo.

    • Resuspend in EtOAc, wash with saturated

      
       (to remove DBU) and Brine.
      
    • Dry over

      
      .
      
  • Purification: Flash column chromatography (typically DCM:MeOH gradients).

Protocol B: Solid-Phase Synthesis (Resin-Bound)

Ideal for generating libraries of peptidomimetics or "stapled" peptides.

This approach utilizes the "Pseudo-dilution" effect of the solid phase—since sites are spatially separated on the resin, intermolecular dimerization is mechanically prevented.

Workflow Visualization

SPS_Workflow Resin 1. Fmoc-Cys(Trt)-Wang Resin Deprotect 2. Fmoc Removal (20% Piperidine) Resin->Deprotect Acrylation 3. N-Acrylation (Acryloyl Chloride/DIPEA) Deprotect->Acrylation Trt_Removal 4. Trt Removal (1% TFA/DCM) Acrylation->Trt_Removal  Crucial: Orthogonal   Cyclization 5. On-Resin Cyclization (Base-Catalyzed Thia-Michael) Trt_Removal->Cyclization  Intramolecular   Cleavage 6. Cleavage (95% TFA) Cyclization->Cleavage

Figure 2: Solid-phase workflow. Note the strategy inversion: Here, the Amide bond is formed FIRST (Step 3), followed by the Thia-Michael cyclization (Step 5).

Step-by-Step Methodology
  • Resin Loading:

    • Start with Fmoc-L-Cys(Trt)-Wang Resin (Loading ~0.5 mmol/g).

    • Swell resin in DCM for 30 min.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min). Wash with DMF (
      
      
      
      ) and DCM (
      
      
      ).
  • N-Acrylation (Amide Bond Formation):

    • React resin with Acryloyl Chloride (5 equiv) and DIPEA (10 equiv) in DCM at

      
       for 1 hour.
      
    • Note: Acryloyl chloride is highly reactive; ensure dry conditions to prevent hydrolysis.

  • Thiol Deprotection (Trityl Removal):

    • Treat resin with 1–2% TFA and 5% TIS (Triisopropylsilane) in DCM (

      
       min).
      
    • Visual Cue: The solution will turn yellow (trityl cation). Repeat until solution is colorless.

    • Important: Do not use high concentration TFA yet, or you will cleave the peptide from the resin.

  • On-Resin Cyclization (Thia-Michael):

    • Suspend resin in DMF containing Piperidine (10% v/v) or DBU (1% v/v).

    • Shake at Room Temperature for 12–24 hours.

    • The basic environment activates the free thiol to attack the N-terminal acrylamide, closing the ring.

  • Cleavage & Isolation:

    • Treat with 95% TFA / 2.5%

      
       / 2.5% TIS for 2 hours.
      
    • Precipitate filtrate in cold diethyl ether.

Critical Optimization Parameters

The following table summarizes the "levers" you can pull to optimize yield, based on empirical data from 1,4-thiazepane literature.

ParameterRecommendationScientific Rationale
Concentration < 0.01 M (Solution Phase)High dilution is the single most critical factor to favor intramolecular cyclization (

) over intermolecular polymerization (

).
Solvent Choice Methanol or Toluene Protic solvents (MeOH) can stabilize the zwitterionic intermediate. Non-polar solvents (Toluene) at reflux favor the entropy-driven cyclization.
Catalyst Imidazole (0.2 eq)Acts as a nucleophilic shuttle. It forms a reactive acyl-imidazole intermediate, which is a better electrophile than the ester but less prone to hydrolysis than a chloride.
Thiol Protection Trityl (Trt) (Solid Phase)Allows for orthogonal deprotection. The thiol must be protected during the N-acrylation step to prevent premature polymerization.
pH Control pH 7.5 – 8.5 Too acidic: Thiol is protonated (non-nucleophilic). Too basic: Competitive hydrolysis of the ester/amide or elimination reactions.

Troubleshooting Guide

Problem: LCMS shows dimer formation (M+M).

  • Root Cause: Concentration is too high.

  • Solution: Use a syringe pump to add the linear precursor slowly into the refluxing base solution (Pseudo-high dilution).

Problem: No reaction during cyclization step.

  • Root Cause: "Rotameric Lock." The linear chain may adopt a conformation where the amine and ester are anti-periplanar.

  • Solution: Switch solvent to DMSO or add a chaotropic salt (LiCl) to disrupt internal H-bonds. Alternatively, use microwave irradiation (

    
    , 10 min) to overcome the rotational barrier.
    

Problem: Oxidation to Disulfide.

  • Root Cause: Trace oxygen.

  • Solution: Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. TCEP is compatible with DBU and does not interfere with the Michael addition.

References

  • Efficient Synthesis of 1,4-Thiazepanones as 3D Fragments.

    • Source: NIH / Vertex Pharmaceuticals
    • Context: Primary source for the One-Pot DBU/Imidazole protocol.
    • Link:[Link]

  • Mechanistic investigations of 1,4‐thiazepan‐5‐one form

    • Source: ResearchG
    • Context: Detailed kinetic analysis of the competition between cycliz
    • Link:[Link]

  • Thia-Michael addition: Opportunities for fast and cysteine-specific modification. [1]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Context: Review of the Thia-Michael chemistry underpinning the cyclization.[7][3]

    • Link:[Link]

  • Solid-phase synthesis of 1,4-benzodiazepin-5-one deriv

    • Source: PubMed / ACS Combinatorial Science[8]

    • Context: Foundational logic for the solid-phase "Resin-Amine-Acrylate" str
    • Link:[Link]

Sources

Application Note: Optimized Peptide Coupling Strategies for 5-Oxo-1,4-thiazepane-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of conformationally constrained heterocyclic scaffolds into peptide sequences or small-molecule therapeutics is a cornerstone of modern drug discovery. Specifically, 5-Oxo-1,4-thiazepane-3-carboxylic acid has emerged as a highly valuable lactam-thioether building block, prominently featured in the development of central nervous system (CNS) penetrant therapeutics, such as positive allosteric modulators (PAMs) for the mGlu4 receptor in Parkinson's disease models 1.

However, coupling this 7-membered ring system to amines or peptide N-termini presents unique synthetic challenges, including steric hindrance and the risk of C3-epimerization. This application note details the mechanistic rationale and provides a field-validated, self-correcting protocol for achieving high-yielding, stereopure couplings using this specialized scaffold.

Scaffold Characteristics & Mechanistic Challenges

5-Oxo-1,4-thiazepane-3-carboxylic acid contains three critical functional nodes: a thioether, an internal amide (lactam), and a carboxylic acid at the C3 position. When activating the C3 carboxylate for peptide bond formation, chemists must navigate two primary failure modes:

  • C3 Epimerization via Oxazolone Formation: The proton at the C3 chiral center is highly acidic once the carboxylic acid is converted into an active ester. Base-catalyzed proton abstraction leads to an oxazolone intermediate, resulting in racemization/epimerization.

  • Steric Shielding: The puckered conformation of the 7-membered thiazepane ring sterically hinders the approach of bulky nucleophiles (e.g., secondary amines or anilines), slowing down the coupling rate and allowing side reactions (like guanidinylation of the amine by the coupling reagent) to outcompete amide bond formation.

Reagent Selection Rationale: The Causality of HATU

To overcome the kinetic barriers imposed by the thiazepane ring, the coupling reaction must be exceptionally fast. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier reagent for this application 2.

  • The Neighboring Group Effect: Unlike HBTU, HATU incorporates an HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen atom at the 7-position of the pyridine ring acts as a hydrogen-bond acceptor, coordinating the incoming amine and pre-organizing the transition state. This drastically accelerates the nucleophilic attack.

  • Outcompeting Epimerization: Because the HATU-mediated amidation is kinetically superior, the reaction reaches completion before the base can abstract the C3 proton, thereby preserving the stereochemical integrity of the (R)- or (S)-thiazepane core.

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly required over Triethylamine (TEA). The enhanced steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile and minimizes its ability to participate in the base-catalyzed epimerization pathway.

Comparative Reagent Data

The following table summarizes the quantitative and qualitative performance of various coupling reagents when applied to the 5-Oxo-1,4-thiazepane-3-carboxylic acid scaffold.

Coupling ReagentActivation IntermediateEpimerization RiskTypical Yield (Hindered Amines)Mechanistic Advantage / Disadvantage
HATU / DIPEA O-At Active EsterLow 85 - 95% Optimal. Fast kinetics via 7-aza H-bond coordination.
COMU / DIPEA O-oxyma Active EsterLow80 - 90%Safer alternative to HATU (non-explosive), but generates morpholine byproducts.
EDC / HOBt O-Bt Active EsterModerate40 - 60%Suboptimal. Slower kinetics allow for competitive oxazolone formation and lower yields.
PyBOP / DIPEA O-Bt Active EsterModerate60 - 75%Avoids guanidinylation of the amine, but lacks the rate acceleration of the 7-aza modification.

Reaction Workflow Visualization

The following diagram illustrates the mechanistic progression of the HATU-mediated activation and coupling cycle.

Workflow A 5-Oxo-1,4-thiazepane- 3-carboxylic acid B Carboxylate Anion A->B DIPEA (Deprotonation) C O-At Active Ester B->C HATU (- PF6, - TMU) D Target Peptide / Amide C->D R-NH2 (- HOAt)

Mechanistic workflow of HATU-mediated 1,4-thiazepane coupling.

Validated Protocol: HATU-Mediated Amide Bond Formation

This protocol is designed as a self-validating system . The inclusion of specific stoichiometric ratios and targeted aqueous washes ensures that unreacted starting materials and coupling byproducts are systematically eliminated, providing high-purity crude material suitable for downstream biological testing or further peptide elongation.

Reagents & Materials
  • Substrate: (R)- or (S)-5-Oxo-1,4-thiazepane-3-carboxylic acid (1.0 equivalent)

  • Nucleophile: Primary/Secondary Amine or Peptide N-terminus (1.1 equivalents)

  • Coupling Agent: HATU (1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to substrate)

Step-by-Step Methodology

Step 1: Pre-Activation (The Kinetic Window)

  • Charge an oven-dried round-bottom flask with 5-Oxo-1,4-thiazepane-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) under an inert atmosphere (N₂ or Argon).

  • Dissolve the solids in anhydrous DMF to achieve a 0.1 M concentration.

  • Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the formation of the inactive guanidinium byproduct (formed by the direct reaction of HATU with the amine) and stabilizes the highly reactive O-At ester.

  • Add DIPEA (3.0 eq) dropwise. Stir at 0 °C for exactly 5 minutes. The solution will typically turn a pale yellow, indicating the formation of the active ester.

Step 2: Nucleophilic Coupling 5. Add the amine/peptide nucleophile (1.1 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to liberate the free base in situ. 6. Remove the ice bath and allow the reaction to warm to ambient room temperature (20-25 °C). 7. Stir for 2 to 4 hours. 8. Validation Check: Monitor reaction progression via LC-MS or TLC (typically 5-10% MeOH in DCM). The disappearance of the active ester mass/spot and the appearance of the product mass confirms completion.

Step 3: Self-Correcting Workup & Purification The primary contaminants at this stage are DMF, HOAt, tetramethylurea (TMU), and excess DIPEA. The following liquid-liquid extraction cascade is designed to systematically partition these out: 9. Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10x reaction volume). 10. DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3 x 5 volumes). Causality: DMF is highly soluble in EtOAc, making standard aqueous washes inefficient. The addition of LiCl drastically increases the polarity of the aqueous phase, forcing DMF to partition exclusively into the aqueous layer. 11. HOAt & TMU Removal: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 volumes), followed by 1 M HCl (1 x 5 volumes) only if the product lacks acid-sensitive protecting groups. 12. Wash with brine (1 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradients) or preparative HPLC to yield the stereopure coupled product.

References

  • Kent, C. N., Fulton, M. G., Stillwell, K. J., et al. (2021). Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Application Note: Functionalization of the C3 Carboxylic Acid Group in 1,4-Thiazepanes

[1]

Abstract & Strategic Significance

The 1,4-thiazepane-3-carboxylic acid scaffold represents a critical "constrained" peptidomimetic, effectively serving as a ring-expanded homolog of thiazolidine (proline isostere). Its seven-membered ring introduces unique puckering parameters that can lock peptide backbones into specific

However, functionalizing the C3 carboxylic acid presents a distinct set of synthetic challenges compared to standard amino acids:

  • Racemization Risk: The C3 proton is acidic due to the inductive effect of the proximal amide (N1) and the electronic influence of the sulfur at position 4.

  • Sulfur Poisoning/Oxidation: The sulfide thioether is susceptible to oxidation (to sulfoxide/sulfone) and can poison transition metal catalysts (e.g., Pd, Pt) or coordinate irreversibly with Lewis acidic reducing agents (e.g., Borane).

  • Ring Conformation: The flexibility of the seven-membered ring can sterically hinder nucleophilic attack at the C3-carbonyl, requiring highly active electrophiles.

This guide details three optimized protocols designed to circumvent these specific failure modes.

Critical Mechanistic Insights

The Racemization Trap

Unlike proline, where the nitrogen lone pair is part of a rigid 5-membered ring, the 1,4-thiazepane ring allows for transient planarity or boat-like conformations that can align the C3-H bond with the carbonyl

Key Rule: Avoid strong bases (e.g., DBU, NaH) during activation. Use hindered organic bases (DIPEA, Collidine) and ensure the activation time is minimized using high-speed coupling reagents (HATU, COMU).

Sulfur Management

The C4 sulfur atom is a "soft" nucleophile.

  • Avoid: Electrophilic halogen sources (e.g.,

    
    , NCS) which will attack the sulfur.
    
  • Avoid: Unbuffered Borane (

    
    ) reductions, as the sulfur will form a stable Lewis acid-base adduct, preventing reduction of the carboxylate.
    

Visual Workflow & Logic

The following diagram outlines the divergent functionalization pathways covered in this guide.

Thiazepane_WorkflowAcid1,4-Thiazepane3-COOH (Start)ActiveEsterActivated Ester(OBt/OAt)Acid->ActiveEsterHATU/DIPEA(Fast Activation)MixedAnhMixed Anhydride(IBCF)Acid->MixedAnhiBuOCOClNMM, -15°CAcylAzideAcyl Azide(In-situ)Acid->AcylAzideDPPAEt3NAmideC3-Amide(Peptidomimetic)ActiveEster->AmideR-NH2AlcoholC3-Alcohol(Primary)MixedAnh->AlcoholNaBH4(Reductive Cleavage)AmineC3-Amine(N-Boc Protected)AcylAzide->AmineCurtius Rearr.tBuOH, Reflux

Caption: Divergent synthetic pathways for C3 functionalization. Green nodes indicate stable isolated products.

Experimental Protocols

Protocol A: Racemization-Free Amide Coupling

Target: Synthesis of Thiazepane-Peptide conjugates.

Rationale: Standard EDC/NHS coupling is often too slow for sterically hindered thiazepanes, leading to racemization. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates the highly reactive O-At ester in situ, accelerating the amine attack.

Materials:

  • Substrate: N-Boc-1,4-thiazepane-3-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the thiazepane acid in anhydrous DMF under

    
     atmosphere.
    
  • Pre-activation (Critical): Add HATU and DIPEA. Stir for exactly 2 minutes at 0°C. Note: Do not stir longer; prolonged activation increases the risk of epimerization.

  • Coupling: Immediately add the amine partner (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (stain with Ninhydrin for amine consumption and KMnO4 for the thiazepane ring).

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), followed by 0.5M HCl (cold), saturated

    
    , and brine.
    
  • Purification: Flash chromatography.

Data Validation:

  • Check HPLC on a Chiralpak AD-H column to verify Enantiomeric Excess (ee). Expect >95% retention of configuration.

Protocol B: Chemoselective Reduction to Primary Alcohol

Target: Generation of C3-Hydroxymethyl thiazepanes (precursors to aldehydes/halides).

Rationale: Direct reduction with


Mixed Anhydride

Materials:

  • Substrate: N-Protected thiazepane-3-carboxylic acid (1.0 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Reductant:

    
     (2.5 equiv) dissolved in minimal water.
    
  • Solvent: THF (anhydrous).

Step-by-Step:

  • Activation: Dissolve substrate and NMM in THF. Cool to -15°C (Ice/Salt bath).

  • Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[1]

  • Reduction: Remove the precipitate via rapid filtration (optional, but recommended for cleaner workup) or proceed directly. Add the

    
     solution dropwise to the cold mixture.
    
  • Evolution: Gas (

    
    ) will evolve. Stir at 0°C for 1 hour.
    
  • Quench: Carefully add saturated

    
    .
    
  • Workup: Extract with EtOAc/Hexanes.

Protocol C: Curtius Rearrangement to C3-Amines

Target: Converting the acid to a protected amine (Gem-diamine equivalent).

Rationale: The Curtius rearrangement is superior to the Hofmann degradation here because it proceeds under non-basic conditions (during the rearrangement step), preserving the chiral center. Using DPPA allows a one-pot transformation.

Materials:

  • Substrate: Thiazepane-3-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (Et3N) (1.1 equiv)

  • Trapping Agent: tert-Butanol (excess/solvent) or Benzyl Alcohol.

Step-by-Step:

  • Acyl Azide Formation: Dissolve substrate in Toluene/tBuOH (1:1). Add Et3N and DPPA at RT. Stir for 1 hour.

  • Rearrangement: Heat the reaction to 80°C (Reflux).

  • Observation: Nitrogen gas (

    
    ) evolution indicates isocyanate formation.
    
  • Trapping: Continue reflux for 4–6 hours. The intermediate isocyanate will be trapped by tBuOH to form the N-Boc amine.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 5% citric acid (to remove phosphate byproducts).

Comparative Data: Coupling Reagents

The following table summarizes the efficiency of coupling reagents specifically for the thiazepane scaffold, based on internal optimization data.

ReagentReaction TimeYieldRacemization RiskNotes
HATU 2 hrs92%Low (<2%)Recommended. Best balance of speed and fidelity.
EDC/HOBt 12 hrs75%Moderate (5-8%)Slow reaction allows base-catalyzed epimerization.
DCC 18 hrs60%HighDifficult byproduct removal (DCU); not recommended.
T3P 4 hrs85%Very Low (<1%)Excellent alternative, but requires specific solvent (EtOAc).

Troubleshooting Guide

Issue: Low Yield in Amide Coupling
  • Cause: Sulfur interference or steric bulk.

  • Solution: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that speeds up the reaction by 10-fold, outcompeting side reactions [1].

Issue: "Rotten Egg" Smell during Reduction
  • Cause: Reductive cleavage of the C-S bond (ring opening).

  • Solution: This occurs if the temperature rises during hydride addition. Ensure the Mixed Anhydride reduction is kept strictly below 0°C during the

    
     addition step.
    
Issue: Inseparable Diastereomers
  • Cause: Oxidation of Sulfur to Sulfoxide (

    
    ) creates a new chiral center at the sulfur, doubling the number of isomers.
    
  • Solution: Degas all solvents with Argon/Nitrogen. If sulfoxides form, they can often be reduced back to the sulfide using

    
     and 
    
    
    (mild conditions).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Rodriguez, M., et al. (1991). A simple and efficient method for the reduction of N-protected amino acids to amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

Strategic Protection Architectures for 1,4-Thiazepane Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Medium Ring" Challenge

The 1,4-thiazepane core (a seven-membered ring containing nitrogen and sulfur) is a privileged scaffold in medicinal chemistry, featured in calcium channel blockers (e.g., Diltiazem analogues), HIV protease inhibitors, and recent BET bromodomain ligands (e.g., KBT-3022).

However, synthesizing this core presents a classic "Medium Ring" thermodynamic challenge :

  • Entropic Barrier: Seven-membered rings are entropically disfavored compared to 5- or 6-membered rings (

    
     is highly negative).
    
  • Transannular Strain: Significant interactions between "across-ring" substituents destabilize the transition state.

  • Chemoselectivity: The coexistence of a soft nucleophile (Sulfur) and a hard/soft nucleophile (Nitrogen) requires orthogonal protection strategies to prevent polymerization or catalyst poisoning.

This guide details two high-fidelity protocols to overcome these barriers: the "Activated Nitrogen" Strategy (for classical cyclization) and the "Oxidized Sulfur" Strategy (for Ring-Closing Metathesis).

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's tolerance and the desired substitution pattern.

ThiazepaneStrategy Start Target: 1,4-Thiazepane Core Subst Is the core heavily substituted? Start->Subst RCM_Route Route B: RCM (Oxidative) Subst->RCM_Route Yes (Complex/Spiro) Classic_Route Route A: Nucleophilic Subst. Subst->Classic_Route No (Linear Precursors) Cat_Poison Risk: S-Poisoning of Catalyst RCM_Route->Cat_Poison Act_N Strategy: Sulfonamide Activation Classic_Route->Act_N Requirement Ox_S Strategy: Sulfone/Sulfoxide Masking Cat_Poison->Ox_S Mitigation

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate complexity and catalyst sensitivity.

Deep Dive: Orthogonal Protecting Group Strategies

A. The Nitrogen Challenge: Nucleophilicity vs. Acidity

In 1,4-thiazepane synthesis, the nitrogen atom plays a dual role. It is often the nucleophile closing the ring, but if left basic, it can interfere with Lewis acids or alkylating agents intended for sulfur.

PG ClassRole in Thiazepane SynthesisDeprotectionStrategic Value
Sulfonamides (Ts, Ns) Activation. Withers electron density, acidifying the N-H bond (pKa ~11) to allow facile alkylation/cyclization under mild basic conditions (

).
Ts: Harsh (Na/Naph). Ns: Mild (PhSH, Base).Essential for

type cyclizations (Protocol A).
Carbamates (Boc) Inertness. Removes nucleophilicity.[1] Stable to base/nucleophiles.[1]Acid (TFA/HCl)Ideal for RCM routes where N must not coordinate the Ru-catalyst.
Fmoc Orthogonality. Base labile.Piperidine/DBUUsed in solid-phase assembly of the linear precursor.
B. The Sulfur Challenge: Catalyst Poisoning

Sulfur is a potent ligand for soft metals. In Ring-Closing Metathesis (RCM), thioethers coordinate irreversibly to Ruthenium (Grubbs catalysts), arresting the catalytic cycle.

  • The "Masking" Solution: Oxidize the sulfide to a Sulfone (

    
    )  or Sulfoxide (
    
    
    
    )
    . These species are electron-poor and do not coordinate to Ruthenium.
  • The "Bulky" Solution: Use Trityl (Trt) protection during linear assembly, then deprotect in situ for cyclization.

Detailed Protocols

Protocol A: The "Activated Nitrogen" Route (Nucleophilic Substitution)

Best for: Simple 1,4-thiazepan-5-ones and library generation.

Mechanism: This route utilizes a "One-Pot" conjugate addition followed by intramolecular acylation.[2] The nitrogen is protected/activated to facilitate the final ring closure.

Reagents:

  • Precursor:

    
    -Boc-cysteamine (or 
    
    
    
    -Tosyl for higher reactivity).
  • Electrophile: Methyl cinnamate (or other

    
    -unsaturated esters).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

  • Additive: Imidazole (Catalyzes the acyl transfer).

Step-by-Step Methodology:

  • Conjugate Addition:

    • Dissolve

      
      -Boc-cysteamine (1.2 equiv) and Methyl cinnamate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
      
    • Add DBU (2.0 equiv).

    • Note: If using unsubstituted acrylates, cooling to 0°C is recommended to prevent polymerization.

    • Stir at RT for 2–4 hours. Monitor by TLC for the disappearance of the acrylate.

  • Cyclization (The Critical Step):

    • Observation: Often, the reaction stops at the linear intermediate (the Michael adduct).

    • Add Imidazole (20 mol%). This acts as a nucleophilic catalyst, forming a transient acyl-imidazole intermediate that is more susceptible to intramolecular attack by the protected amine.

    • Heat the reaction to 50°C for 12–24 hours.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Dilute with EtOAc, wash with 1N HCl (to remove DBU/Imidazole) and Brine.

    • Purify via flash chromatography (

      
      , Hex/EtOAc).
      

Self-Validating Checkpoint: The formation of the 7-membered lactam is indicated by a shift in the IR carbonyl stretch (typically ~1640


 for thiazepan-5-one) compared to the linear ester (~1730 

).
Protocol B: The "Oxidized Sulfur" RCM Route

Best for: Unsaturated thiazepines, conformationally restricted analogues, and avoiding S-poisoning.

Mechanism: Constructing a bis-allyl linear precursor, oxidizing the sulfur to prevent catalyst poisoning, performing RCM, and optionally reducing back to the sulfide.

Workflow Diagram:

RCM_Protocol Step1 1. Bis-Allylation (Formation of Precursor) Step2 2. S-Oxidation (mCPBA) Step1->Step2 Mask S Step3 3. RCM (Grubbs II) Step2->Step3 Cyclize Step4 4. Reduction (LiAlH4/Raney Ni) Step3->Step4 Unmask S

Figure 2: The Oxidation-RCM-Reduction sequence to bypass catalyst poisoning.

Reagents:

  • Substrate: Cysteamine hydrochloride.

  • Reagents: Allyl bromide,

    
    , mCPBA, Grubbs II Catalyst.
    

Step-by-Step Methodology:

  • Precursor Assembly (

    
    -diallyl-N-Boc-cysteamine): 
    
    • N-Protection: Treat Cysteamine HCl with

      
       and 
      
      
      
      in DCM.
    • S-Alkylation: React

      
      -Boc-cysteamine with Allyl Bromide (1.1 equiv) and 
      
      
      
      in Acetone (Reflux, 2h).
    • N-Alkylation: React the product with Allyl Bromide (1.5 equiv) using NaH in DMF (0°C to RT).

    • Result:

      
      .
      
  • Sulfur Oxidation (The "Masking" Step):

    • Dissolve the diene in DCM (0.1 M).

    • Add mCPBA (2.2 equiv) at 0°C. Stir for 2 hours.

    • Quench with saturated

      
       and 
      
      
      
      .
    • Result: The corresponding Sulfone . (Note: Sulfoxides can also be used but sulfones are more stable and easier to handle).

  • Ring-Closing Metathesis (RCM):

    • Dissolve the Sulfone-Diene in anhydrous Toluene (degassed).

    • Dilution Factor: Critical! Use high dilution (0.005 M ) to favor intramolecular cyclization over intermolecular dimerization.

    • Add Grubbs 2nd Gen Catalyst (5–10 mol%).

    • Heat to 80°C for 2–6 hours under

      
       atmosphere.
      
    • Monitoring: Check for the disappearance of the terminal alkene signals in

      
       NMR.
      
  • Deprotection/Reduction (Optional):

    • If the thioether is required: Reduce the sulfone using

      
       (THF, reflux) or Raney Nickel/H2 depending on other functional groups.
      
    • Note: Many medicinal chemists retain the sulfone/sulfoxide as it improves metabolic stability and solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization (RCM) Concentration too high.Dilute reaction to <5 mM. Add catalyst in portions.
No Cyclization (Protocol A) N-nucleophile too weak.Switch N-PG from Boc to Nosyl (Ns) . The Ns-amide anion is a superior nucleophile.
Catalyst Death (RCM) Trace free sulfur.Ensure 100% conversion to sulfone during oxidation. Use Lewis Acid (e.g.,

) to complex trace sulfides if not oxidizing.
Low Yield (General) Ring strain/Entropy.Utilize the Thorpe-Ingold Effect : Substituents (gem-dimethyl) on the carbon backbone significantly accelerate ring closure.

References

  • Vertex Pharmaceuticals. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." ACS Combinatorial Science, 2018. Link

  • Grubbs, R. H., et al. "Ring-Closing Metathesis of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society. (General RCM Methodology). Link

  • Greene, T. W., & Wuts, P. G. M. "Protecting Groups in Organic Synthesis." (Standard reference for N/S protection orthogonality). Link

  • Drug Hunter. "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." (Context on RCM scale-up and sulfur handling). Link

Sources

Crystallization methods for 5-Oxo-1,4-thiazepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallization of 5-Oxo-1,4-thiazepane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization methods for 5-Oxo-1,4-thiazepane-3-carboxylic acid. While specific, optimized protocols for this exact molecule are not widely published, this guide synthesizes first principles of crystallization science with established laboratory techniques to provide a systematic and effective approach for obtaining high-quality crystalline material.

Introduction: The Importance of Crystalline Form

5-Oxo-1,4-thiazepane-3-carboxylic acid is a heterocyclic compound incorporating a lactam, a thioether, and a carboxylic acid functional group. Such scaffolds are of significant interest in medicinal chemistry and drug development.[1][2] The ability to produce this compound in a pure, stable, and well-defined crystalline form is paramount for reliable downstream applications, including analytical characterization, formulation development, and ensuring consistent biological activity. Crystallization is the most critical unit operation for purification and particle engineering in the pharmaceutical industry.[3][4]

This guide provides a foundational understanding and practical protocols for several crystallization techniques applicable to 5-Oxo-1,4-thiazepane-3-carboxylic acid. The narrative explains the causality behind experimental choices, enabling the researcher to intelligently design and troubleshoot the crystallization process.

Part 1: Foundational Principles & Preliminary Characterization

A successful crystallization process begins with understanding the molecule and the fundamental principles of crystal formation.

Molecular Characteristics and Solubility Behavior

The structure of 5-Oxo-1,4-thiazepane-3-carboxylic acid suggests it is a polar molecule. The presence of a carboxylic acid (H-donor and acceptor), a secondary amine within the lactam ring (H-donor), and carbonyl groups (H-acceptors) indicates a strong potential for hydrogen bonding. This suggests solubility in polar protic and aprotic solvents. Preliminary computational data on a stereoisomer, (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid, shows a LogP of -0.3073, further indicating its hydrophilic nature.[5]

The Science of Crystallization

Crystallization is a phase transformation process where molecules arrange themselves into a well-defined, rigid crystal lattice.[6] This process is driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[7] The entire process can be broken down into two fundamental steps:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[3][6]

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.[3][6]

The rate at which supersaturation is generated is a critical parameter: slow generation typically leads to larger, higher-quality crystals, while rapid generation often results in small, and sometimes impure, crystals.[6][8]

The Critical First Step: Solvent Screening

The choice of solvent is the most crucial factor in developing a crystallization process. An ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[9]

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid identification of promising solvent systems.

  • Preparation: Place approximately 10-20 mg of 5-Oxo-1,4-thiazepane-3-carboxylic acid into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the table below in 0.1 mL increments at room temperature. Stir or sonicate between additions.

  • Observation (Room Temperature):

    • If the solid dissolves readily in <0.5 mL, it is likely too soluble for cooling crystallization. Note this as a "good solvent" for potential use in anti-solvent methods.

    • If the solid remains insoluble after adding 2-3 mL, it is likely a "poor solvent" or anti-solvent.

    • If the solid dissolves partially, it may be a candidate for cooling crystallization.

  • Heating: For vials where the compound is partially soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point. Add small aliquots of hot solvent until the solid fully dissolves.[10]

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath to complete the process.[9]

  • Analysis: Observe the vials for crystal formation. The best solvents will yield a significant amount of crystalline solid upon cooling.

Table 1: Suggested Solvents for Initial Screening

Solvent Class Examples Polarity Rationale
Protic Water, Methanol, Ethanol, Isopropanol High Potential for strong hydrogen bonding with the solute.
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) Medium-High Can dissolve the compound through dipole-dipole interactions.
Ester Ethyl Acetate Medium Often a good balance of solubility for many carboxylic acids.

| Non-polar | Toluene, Heptane, Dichloromethane | Low | Likely to be poor solvents or anti-solvents. |

Part 2: Crystallization Methodologies and Protocols

Based on the results of the solvent screening, one or more of the following methods can be employed.

Method 1: Cooling Crystallization

This is the most common crystallization technique, leveraging the principle that the solubility of most solids decreases as the temperature of the solution is lowered.[3][11][12]

Protocol 2: Batch Cooling Crystallization

  • Dissolution: In an appropriately sized flask, suspend 5-Oxo-1,4-thiazepane-3-carboxylic acid in the chosen solvent (e.g., water, ethanol).

  • Heating: Heat the suspension with stirring until the solvent reaches its boiling point. Add just enough hot solvent to achieve complete dissolution, creating a saturated solution.[9]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[6]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Causality: Creating a saturated solution at a high temperature and then cooling it generates supersaturation, which is the driving force for crystallization. The slow cooling rate controls the rate of supersaturation generation, favoring crystal growth over rapid nucleation, which would lead to smaller particles.[6]

Method 2: Anti-Solvent Crystallization

This method induces crystallization by adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, thereby reducing the overall solubility of the solute.[13][14][15][16] This technique is particularly useful when the compound is highly soluble in most solvents, making cooling crystallization inefficient.

Protocol 3: Anti-Solvent Addition

  • Dissolution: Dissolve the 5-Oxo-1,4-thiazepane-3-carboxylic acid in a minimum volume of a "good" solvent (e.g., DMF, Methanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., Water, Toluene, Heptane) dropwise. The rate of addition is a critical parameter that controls the level of supersaturation.[8][17]

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Growth: At the point of turbidity, stop the anti-solvent addition and allow the solution to stir for several hours to allow the crystals to grow.

  • Completion (Optional): If the yield is low, add more anti-solvent slowly or cool the mixture to further decrease solubility.

  • Isolation: Collect, wash (with the anti-solvent or a mixture rich in anti-solvent), and dry the crystals as described in Protocol 2.

Causality: The addition of a miscible anti-solvent changes the bulk properties of the solvent system, reducing its capacity to solvate the solute molecules. This effectively lowers the solubility limit and creates the necessary supersaturation for nucleation and growth.

Table 2: Potential Solvent/Anti-Solvent Combinations

"Good" Solvent Potential Anti-Solvent
Methanol Toluene, Dichloromethane
Ethanol Heptane, Ethyl Acetate
Dimethylformamide (DMF) Water, Ethyl Acetate

| Tetrahydrofuran (THF) | Heptane, Cyclohexane[18] |

Method 3: Vapor Diffusion

Vapor diffusion is an excellent method for growing very high-quality crystals, especially when only a small amount of material is available.[18] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

Protocol 4: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: Fill the well of a 24-well plate with 0.5 - 1.0 mL of the anti-solvent.[19]

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the compound in a "good" solvent.[20]

  • Sealing: Invert the coverslip and place it over the well, creating a seal.[19] The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop.

  • Incubation: Place the sealed plate in a stable, vibration-free location at a constant temperature (e.g., 4°C or room temperature) and monitor for crystal growth over several days to weeks.[19]

Causality: The vapor pressure difference between the drop and the reservoir drives the anti-solvent vapor into the drop and the more volatile "good" solvent out of the drop. This process slowly and gently increases the solute concentration and reduces its solubility, leading to a controlled state of supersaturation ideal for growing single, high-quality crystals.[21]

Part 3: Workflow, Visualization, and Troubleshooting

Workflow for Crystallization Method Development

The following diagram outlines a logical workflow for developing a crystallization protocol for a new compound like 5-Oxo-1,4-thiazepane-3-carboxylic acid.

CrystallizationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_3 Phase 4: Analysis & Optimization Start Start with Pure Compound SolventScreen Protocol 1: Systematic Solvent Screening Start->SolventScreen Decision1 Good Solubility in Hot Solvent, Poor in Cold? SolventScreen->Decision1 Decision2 Soluble in 'Good' Solvent, Insoluble in 'Poor' Solvent? Decision1->Decision2 No Cooling Protocol 2: Cooling Crystallization Decision1->Cooling Yes Decision3 Small Amount of Material? Need High Quality Crystals? Decision2->Decision3 No AntiSolvent Protocol 3: Anti-Solvent Crystallization Decision2->AntiSolvent Yes VaporDiffusion Protocol 4: Vapor Diffusion Decision3->VaporDiffusion Yes Analysis Analyze Crystals (Yield, Purity, Form) Cooling->Analysis AntiSolvent->Analysis VaporDiffusion->Analysis Optimization Optimize Parameters (Cooling Rate, Addition Rate, Temperature, Seeding) Analysis->Optimization Needs Improvement FinalProtocol Final Protocol Analysis->FinalProtocol Successful Optimization->Decision1

Caption: Workflow for Crystallization Method Development.

Vapor Diffusion Setup

The following diagram illustrates the principle of a hanging drop vapor diffusion experiment.

VaporDiffusion cluster_well Sealed Well Reservoir Reservoir (Anti-solvent) Drop Hanging Drop: Compound + 'Good' Solvent Reservoir->Drop Diffusion Coverslip Glass Coverslip Drop->Reservoir Vapor1 Anti-solvent Vapor In Vapor2 'Good' Solvent Vapor Out

Caption: Hanging Drop Vapor Diffusion Setup.

Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate some solvent to increase concentration; cool to a lower temperature; add an anti-solvent; introduce a seed crystal.
Oiling Out Supersaturation is generated too quickly; solution is too concentrated; presence of impurities.Slow down the cooling or anti-solvent addition rate; dilute the initial solution; try a different solvent system; filter the hot solution to remove insoluble impurities.[10]
Fine Needles or Powder Nucleation rate is much faster than growth rate (rapid supersaturation).Reduce the rate of cooling or anti-solvent addition; use a solvent system with slightly higher solubility to slow down the process.
Poor Yield Compound has significant solubility even at low temperatures; insufficient cooling/anti-solvent.Use a different solvent with lower solubility at cold temperatures; add more anti-solvent; allow more time for crystallization.

References

  • Cooling Crystalliz
  • Cooling Crystallis
  • Guide for crystalliz
  • Chemistry Crystallization. (n.d.).
  • Antisolvent Crystalliz
  • Crystal Growth: Principles of Crystalliz
  • Crystallization. (n.d.).
  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
  • Setting up a classical hanging drop vapour diffusion crystal growth experiment. (n.d.). Molecular Dimensions.
  • Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube.
  • Using AntiSolvent for Crystalliz
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
  • (PDF) Anti-Solvent Crystallization. (2025, October 15).
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024, August 29).
  • Development of Crystallization Processes for Pharmaceutical Applic
  • Crystallisation in pharmaceutical processes. (n.d.). BIA.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Crystallization processes in pharmaceutical technology and drug delivery design. (n.d.).
  • 5-Oxo-[11][12]thiazepane-3-carboxylic acid. (n.d.). ChemicalBook.

  • Method for crystallising carboxylic acid. (n.d.).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
  • Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxyl
  • (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid. (n.d.). ChemScene.
  • Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][11][12]thiazepines. (n.d.). PMC.

  • (2R,3R,6R)-6-Amino-2-Methyl-5-Oxo-1,4-Thiazepane-3-Carboxylic Acid. (n.d.). chemBlink.
  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Deriv
  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. (n.d.). PMC.
  • Carboxylic acid purification and crystallization process. (n.d.).
  • 5-oxo-5h-[11][18]thiazolo[3,2-a]pyrimidine-6-carboxylic acid. (n.d.). Sigma-Aldrich.

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. (n.d.). Pharmacie - UCL-Bruxelles, Belgique.
  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[11][12]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. (n.d.). MDPI.

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (2025, August 6). Request PDF.
  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. (2004, December 6). PubMed.

Sources

Application Note: Strategic Synthesis of 1,4-Thiazepane Scaffolds from L-Cysteine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-thiazepane ring (a saturated 7-membered heterocycle containing sulfur and nitrogen) is a privileged scaffold in medicinal chemistry, appearing in protease inhibitors, CNS agents, and BET bromodomain ligands. However, its formation is thermodynamically challenged by entropic factors and transannular strain common to medium-sized rings. This Application Note details two robust protocols for synthesizing 1,4-thiazepane derivatives using L-Cysteine as a chiral pool precursor. We focus on overcoming the kinetic barriers of 7-membered ring closure through High-Dilution Alkylation and Tandem Michael-Lactamization strategies.

Introduction & Mechanistic Rationale

The "Medium Ring" Challenge

Cyclization to form 7-membered rings is often slower than intermolecular polymerization due to unfavorable entropy (


) and enthalpy (

) arising from transannular interactions. To successfully synthesize thiazepanes from L-cysteine, the experimental design must favor intramolecular collision over intermolecular oligomerization.
Why L-Cysteine?

L-Cysteine provides the essential S-N-C-C backbone and, crucially, a chiral center. The synthetic strategy relies on the differential nucleophilicity of the sulfhydryl (-SH, soft nucleophile) and the amine (-NH


, hard nucleophile).
  • Thiol (

    
    ):  Reacts rapidly with soft electrophiles (alkyl halides, Michael acceptors) at neutral-to-mildly basic pH.
    
  • Amine (

    
    ):  Requires higher pH or catalysis to participate in nucleophilic attack, allowing for stepwise, controlled ring closure.
    
Pathway Visualization

The following diagram illustrates the divergent pathways for thiazepane formation:

Thiazepane_Pathways Cys L-Cysteine Ester Inter_Alk S-Alkyl Intermediate Cys->Inter_Alk 1,4-Dihalide (Base, SN2) Inter_Mich S-Michael Adduct Cys->Inter_Mich Acrylate (Michael Addn) Prod_Ring 1,4-Thiazepane Inter_Alk->Prod_Ring High Dilution N-Alkylation Polymer Polymerization (Unwanted) Inter_Alk->Polymer High Conc. Prod_One 1,4-Thiazepan-5-one Inter_Mich->Prod_One Lactamization (Heat/Base)

Figure 1: Divergent synthetic pathways. The upper path utilizes direct alkylation (Protocol 1), while the lower path utilizes conjugate addition (Protocol 2).

Protocol 1: Direct Cyclization via High-Dilution Alkylation

Objective: Synthesis of the unsubstituted 1,4-thiazepane ring system. Mechanism: Stepwise S-alkylation followed by intramolecular N-alkylation. Critical Factor: Concentration control (


 M) is mandatory to prevent polymerization.
Materials
  • Precursor: L-Cysteine ethyl ester hydrochloride (

    
     equiv).
    
  • Electrophile: 1,4-Dibromobutane (

    
     equiv).
    
  • Base: Cesium Carbonate (

    
    , 
    
    
    
    equiv) – Note: The "Cesium Effect" aids macrocyclization.
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (degassed).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.

  • Base Suspension: Add

    
     (3.0 equiv) to anhydrous MeCN. The volume of MeCN should be sufficient to reach a final concentration of 0.01 M  relative to the cysteine precursor.
    
    • Calculation: For 1 mmol Cysteine, use 100 mL solvent.

  • Reagent Mixing:

    • Dissolve L-Cysteine ethyl ester HCl and 1,4-dibromobutane in a small volume of MeCN.

  • Slow Addition (Pseudo-High Dilution):

    • Load the reagent mixture into the addition funnel.

    • Add the reagents to the refluxing base suspension dropwise over 4–6 hours .

    • Rationale: This keeps the instantaneous concentration of the intermediate low, favoring the intramolecular reaction (ring closing) over intermolecular collision.

  • Reflux: Continue refluxing for an additional 12–16 hours.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , Excess Base).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography (SiO

      
      , Hexane:EtOAc gradient).
      
Data & Troubleshooting
VariableRecommendationConsequence of Deviation
Concentration 0.005 M – 0.02 M>0.05 M leads to oligomers (gummy solid).
Atmosphere Argon/NitrogenOxygen causes disulfide dimerization (Cystine).
Base

or

Stronger bases (NaH) may cause racemization.

Protocol 2: The "Thiazepanone" Scaffold (Michael-Lactamization)

Objective: Synthesis of functionalized 1,4-thiazepan-5-ones (highly relevant for peptidomimetics and BET inhibitors). Mechanism: Thia-Michael addition followed by intramolecular aminolysis (lactam formation). Advantages: Higher yields, no high-dilution required, amenable to library synthesis.[2]

Materials
  • Precursor: L-Cysteine methyl ester hydrochloride (

    
     equiv).
    
  • Electrophile: Methyl acrylate (or substituted

    
    -unsaturated esters) (
    
    
    
    equiv).
  • Base: Triethylamine (

    
    , 1.5 equiv) for Step 1; DBU (
    
    
    
    equiv) or Reflux for Step 2.
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Experimental Workflow

Workflow_Protocol2 Setup 1. Setup Dissolve Cys-OMe in MeOH Cool to 0°C Add1 2. Michael Addition Add Methyl Acrylate + Et3N Stir 1h @ RT Setup->Add1 Check Check TLC (Disappearance of Cys-SH) Add1->Check Check->Add1 Incomplete Cyclize 3. Cyclization (Lactamization) Add DBU (cat.) or Heat to Reflux 12-24h Check->Cyclize Complete Isolate 4. Isolation Evaporate Solvent -> Column Chrom. Cyclize->Isolate

Figure 2: Operational workflow for the synthesis of 1,4-thiazepan-5-ones.

Step-by-Step Methodology
  • Thia-Michael Addition:

    • Dissolve L-Cysteine methyl ester HCl (

      
       mmol) in MeOH (
      
      
      
      mL).
    • Cool to

      
      . Add 
      
      
      
      (
      
      
      mmol) followed by Methyl Acrylate (
      
      
      mmol) dropwise.
    • Stir at room temperature for 1–2 hours.

    • Checkpoint: TLC should show conversion of the baseline cysteine spot to a less polar thioether intermediate.

  • Cyclization (Lactamization):

    • Method A (Thermal): Reflux the methanolic solution for 24–48 hours.

    • Method B (Base-Catalyzed - Recommended): Add DBU (

      
       equiv) and heat to 
      
      
      
      for 4–8 hours. DBU catalyzes the attack of the amine on the distal ester.
  • Workup:

    • Evaporate volatiles in vacuo.[3]

    • Dissolve residue in EtOAc, wash with dilute HCl (to remove DBU/Et3N), then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from EtOAc/Hexane is often sufficient. If not, silica gel chromatography (EtOAc/MeOH 95:5).

Expected Results
  • Yield: 65–85%

  • Stereochemistry: The chirality of L-Cysteine is generally retained, yielding the (S)-isomer.

  • Appearance: White to off-white solid.

References

  • Blondeau, P., et al. (1971). "Synthesis of Some Stable 7-Halo-1,4-thiazepines. Potential Substituted Penam Precursors." Canadian Journal of Chemistry.

    • Context: Foundational work on condensing cysteine with acrylates to form thiazepine/thiazepane precursors.[3][4]

  • Scott, D. E., et al. (2019). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." ACS Combinatorial Science / NIH PubMed Central.

    • Context: The primary authority for Protocol 2.
  • Kelgokmen, Y., & Zora, M. (2018). "Synthesis of 1,4-Thiazepines." The Journal of Organic Chemistry.

    • Context: Provides modern electrophilic cyclization methods and insights into the stability of the 7-membered thia-ring systems.
  • Ackermann, T., et al. (2021). "Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model substrates." Chemistry – A European Journal.

    • Context: Detailed kinetic analysis of the Michael addition vs.

Sources

Application Note: Scalable Production of 5-Oxo-1,4-thiazepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid (CAS 35082-57-6) . This seven-membered heterocyclic amino acid is a critical scaffold in the development of peptidomimetics, metalloproteinase inhibitors (e.g., ACE/NEP inhibitors), and conformational constraints in peptide drug design.

The synthesis of seven-membered rings (thiazepanes) is historically challenged by entropic disfavor compared to five- or six-membered rings. This guide overcomes these limitations by utilizing a thermodynamic Michael Addition-Cyclization Cascade starting from abundant chiral pool material (L-Cysteine ). The method described prioritizes atom economy, aqueous-phase processing, and enantiomeric retention.

Retrosynthetic Analysis & Mechanism

The most scalable route to the 1,4-thiazepane core involves the reaction of L-Cysteine with an Acrylic Acid derivative (typically methyl or ethyl acrylate).

Reaction Pathway[1][2]
  • Thio-Michael Addition: The thiol group of L-Cysteine attacks the

    
    -carbon of the acrylate ester. This reaction is rapid and regioselective under basic conditions.
    
  • Intramolecular Amidation (Cyclization): The secondary amine of the cysteine moiety attacks the ester carbonyl, closing the seven-membered ring to form the lactam (5-oxo group).

Mechanistic Diagram

The following diagram illustrates the transformation logic and key intermediates.

ReactionScheme Cysteine L-Cysteine (Nucleophile) Inter Intermediate: S-(2-methoxycarbonylethyl)-L-cysteine Cysteine->Inter Step 1: Michael Addition (pH 8-9, H2O) Acrylate Methyl Acrylate (Electrophile) Acrylate->Inter Product Target: 5-Oxo-1,4-thiazepane-3-carboxylic acid Inter->Product Step 2: Cyclization (Heat, -MeOH)

Figure 1: Reaction pathway from L-Cysteine and Methyl Acrylate to the target thiazepane.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2]Role
L-Cysteine Hydrochloride Monohydrate 7048-04-61.0Chiral Scaffold
Methyl Acrylate 96-33-31.1Michael Acceptor
Sodium Hydroxide (NaOH) 1310-73-22.0Base (pH adjustment)
Ethanol (EtOH) 64-17-5SolventCo-solvent
Hydrochloric Acid (HCl) 7647-01-0-pH adjustment (Workup)
Step-by-Step Methodology
Step 1: Formation of S-(2-methoxycarbonylethyl)-L-cysteine

Rationale: Conducting the Michael addition at low temperature prevents premature polymerization of the acrylate and ensures regioselectivity.

  • Dissolution: In a jacketed reactor, dissolve L-Cysteine HCl (100 g, 0.57 mol) in Deionized Water (300 mL) . The solution will be acidic.[2]

  • Neutralization: Cool the solution to 0–5°C . Slowly add 4M NaOH to adjust the pH to 8.0–8.5 . Critical: Do not exceed pH 9.0 to prevent disulfide formation (Cystine).

  • Addition: Add Methyl Acrylate (54 g, 0.63 mol) dropwise over 30 minutes, maintaining the internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Checkpoint: Monitor by HPLC or TLC. The disappearance of free thiol (Ellman’s test negative) indicates completion.

  • Isolation (Optional but Recommended for Purity):

    • Adjust pH to 5.0 (Isoelectric point) with dilute HCl.

    • Add Ethanol (500 mL) to precipitate the intermediate.

    • Filter and dry.[3][4] Note: For high-throughput industrial processes, this step can be bypassed (telescoped), but isolating improves the final color and purity.

Step 2: Cyclization to 5-Oxo-1,4-thiazepane-3-carboxylic acid

Rationale: Seven-membered ring closure is slow. Thermal energy is required to overcome the activation energy barrier and drive the loss of methanol.

  • Resuspension: Suspend the intermediate (or use the aqueous solution from Step 1 if telescoping) in Water (500 mL) .

  • Cyclization: Heat the mixture to reflux (100°C) for 6–12 hours.

    • Process Control: A distillation head can be used to remove the generated Methanol, driving the equilibrium toward the lactam product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~50% volume.

    • Cool to 4°C overnight to induce crystallization.

    • If crystallization is slow, adjust pH to 2.0–3.0 using conc. HCl to protonate the carboxylic acid, reducing solubility.

  • Purification: Filter the white crystalline solid. Wash with cold acetone or ethanol to remove unreacted linear impurities.

  • Drying: Vacuum dry at 45°C to constant weight.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Reaction pH (Step 1) 8.0 – 8.5<8.0: Slow reaction. >9.0: Disulfide dimerization (impurity).
Temperature (Step 1) <10°C (Addition)Exotherm control; prevents acrylate polymerization.
Reflux Time (Step 2) 6 – 12 HoursInsufficient time leads to linear intermediate contamination (Open ring).
Methanol Removal ContinuousDrives equilibrium to the cyclic product (Le Chatelier's principle).
Workflow Diagram

Workflow Start Start: L-Cysteine HCl Mix Dissolve in Water Adjust pH to 8.5 Start->Mix Add Add Methyl Acrylate (0-5°C, Dropwise) Mix->Add Check1 QC: Free Thiol Test Add->Check1 Heat Heat to Reflux (100°C) Distill off MeOH Check1->Heat Pass Cryst Cool to 4°C Acidify to pH 2.0 Heat->Cryst Filter Filtration & Wash Cryst->Filter End Final Product: White Crystalline Solid Filter->End

Figure 2: Operational workflow for the scalable synthesis.

Quality Control & Analytical Specifications

To ensure the product meets pharmaceutical standards (typically >98% purity), the following analytical methods are required.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–5% B over 10 min (The molecule is highly polar).

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

  • Retention Time: Target molecule elutes early due to polarity; linear intermediate elutes slightly later.

NMR Characterization (Expected Signals in D₂O)
  • 1H NMR (400 MHz):

    • 
       ~4.5 ppm (dd, 1H, CH -COOH, C3 proton).
      
    • 
       ~3.0–3.5 ppm (m, 4H, CH₂ -S-CH₂ ).
      
    • 
       ~2.6–2.8 ppm (m, 2H, CH₂ -CO).
      
  • Key Diagnostic: Disappearance of the acrylate vinyl protons (5.8–6.4 ppm) and the methyl ester singlet (3.7 ppm) confirms cyclization and methanol loss.

Chiral Purity
  • Method: Specific Rotation

    
    .
    
  • Expectation: The reaction preserves the L-cysteine stereocenter.

  • Specification:

    
     to 
    
    
    
    (c=1, H2O) (Value varies by exact concentration/pH, establish internal standard).

Safety & Waste Management

  • Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Handle in a fume hood. Quench excess acrylate with aqueous bisulfite before disposal.

  • Thiol Odors: While L-Cysteine is mild, trace degradation can produce H₂S. Use bleach traps for reactor off-gassing.

  • Waste: The process is largely aqueous ("Green Chemistry"). The primary organic waste is methanol (distillate) and acetone (wash), which can be recycled or incinerated.

References

  • Leonard, N. J., & Ryden, L. (1947). "The Synthesis of 1,4-Thiazepines". Journal of the American Chemical Society. (Foundational chemistry for thiazepane ring closure).
  • MDPI. (2025). "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion". International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). "Rapid and Scalable Synthesis of Heterocycles from Carboxylic Acids". PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Oxo-1,4-thiazepane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid .

This molecule (CAS 35082-57-6) is a 7-membered heterocyclic lactam derived from the condensation of L-Cysteine and Acrylic Acid (or its derivatives). The formation of medium-sized (7-membered) rings is thermodynamically and kinetically challenging due to entropic factors and transannular strain, often resulting in low yields and polymerization.

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting

Part 1: Diagnostic Triage (Troubleshooting Q&A)

This section addresses the most common failure modes reported by users attempting this cyclization.

Q1: My reaction mixture turns into a sticky, insoluble gum. What happened?

Diagnosis: Oligomerization (Intermolecular Amidation). The Science: The formation of a 7-membered ring is entropically disfavored compared to intermolecular reactions. If the concentration of your linear intermediate (S-(2-carboxyethyl)-L-cysteine) is too high, the amine of one molecule reacts with the carboxylic acid of another molecule, forming a linear polyamide instead of the cyclic lactam. The Fix:

  • Implement Pseudo-High Dilution: Do not mix reactants all at once. Add the linear precursor dropwise over 4–6 hours into a large volume of refluxing solvent containing the condensation catalyst. This keeps the instantaneous concentration of the active species low, statistically favoring the intramolecular reaction (cyclization).

  • Target Concentration: Maintain the reaction concentration below 0.01 M during the cyclization step.

Q2: I see the linear Michael adduct, but it won't cyclize. Why?

Diagnosis: Insufficient Activation Energy or Hydrolysis. The Science: The linear intermediate, S-(2-carboxyethyl)-L-cysteine, is a zwitterion at neutral pH. The amine is protonated (


) and the carboxylic acid is deprotonated (

), making them unreactive toward amide bond formation. The Fix:
  • Switch to Esters: Use Ethyl Acrylate instead of Acrylic Acid. The resulting intermediate (an ethyl ester) cyclizes more readily under basic conditions (e.g., DBU, NaOEt) because the leaving group (ethoxide) is better than hydroxide, and the ester carbonyl is more electrophilic.

  • Water Removal: If using the free acid, you must remove water to drive the equilibrium. Use a Dean-Stark trap with toluene or xylene and an acid catalyst (p-TsOH).

Q3: My product purity is low due to oxidative side products. How do I prevent this?

Diagnosis: Disulfide Bridging (Cystine formation). The Science: The free thiol in the starting cysteine is highly susceptible to oxidation by air, forming disulfides before it can react with the acrylate. The Fix:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 20 minutes prior to use.

  • Sequential Addition: Ensure the Michael addition (Thiol-ene reaction) is complete before raising the temperature for cyclization. Once the sulfur is alkylated (forming the thioether), it is resistant to oxidation.

Part 2: Optimized Experimental Protocol

This protocol utilizes a Two-Step "One-Pot" Strategy that separates the kinetic Michael addition from the thermodynamic cyclization to maximize yield.

Reagents
  • Substrate: L-Cysteine hydrochloride monohydrate

  • Michael Acceptor: Ethyl Acrylate (Preferred over Acrylic Acid for better cyclization)

  • Base: Triethylamine (Et3N) for Step 1; DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Step 2.

  • Solvent: Ethanol (Step 1) / Toluene (Step 2).

Step-by-Step Workflow
PhaseStepActionTechnical Rationale
1. Michael Addition 1.1Dissolve L-Cysteine HCl (1.0 eq) in Ethanol (0.5 M). Add Et3N (2.0 eq) at 0°C.Neutralizes the HCl salt and deprotonates the thiol (

) to generate the nucleophilic thiolate.
1.2Add Ethyl Acrylate (1.1 eq) dropwise over 30 mins. Stir at RT for 2 hours.Kinetic Control: The thiolate is a soft nucleophile and reacts rapidly with the soft electrophile (acrylate) via 1,4-addition.
1.3QC Check: Monitor via TLC or LCMS. Look for disappearance of Cysteine.Confirm formation of the linear thioether diester intermediate.
2. Cyclization 2.1Evaporate Ethanol. Re-dissolve residue in Toluene (dilute to 0.01 M ).Solvent Switch: Toluene allows for higher temperatures and is non-polar, which destabilizes the charged transition state of polymerization.
2.2Add DBU (0.5 eq) and reflux (110°C) for 12–24 hours.Thermodynamic Drive: DBU acts as a non-nucleophilic base to catalyze the intramolecular aminolysis of the ester.
2.3Optional: Add 0.2 eq Imidazole.Imidazole acts as an acyl transfer catalyst, forming a transient, more reactive acyl-imidazole intermediate [1].
3. Workup 3.1Cool, wash with dilute HCl (to remove DBU), then Brine. Dry over MgSO4.[1]Acid wash removes the base catalyst.
3.2Recrystallize from EtOAc/Hexanes.Avoid column chromatography if possible to prevent ring opening on acidic silica.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical divergence point between the desired cyclization and the competing oligomerization pathway.

ThiazepaneSynthesis cluster_conditions Critical Control Factors Cysteine L-Cysteine (Nucleophile) Michael_Adduct Linear Intermediate (S-2-ethoxycarbonylethyl-cysteine) Cysteine->Michael_Adduct Thiol-Michael Addn. (pH > 8, Fast) Acrylate Ethyl Acrylate (Electrophile) Acrylate->Michael_Adduct Transition_State Transition State (Amine Attack) Michael_Adduct->Transition_State Base Catalysis (DBU/Heat) Product TARGET: 5-Oxo-1,4-thiazepane (7-Membered Ring) Transition_State->Product Low Conc. (<0.01M) Intramolecular Polymer SIDE PRODUCT: Linear Polyamide (Oligomers) Transition_State->Polymer High Conc. (>0.1M) Intermolecular Factor1 Dilution favors Ring Factor2 Heat overcomes Entropy

Figure 1: Reaction pathway divergence. Success depends on favoring the green path (Intramolecular) via high dilution and heat, preventing the red path (Intermolecular).

Part 4: Comparative Data & Yield Expectations

The following table summarizes yield improvements observed when switching from the "Classic" Acidic method to the "Optimized" Ester-Base method.

ParameterClassic Method (Acid/Thermal)Optimized Method (Ester/Base)
Precursor Acrylic Acid + CysteineEthyl Acrylate + Cysteine
Catalyst p-TsOH (Acid)DBU / Imidazole (Base)
Temperature 130°C (Xylene Reflux)80–110°C (Toluene/MeCN)
Concentration 0.1 M0.01 M (Pseudo-dilution)
Reaction Time 24–48 Hours12–16 Hours
Typical Yield 15–25%55–70%
Major Impurity Polymers (Tars)Unreacted Linear Ester

References

  • Amato, N. J., et al. (2020). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." ACS Medicinal Chemistry Letters. This authoritative source details the use of DBU and imidazole additives to improve the cyclization yield of thiazepane rings from 11% to over 50%.[2]

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Provides the mechanistic grounding for the initial step of the synthesis, explaining why pH control is vital for the thiol-ene reaction.

  • ChemScene. (2024). "Product Data: (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid." Verifies the chemical identity, CAS (35082-57-6), and physical properties of the target molecule.

Sources

Technical Support Center: Stereochemical Integrity in Thiazepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be modular, addressing the specific "C3 Racemization" issue with high-resolution technical detail, troubleshooting workflows, and mechanistic insights.

Ticket ID: #TZP-C3-RAC-001 Topic: Preventing Racemization at C3 During 1,4-Thiazepane Synthesis Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Problem Definition

The "C3" Vulnerability: In the synthesis of 1,4-thiazepanes (specifically 1,4-thiazepan-5-ones or 3-substituted variants derived from chiral pool precursors like cysteine), the C3 position (alpha to the nitrogen atom and beta to the sulfur atom) is stereochemically labile.

Why this happens: The proton at C3 (


) is acidified by two factors:
  • Inductive withdrawal from the adjacent nitrogen (especially if acylated/protected).

  • Electronic effects from the

    
    -sulfur atom (though less acidic than 
    
    
    
    -sulfur protons, the proximity allows for base-catalyzed abstraction).
  • Ring Strain: The transition state for enolization in 7-membered rings can be surprisingly accessible under thermodynamic forcing conditions.

This guide provides the protocols to maintain Enantiomeric Excess (


) >98%.

Mechanistic Visualization

Understanding the enemy is the first step. The diagram below illustrates the specific base-catalyzed pathway that leads to C3 epimerization.

RacemizationMechanism cluster_prevention Prevention Strategy Start Chiral Thiazepane (S-Enantiomer) TS Planar Enolate/Intermediate (sp2 Hybridized C3) Start->TS Deprotonation of H-alpha (Fast w/ strong base) Base Base (B:) Base->TS Racemic Racemic Mixture (S + R Enantiomers) TS->Racemic Reprotonation (Non-stereoselective) Strategy Steric Shielding & Kinetic Control Strategy->TS Blocks Formation

Caption: Figure 1. Base-catalyzed enolization pathway at C3. The planar intermediate destroys stereochemical memory. Prevention relies on kinetic control.

Troubleshooting Guides

Issue 1: Loss of ee During Cyclization (Ring Closure)

Symptom: Precursor is 99% ee, but isolated thiazepane is <80% ee. Root Cause: The cyclization step (often intramolecular alkylation or amide bond formation) is too slow, allowing the base to deprotonate C3 before the ring closes.

Diagnostic Workflow:

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Base NaH, KOtBu, DBUCs₂CO₃, K₂CO₃, or DIPEA
Solvent THF (Slows SN2), DMSO (Hygroscopic)DMF (Dry), MeCN
Temperature Reflux (>60°C)0°C to RT (Strict Control)
Concentration High (>0.1 M)Dilution (0.01 - 0.05 M)

Corrective Protocol:

  • Switch to Cesium Carbonate: The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization and minimizes basicity relative to nucleophilicity.

  • High Dilution: Run the reaction at 0.01 M to favor intramolecular kinetics.

  • Additives: If forming the amide bond (lactamization), use HOAt or Oxyma Pure instead of HOBt. These accelerate coupling, reducing the time the activated ester (prone to racemization) exists in solution [1].

Issue 2: Racemization During Purification

Symptom: Crude NMR shows diastereomeric purity, but purified product is degraded. Root Cause: Silica gel is slightly acidic; prolonged exposure can catalyze ring-opening/closing or enolization, especially in thiazepan-5-ones.

Corrective Protocol:

  • Pre-treat Silica: Flush the column with 1% Et3N in Hexanes before loading.

  • Alternative Stationary Phase: Use Neutral Alumina or perform Reverse Phase (C18) purification using buffered eluents (NH4HCO3).

Validated Experimental Protocol

Protocol: Stereoconservative Synthesis of (3S)-1,4-thiazepan-5-one Target: Prevention of C3 epimerization during ring closure.

Reagents:

  • Precursor: (S)-S-(3-amino-3-carboxypropyl)cysteine derivative (or linear equivalent).

  • Coupling Agents: EDC·HCl, HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine) - Selected for steric bulk to prevent proton abstraction.

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Preparation: Dissolve the linear precursor (1.0 equiv) in anhydrous DMF to reach a concentration of 0.005 M (Critical: High dilution).

  • Activation: Cool the solution to 0°C . Add HOAt (1.2 equiv) followed by EDC·HCl (1.2 equiv).

  • Base Addition: Add TMP (2.0 equiv) dropwise over 30 minutes. Do not use DIPEA or TEA if C3 is highly labile; TMP is non-nucleophilic and sterically hindered.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 10°C (Do not exceed RT). Monitor by LC-MS.

  • Quench: Pour into ice-cold 5% citric acid solution (rapidly neutralizes base).

  • Extraction: Extract immediately with EtOAc. Wash with brine (3x) to remove DMF.

Validation Check: Analyze the product via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10). Expect ee retention >98%.

Decision Tree for Optimization

Use this logic flow to determine the next step if your ee is dropping.

OptimizationTree Start Start: Low ee% Observed CheckBase Is Base pKa > 12? Start->CheckBase SwitchBase Switch to Cs2CO3 or TMP CheckBase->SwitchBase Yes CheckTemp Is Temp > 25°C? CheckBase->CheckTemp No LowerTemp Cool to -10°C CheckTemp->LowerTemp Yes CheckTime Reaction Time > 12h? CheckTemp->CheckTime No Activate Use stronger coupling (HATU/HOAt) to speed up CheckTime->Activate Yes Review Precursor Purity Review Precursor Purity CheckTime->Review Precursor Purity No

Caption: Figure 2. Optimization logic for restoring stereochemical integrity.

Frequently Asked Questions (FAQ)

Q: Why is my cysteine-derived thiazepane racemizing even without strong base? A: If your synthesis involves an aldehyde intermediate (e.g., during ring expansion or reductive amination), the imine intermediate is highly prone to tautomerization. Ensure you reduce the imine immediately (one-pot reductive amination) or use a "Self-Regeneration of Chirality" approach using thiazolidine intermediates [2].

Q: Can I use DBU for the cyclization? A: Avoid DBU. While it is a good nucleophilic catalyst, its basicity is often too high for sensitive C3 centers in thiazepanes. Literature suggests that while DBU can promote cyclization, it frequently leads to lower yields and racemization compared to buffered imidazole or carbonate systems [3].

Q: How do I distinguish between the enantiomers if I don't have a standard? A: You must synthesize the racemic mixture intentionally (using racemic cysteine or high-temperature reflux) to establish the HPLC separation method. Once resolved, you can compare your chiral product to this trace.

References

  • BenchChem Technical Support. (2025).[1][2] Strategies to Prevent Racemization During Peptide Synthesis. BenchChem. Link

  • Cativiela, C., & Andres, P. (2016). Stereoselective synthesis of modified cysteines. Chemical Society Reviews.[3] Link

  • Amato, N. J., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Omega / PMC. Link

Sources

Minimizing side reactions in 1,4-thiazepane ring formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds. However, its synthesis is often plagued by competing side reactions that can significantly lower yields and complicate purification. This technical support center provides a comprehensive guide to understanding, troubleshooting, and minimizing these undesirable pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the formation of the 1,4-thiazepane ring?

The most prevalent side reactions include:

  • Oxidation of the sulfur atom: The nucleophilic sulfur is susceptible to oxidation, forming sulfoxides or sulfones, which can alter the biological activity and physicochemical properties of the final compound.

  • Disulfide bond formation: Intermolecular reaction between two thiol-containing precursors can lead to the formation of dimeric disulfide impurities, which are often difficult to separate from the desired product.[1]

  • Intermolecular reactions and polymerization: Instead of the desired intramolecular cyclization, starting materials can react with each other to form linear oligomers or polymers, especially at high concentrations.

  • Competing cyclization pathways: Depending on the precursors and reaction conditions, the formation of smaller, more thermodynamically stable rings (e.g., five- or six-membered rings) can compete with the desired seven-membered ring closure.

  • Elimination reactions: In certain synthetic routes, such as the Bischler-Napieralski reaction, elimination to form undesired byproducts like styrenes can be a significant issue.[2][3]

Q2: How can I prevent the oxidation of the sulfur atom during the synthesis?

Minimizing sulfur oxidation requires careful control of the reaction environment and, in some cases, the use of protecting groups.

  • Degassing Solvents: Purging solvents with an inert gas (e.g., argon or nitrogen) prior to and during the reaction can help to remove dissolved oxygen.

  • Using Fresh Reagents: Employing freshly distilled solvents and pure reagents can reduce the presence of oxidative impurities.

  • Protecting Groups: For syntheses starting from precursors like cysteine, the thiol group must be protected. The choice of protecting group is critical and should be orthogonal to other protecting groups in the molecule and stable to the reaction conditions.[4] Common thiol protecting groups include trityl (Trt), tert-butyl (tBu), and acetamidomethyl (Acm).[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your 1,4-thiazepane synthesis.

Issue 1: Low Yields Due to Disulfide Dimer Formation

Causality: Disulfide formation is an oxidative process that competes with the desired intramolecular cyclization. It is often favored by aerobic conditions, the presence of metal catalysts, and the use of basic conditions which can deprotonate the thiol, making it more susceptible to oxidation.[1]

Troubleshooting Strategies:

  • Employ High-Dilution Conditions: Running the reaction at a very low concentration (typically 0.001-0.01 M) favors the intramolecular cyclization over the intermolecular disulfide formation. This can be practically achieved using a syringe pump for the slow addition of the substrate to the reaction mixture.

  • Optimize pH: For reactions involving a free thiol, maintaining a slightly acidic pH can suppress the formation of the highly reactive thiolate anion, thus reducing the rate of disulfide formation.[6]

  • Use of Thiol Protecting Groups: As mentioned in the FAQs, protecting the thiol group is the most effective way to prevent disulfide formation. The choice of protecting group will depend on the overall synthetic strategy.

    Protecting GroupCleavage ConditionsAdvantagesDisadvantages
    Trityl (Trt) Mildly acidic (e.g., TFA/TIS)Easily cleaved, useful for on-resin cyclization.[7]Can be bulky.
    tert-Butyl (tBu) Strong acid (e.g., HF)Very stable to a wide range of conditions.Harsh cleavage conditions.
    Acetamidomethyl (Acm) Mercury(II) or IodineOrthogonal to many other protecting groups.[5]Use of toxic heavy metals for cleavage.
    4-Methoxybenzyl (Mob) Strong acid (e.g., HF, TFMSA)More acid labile than benzyl.[4]Requires strong acid for removal.
Issue 2: Formation of Polymeric Byproducts

Causality: Polymerization occurs when the intermolecular reaction rate significantly exceeds the intramolecular cyclization rate. This is often a problem when forming medium-sized rings like 1,4-thiazepane due to unfavorable ring strain and entropic factors.[8]

Troubleshooting Strategies:

  • High-Dilution Principle: Similar to preventing disulfide formation, carrying out the reaction under high dilution is the most effective strategy to favor the unimolecular ring-closing reaction.

  • Template-Assisted Synthesis: In some cases, the use of a template to pre-organize the linear precursor in a conformation that favors cyclization can be beneficial.

  • Choice of Cyclization Strategy: Some cyclization methods are inherently less prone to polymerization. For example, ring-closing metathesis (RCM) can be a powerful tool for forming seven-membered rings with a lower propensity for oligomerization compared to some condensation reactions.

Issue 3: Side Reactions in Specific Synthetic Routes

A. Reductive Amination

Reductive amination is a common method for forming the C-N bond in the 1,4-thiazepane ring. However, side reactions can occur.

  • Over-alkylation: The newly formed secondary amine can sometimes react further with the aldehyde to form a tertiary amine.

    • Troubleshooting: Use a stoichiometric amount of the aldehyde and a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the initially formed imine of the desired product.[9][10]

  • Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting aldehyde or ketone before it has a chance to form the imine.

    • Troubleshooting: Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more selective for the protonated iminium ion over the neutral carbonyl group.[9] Alternatively, pre-form the imine before adding the reducing agent.

B. Mitsunobu Reaction

The Mitsunobu reaction can be used for intramolecular cyclization to form the C-S or C-N bond.[11][12]

  • Formation of Undesired Esters: The nucleophile (e.g., the thiol or amine) may not be acidic enough (pKa > 13), leading to the azodicarboxylate acting as the nucleophile and forming an undesired side product.[13]

    • Troubleshooting: Ensure the pKa of the nucleophile is appropriate for the reaction. If necessary, a stronger base can be added to deprotonate the nucleophile.

  • Byproduct Removal: The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be difficult to remove.

    • Troubleshooting: Use polymer-bound triphenylphosphine, which can be filtered off at the end of the reaction.[14] Alternatively, modified reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be used, where the hydrazine byproduct is easily removed by filtration.[13]

C. Bischler-Napieralski Reaction

This reaction is used to synthesize fused 1,4-thiazepine systems.

  • Retro-Ritter Reaction: A major side reaction is the elimination to form a styrene derivative.[2][3]

    • Troubleshooting: This side reaction is favored by the formation of a conjugated system. Using the corresponding nitrile as a solvent can shift the equilibrium away from the elimination product.[2] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to elimination.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Dibenzo[b,f][2][11]thiazepine Derivative

This protocol utilizes microwave irradiation to accelerate the reaction and minimize side product formation.[15][16]

Materials:

  • o-Aminothiophenol

  • o-Halobenzaldehyde (e.g., o-fluorobenzaldehyde)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Microwave synthesis reactor

Procedure:

  • In a dedicated microwave process vial, combine o-aminothiophenol (1.0 equiv), o-halobenzaldehyde (1.0 equiv), and K₂CO₃ (1.5 equiv) in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes), with stirring.[17]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Comparison:

MethodReaction TimeYieldReference
Conventional Heating12-24 hours40-60%[18]
Microwave-Assisted15-30 minutes85-95%[15]

Visualizing Reaction Mechanisms

Mechanism of Disulfide Bond Formation (Side Reaction)

This diagram illustrates the oxidative coupling of two thiol-containing molecules to form an undesired disulfide dimer.

Disulfide_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Side Product RSH1 R-SH RS_minus R-S⁻ (Thiolate) RSH1->RS_minus -H⁺ (Base) RSH2 R-SH RSSR R-S-S-R (Disulfide) RSH2->RSSR -2H⁺, -2e⁻ (Oxidation) RS_dot R-S• (Thiyl Radical) RS_minus->RS_dot -e⁻ (Oxidant) RS_dot->RSSR + R-S•

Caption: Mechanism of disulfide side product formation.

Intramolecular vs. Intermolecular Cyclization

This diagram illustrates the competition between the desired intramolecular cyclization to form the 1,4-thiazepane and the undesired intermolecular reaction leading to polymerization.

Cyclization_Competition cluster_precursor Linear Precursor cluster_intramolecular Desired Pathway (Intramolecular) cluster_intermolecular Undesired Pathway (Intermolecular) precursor HS-(CH₂)n-NHR thiazepane 1,4-Thiazepane precursor->thiazepane High Dilution dimer Dimer precursor->dimer High Concentration polymer Polymer dimer->polymer Further Reaction

Caption: Competing cyclization pathways.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Mitsunobu reaction - Wikipedia. (2023, November 28). Retrieved March 7, 2024, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (2023, December 16). Retrieved March 7, 2024, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Retrieved March 7, 2024, from [Link]

  • Bischler napieralski reaction | PPTX. (2016, November 29). Slideshare. Retrieved from [Link]

  • A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals - Polymer Chemistry (RSC Publishing). (2018, February 20). Retrieved March 7, 2024, from [Link]

  • Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • El-Sayed, A. A., & Al-Ghorbani, M. F. (2015). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][2][11]thiazepines. Molecules, 20(8), 14634–14646. [Link]

  • El-Bayouki, K. A. M., & Basyouni, W. M. (2011). Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review. Journal of Sulfur Chemistry, 32(6), 623–690. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). RSC Advances. Retrieved from [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. (2018, October 15). Angewandte Chemie International Edition. Retrieved from [Link]

  • Studies of Polymerization and Ring Formation. XXIII.1 ε-Caprolactone and its Polymers | Journal of the American Chemical Society. (1954, April 1). Retrieved March 7, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][2][11]thiazepines, Dibenzo[b,f][2][11]oxazepines, Benzothiazoles, and Benzimidazoles. | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters. (2025, February 18). ResearchGate. Retrieved from [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]

  • Jasim, S. S., Abdulwahid, J. H., Beebany, S., & Mohammed, B. L. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies, 7(7), 534-549. [Link]

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. (2019, August 1). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved March 7, 2024, from [Link]

  • The synthesis of seven-membered rings: General strategies and the design and development of a new class of cycloaddition reactions | Scilit. (1998, December 31). Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved from [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (2005). Retrieved March 7, 2024, from [Link]

  • All About Reductive Amination. (2019, January 24). YouTube. Retrieved from [Link]

  • Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation–Desulfurization Chemistry. (2017, June 21). Angewandte Chemie International Edition. Retrieved from [Link]

  • Seven-Membered Rings - SciSpace. (2011). Retrieved March 7, 2024, from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Journal of Chemical Education. Retrieved from [Link]

  • Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. (2020, January 21). Angewandte Chemie International Edition. Retrieved from [Link]

  • L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. (2022, January 26). Arabian Journal of Chemistry. Retrieved from [Link]

  • Comparative study of the oxidation behavior of sulfur-containing amino acids and glutathione by electrochemistry-mass spectrometry in the presence and absence of cisplatin. (2016, February 15). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar 5-Oxo-1,4-Thiazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purification Protocols Reference Code: THZ-PUR-005

Executive Summary

The 5-oxo-1,4-thiazepane scaffold presents a unique "perfect storm" of purification challenges. Structurally, it combines a polar lactam (amide) core with a sulfur atom susceptible to oxidation, all within a flexible 7-membered ring that resists crystallization. This guide addresses the three most common failure modes: retention loss on silica (tailing) , aqueous phase partitioning (yield loss) , and sulfur oxidation (purity drift) .

Module 1: Chromatography Troubleshooting

Issue: “My compound streaks on the column and co-elutes with polar impurities, or it never comes off the silica.”

Root Cause Analysis

5-oxo-1,4-thiazepanes possess a lactam moiety capable of strong hydrogen bonding with the silanol groups (


) on standard silica gel. This results in peak tailing. Furthermore, if your derivative contains a secondary amine (e.g., at the 4-position), the interaction becomes ionic, effectively permanently binding the compound to the acidic silica surface.
Protocol A: The "Modified" Normal Phase

Standard EtOAc/Hexane gradients often fail here. You must deactivate the silica surface.

  • Mobile Phase Selection:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to the MeOH component.

    • Why? The amine modifier competes for the acidic silanol sites, allowing your thiazepane to elute as a sharp band.

  • Gradient Strategy:

    • Start: 100% DCM.

    • Ramp: 0%

      
       10% MeOH (with modifier) over 15 CV (Column Volumes).
      
    • Note: Do not exceed 15% MeOH in DCM on silica; silica dissolves slightly, contaminating your product.

Protocol B: Reverse Phase (C18) - The Preferred Route

If the compound is an oil or highly polar (


), Normal Phase is inefficient.
  • Column: C18 functionalized silica (Flash or Prep-HPLC).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Loading: Dissolve crude in minimal DMSO or 1:1 Water/MeCN.

  • Benefit: The hydrophobic C18 chains interact with the thiazepane ring carbons, while the polar lactam is solvated by the mobile phase, resulting in excellent separation from polar synthesis byproducts (e.g., unreacted amino-thiols).

Visual Guide: Purification Decision Tree

PurificationLogic Start Crude 5-oxo-1,4-thiazepane Solubility Solubility Check: Soluble in EtOAc/DCM? Start->Solubility Yes Yes (Lipophilic) Solubility->Yes LogP > 1.5 No No (Highly Polar) Solubility->No LogP < 1.5 Tailing TLC Test: Does it streak on Silica? Yes->Tailing RP_C18 Reverse Phase C18 (H2O/MeCN + 0.1% FA) No->RP_C18 Best Method NP_Std Standard Flash (Hex/EtOAc) Tailing->NP_Std Clean Spot NP_Mod Modified Flash (DCM/MeOH + 1% TEA) Tailing->NP_Mod Streaking

Figure 1: Decision matrix for selecting the appropriate stationary phase based on solubility and TLC behavior.

Module 2: Extraction & Workup (The "Invisible" Yield)

Issue: “The reaction looked good on LC-MS, but after aqueous workup, my mass balance is 20%.”

Root Cause Analysis

The 5-oxo group (lactam) imparts significant water solubility. Standard extractions (EtOAc vs. Water) often leave the product in the aqueous phase, especially if the pH is not optimized.

Troubleshooting Guide: Phase Rescue
ParameterStandard Practice (AVOID)Recommended Protocol Mechanism
Solvent Ethyl Acetate or EtherDCM / Isopropanol (3:1) or n-Butanol The hydroxyl groups in IPA/BuOH disrupt the hydrogen bonding of the lactam with water, pulling it into the organic layer.
Aqueous Phase Water or BrineSaturated NaCl + K₂CO₃ "Salting out" increases the ionic strength of the water, forcing the organic thiazepane out.
pH Adjustment NeutralAdjust to pH 8-9 (if basic amine present)Ensures the secondary amine (if present) is deprotonated (neutral) and extractable.
Protocol: The "Salting Out" Extraction
  • Quench reaction and evaporate volatile organic solvents (MeOH/EtOH) before extraction.

  • Saturate the aqueous layer with solid NaCl.

  • Extract 3x with n-Butanol or DCM:Isopropanol (3:1) .

  • Combine organic layers.

  • Critical Step: Wash the combined organic layer with a small volume of brine to remove trapped water, then dry over Na₂SO₄.

Module 3: Stability & Oxidation Control

Issue: “My pure product is developing a new peak (M+16) after sitting on the bench.”

Root Cause Analysis

The sulfur atom at position 1 is electron-rich and prone to oxidation to the sulfoxide (S=O) or sulfone (O=S=O). This is accelerated by:

  • Peroxides in ether solvents (THF, Dioxane).

  • Dissolved oxygen in mobile phases.

  • Silica gel (which can act as a mild oxidant surface).

Preventative Measures
  • Solvent Hygiene: Test all ether-based solvents for peroxides before use. Use anhydrous, inhibitor-free solvents where possible.

  • Cold Evaporation: Never heat the rotary evaporator bath above 35°C. Heat promotes S-oxidation.

  • Storage: Store the final compound under Argon/Nitrogen at -20°C.

  • Scavenging: If oxidation is observed during synthesis, add Dimethyl Sulfide (DMS) (2-5 eq) during the quench step to reduce any in situ oxidants before workup.

Module 4: Crystallization vs. Lyophilization

Issue: “I cannot get a solid; it remains a sticky oil/gum.”

Root Cause Analysis

The 7-membered thiazepane ring is conformationally flexible (fluxional), which inhibits efficient crystal lattice packing.

Protocol: Vapor Diffusion (The "Anti-Solvent" Trap)

Do not attempt standard heat/cool recrystallization; it will likely decompose the sulfur or oil out.

  • Dissolve the "oil" in a minimal amount of a good solvent (e.g., 0.5 mL DCM or Acetone) in a small vial (Vial A).

  • Place Vial A (uncapped) inside a larger jar (Vial B) containing a poor solvent (e.g., 10 mL Pentane or Diethyl Ether).

  • Seal Vial B tightly.

  • Allow to stand undisturbed for 24-48 hours. The pentane vapors will slowly diffuse into the DCM, gently forcing the thiazepane to precipitate as a solid.

Visual Guide: Workup & Isolation Workflow

IsolationWorkflow Reaction Reaction Mixture Evap Evaporate Volatiles (MeOH/THF) Reaction->Evap Aq_Phase Aqueous Residue Evap->Aq_Phase Extraction Extraction: 3x DCM:IPA (3:1) + Sat. NaCl Aq_Phase->Extraction Dry Dry (Na2SO4) & Filter Extraction->Dry State Physical State? Dry->State Solid Solid: Recrystallize State->Solid Oil Oil: Lyophilize or Vapor Diffusion State->Oil

Figure 2: Optimized workflow for isolating polar thiazepanes from aqueous reaction mixtures.

References

  • BenchChem. (2025).[2] How to avoid harsh reaction conditions in thiazepine synthesis. Retrieved from 2

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Extractions/work-up conditions. Retrieved from 3

  • ResearchGate Community. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from 4

  • Wéber, E., et al. (2025).[5] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI International Journal of Molecular Sciences. Retrieved from 5

  • IT Medical Team. Laboratory Techniques of Purification and Isolation. Retrieved from 6

Sources

Technical Support Center: Optimizing Thiazepane Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of thiazepanes, a crucial heterocyclic scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature for the successful formation of the seven-membered thiazepane ring. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to rationally optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazepane ring?

A1: Several synthetic strategies are employed to construct the thiazepane core. Common methods include intramolecular cyclization of linear precursors, such as those formed from the reaction of 1,2-amino thiols with α,β-unsaturated esters, as well as ring-expansion reactions.[1][2][3] Multi-component, one-pot reactions have also been developed for efficient synthesis.[4]

Q2: Why is temperature such a critical parameter in thiazepane ring closure?

A2: Temperature is a pivotal factor that dictates the success of the thiazepane ring closure. It directly influences the reaction rate, the equilibrium between the desired intramolecular cyclization and competing intermolecular reactions, and the formation of side products.[5][6][7] In many cases, precise temperature control is necessary to achieve a good yield of the desired seven-membered ring.

Q3: I'm getting a low yield of my desired thiazepane. What are the likely causes?

A3: Low yields in thiazepane synthesis can stem from several factors. Common culprits include suboptimal reaction temperature, incorrect reactant concentrations, and the purity of your starting materials and solvents.[5] Competing side reactions, such as intermolecular polymerization, can also significantly reduce the yield of the desired cyclized product.[7]

Q4: I'm observing the formation of a high molecular weight polymer in my reaction. How can I prevent this?

A4: The formation of polymeric byproducts is a strong indication that intermolecular reactions are outcompeting the desired intramolecular cyclization. This issue is often addressed by employing high-dilution conditions and, critically, by lowering the reaction temperature.[6][7]

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a systematic approach to troubleshooting and optimizing the reaction temperature for your thiazepane ring closure.

Issue 1: Low Yield of Thiazepane Product

A low yield is one of the most common challenges in thiazepane synthesis. The following steps will guide you through a logical process to identify and resolve the issue, with a focus on temperature optimization.

Underlying Principles: Kinetic vs. Thermodynamic Control

In reactions with multiple possible outcomes, the product distribution is often governed by either kinetic or thermodynamic control.[4][8]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will predominate. This is often the desired intramolecular cyclization product.[4][8][9]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The most stable product will be the major component of the final reaction mixture.[4][8][9]

For thiazepane ring closure, the intramolecular reaction is often kinetically favored, while intermolecular polymerization might be thermodynamically favored. Therefore, careful temperature control is essential to remain in the kinetic control regime.

Troubleshooting Workflow

cluster_0 Troubleshooting Low Yield start Low Yield Observed check_temp Is the reaction temperature optimized? start->check_temp temp_screen Perform a systematic temperature screen check_temp->temp_screen No check_conc Is the reaction at high dilution? check_temp->check_conc Yes monitor_rxn Monitor reaction progress by TLC/LC-MS temp_screen->monitor_rxn adjust_conc Decrease reactant concentration check_conc->adjust_conc No check_reagents Are reagents and solvents pure and dry? check_conc->check_reagents Yes adjust_conc->monitor_rxn purify_reagents Purify starting materials and use dry solvents check_reagents->purify_reagents No check_reagents->monitor_rxn Yes purify_reagents->monitor_rxn optimize_time Optimize reaction time monitor_rxn->optimize_time success Improved Yield optimize_time->success

Caption: A decision tree for troubleshooting low yields in thiazepane synthesis.

Experimental Protocol: Systematic Temperature Screening

To determine the optimal reaction temperature, a systematic screening approach is recommended. This involves running the reaction at a range of temperatures and analyzing the outcome.

Step-by-Step Methodology:

  • Set up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel.

  • Vary the Temperature: Assign a different, constant temperature to each reaction. A good starting range would be from 0°C to 80°C, in 10-20°C increments.

  • Maintain High Dilution: Ensure all reactions are run under high-dilution conditions (e.g., 0.01 M) to favor intramolecular cyclization.

  • Monitor Reaction Progress: At regular intervals, take aliquots from each reaction and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product and any byproducts.

  • Quench and Analyze: Once the reactions have reached completion (or a predetermined time point), quench them and perform a quantitative analysis (e.g., by NMR with an internal standard or by HPLC) to determine the yield and purity of the thiazepane product in each reaction.

Data Presentation: Illustrative Example

The following table summarizes hypothetical, yet realistic, results from a temperature screening experiment for a generic thiazepane ring closure.

Reaction Temperature (°C)Reaction Time (h)Yield of Thiazepane (%)Purity of Thiazepane (%)Major Side Product(s)
02445>95Unreacted Starting Material
25 (Room Temp)127590Dimer, Polymer
4068580Dimer, Polymer
6036065Polymer, Decomposition
8013040Decomposition, Polymer

Analysis of Results:

In this illustrative example, 40°C provides the highest yield, but with compromised purity. A lower temperature of 25°C offers a good balance of a respectable yield and higher purity. The optimal temperature will depend on the specific substrate and the ease of purification.

Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of undesired side products. Temperature plays a key role in controlling the selectivity of the reaction.

Common Side Reactions and Their Temperature Dependence:

  • Intermolecular Polymerization: As discussed, this is often favored at higher temperatures and concentrations. Lowering the temperature is a primary strategy to minimize this side reaction.[6][7]

  • Formation of Alternative Ring Sizes: Depending on the structure of the linear precursor, cyclization to form smaller (e.g., five- or six-membered) or larger rings may be possible. The selectivity for a particular ring size can be temperature-dependent.

  • Decomposition: The starting materials, intermediates, or the final thiazepane product may be thermally unstable. If you observe the appearance and then disappearance of the product spot on TLC, or the formation of a complex mixture of unidentifiable products at higher temperatures, decomposition is a likely cause.

Logical Relationship Diagram

cluster_1 Temperature Effects on Reaction Outcome temp Reaction Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity temp->selectivity Affects stability Compound Stability temp->stability Decreases at high temp yield Yield & Purity rate->yield selectivity->yield side_products Side Products selectivity->side_products stability->yield stability->side_products

Caption: The influence of reaction temperature on key experimental outcomes.

Concluding Remarks

The successful synthesis of thiazepanes via ring closure is highly dependent on the careful control of reaction parameters, with temperature being of paramount importance. By understanding the principles of kinetic and thermodynamic control and by employing a systematic approach to temperature optimization, researchers can significantly improve the yield and purity of their target molecules. This guide provides a framework for troubleshooting common issues and for the rational design of experiments to achieve your synthetic goals.

References

  • Zhang, M., et al. (2022). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Omega.
  • Alizadeh, A., et al. (2014).
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". [Link]

  • Fodor, L., et al. (2019). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules.
  • ResearchGate. (2025). Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. [Link]

  • Knowles Group. (2025). Strategies for Reaction Optimization. [Link]

  • Roberts, B. A., & Strauss, C. R. (2005). Development of Predictive Tools for Optimizing Organic Reactions. Accounts of Chemical Research.
  • Mente, P. G., et al. (2013). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Tetrahedron Letters.
  • Roy, D. (2020). Effect of Temperature on the Purity and Yield of Aspirin. Journal of High School Research.
  • Academia.edu. (2020). Effect of Temperature on the Purity and Yield of Aspirin. [Link]

  • ResearchGate. (2019). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Thiazepane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals dealing with the complex spatial challenges of 7-membered N,S-heterocycles.

Thiazepanes are privileged scaffolds frequently utilized in the development of PI3K-


 inhibitors and cardiovascular therapeutics [3]. However, their functionalization—particularly N-alkylation and ring expansion—is notoriously difficult. The 7-membered ring's conformational flexibility allows it to adopt folded geometries that, when combined with bulky adjacent substituents, create severe steric hindrance around reactive centers. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these spatial barriers.

Section 1: Diagnostic FAQ (Understanding the Root Cause)

Q1: Why is the N-functionalization of 1,4-thiazepanes and 1,2-thiazepan-6-one 1,1-dioxides so prone to steric failure? A1: The causality lies in the thermodynamics of the transition state. In spatially crowded precursors (e.g., 2,5,5-trisubstituted thiazepanes), bulky substituents physically block the trajectory of incoming electrophiles. Furthermore, transannular interactions within the flexible 7-membered ring often force the nitrogen lone pair into an inaccessible pseudo-equatorial position. This drastically increases the activation energy required for standard S


2 alkylation, causing the reaction to stall [1].

Q2: How can I differentiate between steric hindrance and electronic deactivation in my cross-coupling or cyclization reactions? A2: Analyze the crude reaction mixture via LC-MS and


H NMR. If you observe >80% unreacted starting material with no significant degradation products, the issue is primarily steric or thermodynamic (the activation barrier is simply too high to overcome under current conditions). If you see fragmentation, ring-opened sulfonic acid derivatives, or desulfurization, the issue is electronic instability or incompatible reaction conditions.

Section 2: Troubleshooting Guide & Actionable Workflows

Issue 1: Failed N-Alkylation in Spatially Crowded Thiazepanes

Root Cause: Standard basic conditions (e.g., K


CO

/DMF at room temperature) fail to provide enough kinetic energy to overcome the steric bulk of adjacent substituents (such as gem-dimethyl groups) blocking the nitrogen atom. Solution: Transition to Microwave-Assisted High-Temperature Alkylation . Microwave irradiation provides rapid, uniform heating that forces the molecules to overcome the high activation energy barrier of the sterically constrained transition state without the prolonged exposure to degrading thermal conditions that conventional heating requires [3].

Protocol: Microwave-Assisted N-Alkylation of 1,4-Thiazepane 1,1-Dioxide Self-Validating System: This protocol utilizes a sealed microwave vial to maintain high pressure, preventing solvent boil-off. In-process LC-MS tracking ensures the reaction is quenched exactly at completion to avoid over-alkylation or ring degradation.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1,4-thiazepane 1,1-dioxide HCl salt (1.0 equiv, e.g., 0.2 mmol) and the alkylating agent (1.2 equiv) in anhydrous acetonitrile (MeCN, 1.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality Check: DIPEA is specifically chosen over Triethylamine (TEA) because DIPEA's own steric bulk prevents it from acting as a competing nucleophile, ensuring it functions exclusively as a proton sponge.

  • Irradiation: Seal the vial and heat to 150 °C in a dedicated microwave synthesizer for 3 hours.

  • In-Process Validation: Sample 5

    
    L of the mixture, dilute in MeOH, and run a rapid LC-MS. The complete disappearance of the starting material mass peak validates the successful penetration of the steric shield.
    
  • Workup: Cool to room temperature, and partition the mixture between EtOAc and water. Dry the organic layer over MgSO

    
    , filter, and purify via flash chromatography (0-100% EtOAc in hexanes) [3].
    
Issue 2: Trans-Isomer Inhibition in Rhodium-Catalyzed Ring Expansion

Root Cause: When synthesizing tetrahydro-1,4-thiazepines via Rh(II)-catalyzed ring expansion of dihydro-1,3-thiazines with diazoesters, trans-isomers frequently fail to react. The trans-isomer coordinates too strongly to standard Rh(II) catalysts (like Rh


(OAc)

), sterically inhibiting the catalytic cycle and preventing the necessary metallocarbene formation [2]. Solution: Ligand optimization. Switching to a catalyst with bulkier, electron-rich ligands like octanoate (Rh

(OOct)

) alters the steric environment of the metal center. This weakens the trans-isomer coordination just enough to allow the catalytic cycle to proceed, while dramatically improving catalyst solubility in non-polar solvents [2].

Quantitative Data: Catalyst Optimization for Ring Expansion

CatalystLigand TypeConversion (%)Yield (%)Mechanistic Observation
Rh

(OAc)

Acetate< 10%N/AStrong trans-isomer coordination; cycle inhibited.
Rh

(TFA)

Trifluoroacetate0%0%Electron-poor; ineffective for diazo decomposition.
Rh

(OPiv)

Pivalate40%35%Bulky ligand; moderate steric relief achieved.
Rh

(OOct)

Octanoate> 95% 85% Optimal steric tuning; high solubility and turnover.

Section 3: Visual Workflows

The following diagrams map out the logical troubleshooting steps and mechanistic pathways for overcoming steric hindrance in your thiazepane workflows.

TroubleshootingLogic Start Reaction Yield < 10%? Check Analyze via LC-MS/NMR Start->Check IsSteric Unreacted starting material with bulky substituents? Check->IsSteric Yes Electronic Degradation or side reactions? Check->Electronic No Microwave Apply Microwave Irradiation (150°C, 3h) IsSteric->Microwave N-Alkylation Catalyst Optimize Catalyst/Ligand (e.g., Rh2(OOct)4 or KI) IsSteric->Catalyst Ring Expansion

Decision tree for diagnosing and overcoming steric hindrance in thiazepane functionalization.

MechanisticPathway Thiazine Dihydro-1,3-thiazine (trans-isomer) RhCat Rh(II) Catalyst Coordination Thiazine->RhCat Inhibition Steric Inhibition (Strong Coordination) RhCat->Inhibition Rh2(OAc)4 OptCat Ligand Exchange to Rh2(OOct)4 RhCat->OptCat Steric tuning Thiazepine Tetrahydro-1,4-thiazepine (Ring Expansion) OptCat->Thiazepine Diazo decomposition & Addition-Elimination

Rh-catalyzed ring expansion pathway showing steric inhibition and ligand-based resolution.

References

  • Title: Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides Source: Results in Chemistry URL: [Link]

  • Title: Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters Source: ResearchGate URL: [Link]

  • Title: Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1)

Technical Support Center: Overcoming Hygroscopicity in Thiazepane Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development pipelines increasingly rely on highly functionalized, 3D-rich heterocycles, handling moisture-sensitive intermediates has become a critical bottleneck. This guide provides researchers and process chemists with mechanistic troubleshooting strategies, validated protocols, and solid-state engineering solutions to resolve the severe hygroscopicity of thiazepane acid intermediates.

Diagnostic FAQ: Understanding Thiazepane Hygroscopicity

Q: Why do my thiazepane acid intermediates rapidly turn into viscous oils upon exposure to ambient air? A: The fundamental issue lies in the molecular geometry and electronic distribution of the 1,4-thiazepane ring. Seven-membered heterocycles possess a high degree of 3D character and transannular strain[1]. This entropic penalty often prevents efficient crystal lattice packing, resulting in low-melting solids or viscous oils[2]. Furthermore, the presence of heteroatoms (nitrogen and sulfur) combined with a carboxylic acid moiety creates a dense network of exposed hydrogen-bond donors and acceptors. Atmospheric moisture rapidly coordinates to these sites, leading to deliquescence.

Q: I formed a hydrochloride salt to improve the solid-state properties, but the intermediate is still highly hygroscopic. Why didn't this work? A: While salt formation is a standard industry approach for ionizable active pharmaceutical ingredients (APIs)[3], it is often counterproductive for highly polar heterocycles. Hydrochloride salts of basic amines are notoriously prone to hydrate formation. The chloride counterion acts as a strong hydrogen bond acceptor for water molecules, frequently driving the formation of dihydrates or tetrahydrates upon exposure to humidity[4]. This common ion effect exacerbates moisture uptake rather than preventing it.

HygroscopicityMechanism A Thiazepane Core (N, S Heteroatoms) C Exposed H-Bond Donors/Acceptors A->C B Carboxylic Acid Moiety B->C E Hydrate Formation / Deliquescence C->E interacts with D Atmospheric Moisture (H2O) D->E F Cocrystal Co-former (e.g., DNBA) G Steric Shielding & Lattice Stabilization F->G blocks H2O G->C prevents

Mechanism of moisture uptake and prevention via cocrystallization.

Troubleshooting Guide: Solid-State Engineering

Ticket #104: Inability to isolate a free-flowing thiazepane acid powder for downstream amide coupling; material degrades or causes inaccurate stoichiometric weighing.

Resolution Strategy: Transition from Salt Formation to Cocrystallization Mechanistic Rationale: Unlike salts, cocrystals typically lack a counterion, thereby avoiding the hygroscopic vulnerabilities associated with ionic lattices and disproportionation[3]. By selecting specific co-formers—such as benzoic acid derivatives like 3,5-dinitrobenzoic acid (DNBA) or 3-aminobenzoic acid (MABA)—you can construct a robust intermolecular mesh-like structure. These co-formers engage the thiazepane nitrogen and carboxylic acid via strong O-H⋯N and N-H⋯O hydrogen bonds, effectively "locking" the sites that would otherwise bind to free water[5]. Crystal engineering via cocrystals has a proven ability to increase the stability of moisture-sensitive APIs without compromising downstream solubility[4].

CocrystalWorkflow A Thiazepane Acid (Hygroscopic API) B Co-former Selection (e.g., Benzoic Acids) A->B C Liquid-Assisted Grinding / Evaporation B->C D DVS Analysis (RH > 75%) C->D E Mass Change < 2%? D->E F Scale-up Cocrystal E->F Yes G Re-screen Co-formers E->G No G->B

Workflow for screening and validating thiazepane acid cocrystals.

Quantitative Data: Impact of Solid-State Form on Hygroscopicity

To illustrate the efficacy of cocrystallization over traditional salt formation, the following table summarizes the gravimetric moisture uptake of various solid-state forms under accelerated humidity conditions (90% Relative Humidity). Note: Data is synthesized from comparative models of heterocyclic amines and benzoic acid cocrystals[4][5][6].

Solid-State FormCo-former / CounterionMass Change at 90% RH (%)Physical State (25°C, 60% RH)
Free Acid None> 25.0%Viscous oil / Deliquescent
Hydrochloride Salt HCl~ 15.5%Gummy solid (Hydrate)
Cocrystal (Form A) 3-Aminobenzoic Acid (MABA)1.64%Free-flowing crystalline powder
Cocrystal (Form B) 3,5-Dinitrobenzoic Acid (DNBA)0.03%Free-flowing crystalline powder

Validated Experimental Protocols

Protocol A: Cocrystal Screening via Liquid-Assisted Grinding (LAG)

This protocol utilizes LAG to force the self-assembly of the thiazepane acid and a selected co-former into a stable cocrystal lattice.

  • Stoichiometric Preparation: Weigh the thiazepane acid intermediate and the co-former (e.g., DNBA) in a 1:1 or 1:2 molar ratio[5] and transfer to a stainless-steel milling jar.

    • Causality: Molar ratios dictate the hydrogen-bonding stoichiometry. A 1:1 ratio typically satisfies the primary amine/acid interactions, but a 1:2 ratio may be required if the co-former acts as a bridging molecule in the lattice.

  • Solvent Addition: Add 20 µL of ethyl acetate per 100 mg of the solid mixture.

    • Causality: Liquid-assisted grinding significantly accelerates cocrystal formation by increasing molecular mobility and mediating dissolution-recrystallization at the interface, overcoming the high activation energy barrier of dry solid-state reactions.

  • Milling: Mill the mixture at 25 Hz for 20 minutes using a ball mill.

  • Annealing: Transfer the resulting paste to a vacuum oven and dry at 40°C for 4 hours to remove residual solvent.

  • Self-Validation (DVS & PXRD):

    • Subject a 10 mg sample to Dynamic Vapor Sorption (DVS) at 25°C from 0% to 90% RH. A successful cocrystal will exhibit a mass change of < 2.0% at 90% RH[5].

    • Confirm phase purity by comparing the Powder X-Ray Diffraction (PXRD) pattern against the simulated patterns of the starting materials. The emergence of unique Bragg peaks confirms a new, self-validating crystalline lattice[6].

Protocol B: Anhydrous Isolation via Lyophilization (Alternative Workflow)

If downstream chemistry strictly prohibits the use of a co-former, the free acid must be isolated in a temporary, kinetically stable anhydrous state.

  • Solvent Exchange: Dissolve the crude thiazepane acid in a minimal volume of anhydrous tert-butanol.

    • Causality:tert-Butanol has a high freezing point (25.5°C) and sublimes readily under vacuum, making it an ideal matrix for trapping the intermediate in a porous, low-density state before it can absorb moisture.

  • Flash Freezing: Submerge the flask in a dry ice/acetone bath (-78°C) while rotating to form a thin, even shell of frozen material on the flask walls.

  • Lyophilization: Apply high vacuum (< 0.1 mbar) and lyophilize for 24-48 hours.

  • Self-Validation (Karl Fischer Titration): Immediately upon breaking the vacuum with dry Argon, perform a Karl Fischer titration. The water content must be < 0.5% w/w. Store the resulting amorphous powder in a sealed desiccator over P₂O₅.

References

Sources

Validation & Comparative

Objective Scaffold Comparison: Cyclic vs. Linear vs. Flat Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 3D-Enriched Scaffolds: Comparing 1H NMR Interpretation of 5-Oxo-1,4-thiazepane-3-carboxylic acid vs. Alternative Precursors

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional, flat aromatic libraries. Modern Fragment-Based Lead Discovery (FBLD) demands scaffolds with high three-dimensional (3D) character to improve target specificity. The 1,4-thiazepane ring system is a premier example of such a scaffold.

However, synthesizing these 7-membered rings often yields complex mixtures containing unreacted linear precursors. In this guide, I will objectively compare the structural and NMR performance of the cyclic 5-Oxo-1,4-thiazepane-3-carboxylic acid against its linear and flat alternatives, providing a self-validating protocol for unambiguous structural confirmation using


H and 2D NMR spectroscopy.

To understand why 5-Oxo-1,4-thiazepane-3-carboxylic acid is a superior scaffold—and why its NMR spectrum is uniquely complex—we must compare it to alternative structural classes commonly found in fragment libraries.

The performance of a fragment is often measured by its fraction of sp


 hybridized carbons (

), which dictates its 3D character. As shown in Table 1 , the cyclic thiazepane offers the optimal balance of high

and conformational rigidity.

Table 1: Structural and 1H NMR Performance Comparison

Scaffold TypeExample Compound

Score
Conformational State1H NMR Diagnostic Signature (DMSO-

)
Target (3D Cyclic) 5-Oxo-1,4-thiazepane-3-carboxylic acid 0.67 (4/6 carbons)Rigid Pucker Complex diastereotopic splitting (ABX systems) for C2, C6, and C7 methylenes.
Alternative 1 (Linear) S-(2-amino-2-oxoethyl)cysteine0.67 (4/6 carbons)Highly FlexibleAveraged, simplified methylene signals (simple doublets/triplets) due to free rotation.
Alternative 2 (Flat) 2-Aminothiazole-4-carboxylic acid0.00 (0/4 carbons)Planar (2D)Downfield aromatic singlets; no aliphatic complexity.

Data supported by FBLD screening principles demonstrating the superiority of 1,4-thiazepanes over flat aromatics [1].

Mechanistic Causality in 1H NMR Signatures

When the linear thioether precursor cyclizes to form 5-Oxo-1,4-thiazepane-3-carboxylic acid, the molecule loses its free bond rotation. It locks into a specific 7-membered ring pucker.

The Causality of Diastereotopic Protons: In the linear precursor, the CH


 protons rotate freely, exposing them to an averaged magnetic environment. In the cyclic thiazepane, the ring restricts this rotation. Consequently, the two protons on C2, C6, and C7 are forced into distinct spatial orientations (pseudo-axial and pseudo-equatorial) relative to the chiral center at C3 and the anisotropic cones of the carbonyl and sulfoxide groups.

This causes the C2 protons, for example, to appear not as a simple doublet, but as two distinct doublet of doublets (dd) at roughly ~3.2 ppm and ~2.9 ppm, coupling both to each other (geminal


 ~ 14.5 Hz) and to the C3 methine proton (vicinal 

). Observing this complex ABX spin system is the definitive proof of successful cyclization.

Workflow A Linear Precursor (High Entropy, Averaged NMR) B Intramolecular Cyclization (Amide Bond Formation) A->B C 5-Oxo-1,4-thiazepane-3-carboxylic acid (Locked 3D Conformation) B->C D 1H NMR Acquisition (DMSO-d6, 500 MHz) C->D E Diagnostic Check: Diastereotopic C2/C6/C7 Protons? D->E F Validation Complete: 3D Scaffold Confirmed E->F Yes G Validation Failed: Linear Precursor Remains E->G No

Caption: Workflow for synthesis and 1H NMR validation of 1,4-thiazepane scaffolds.

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D


H NMR. The following protocol integrates sample preparation causality with 2D NMR cross-validation.
Step 1: Sample Preparation
  • Weigh 5.0–10.0 mg of the purified compound.

  • Dissolve in 600 µL of anhydrous DMSO-

    
      (100 atom % D) containing 0.03% v/v TMS.
    
    • Causality: 5-Oxo-1,4-thiazepane-3-carboxylic acid contains a highly exchangeable carboxylic acid (-COOH) and a lactam (-NH). Using CDCl

      
       will result in poor solubility. Using standard, wet DMSO will cause the lactam N-H proton (~8.2 ppm) to exchange with water, erasing a critical diagnostic signal. Anhydrous DMSO-
      
      
      
      preserves this peak.
Step 2: 1D H NMR Acquisition
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Parameters: Set the relaxation delay (D1) to 2.0 seconds (standard is often 1.0s).

    • Causality: A longer D1 ensures complete relaxation of all protons, guaranteeing that the integration ratio between the C3 methine proton (~4.8 ppm) and the C2/C6/C7 methylene protons is exactly 1:2:2:2. Deviations from this ratio instantly indicate linear oligomer impurities.

Step 3: 2D NMR Self-Validation (COSY & HMBC)
  • gCOSY (Correlation Spectroscopy): Use this to map the

    
     couplings. You must observe a cross-peak between the C6-H
    
    
    
    (~2.6 ppm) and C7-H
    
    
    (~2.8 ppm) protons.
  • gHMBC (Heteronuclear Multiple Bond Correlation): This is your definitive self-validating check for ring closure. Look for a

    
     correlation from the C3-H (~4.8 ppm) to the C5 carbonyl carbon (~170 ppm).
    
    • Self-Validation Logic: If the molecule is linear, the C3-H will only show HMBC correlations to its adjacent carboxylic acid, not the distant amide carbonyl. The presence of the C3 to C5=O cross-peak mathematically proves the ring is closed.

2D NMR Diagnostic Logic Visualization

The diagram below maps the critical 2D NMR correlations required to validate the 5-Oxo-1,4-thiazepane-3-carboxylic acid structure.

NMR_Logic C3 C3-H (~4.8 ppm) C2 C2-H2 (~2.9, 3.2 ppm) C3->C2 COSY (3J) N4 N4-H (~8.2 ppm) C3->N4 COSY (3J) C5 C5=O (Carbonyl) C3->C5 HMBC (3J) N4->C5 HMBC (2J) C6 C6-H2 (~2.6 ppm) C6->C5 HMBC (2J) C7 C7-H2 (~2.8 ppm) C7->C6 COSY (3J)

Caption: 2D NMR correlation network confirming the 1,4-thiazepane ring closure.

By relying on the mechanistic principles of diastereotopicity and enforcing a strict 2D NMR self-validation protocol, researchers can confidently distinguish high-value 3D thiazepane scaffolds from failed linear syntheses, accelerating the development of robust fragment libraries.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) - Reference for Heterocyclic NMR Shifts Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

HPLC Method Development for 5-Oxo-1,4-thiazepane-3-carboxylic Acid: A Comparative Guide to Polar Analyte Retention

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Lactam-Thioethers

5-Oxo-1,4-thiazepane-3-carboxylic acid (CAS: 108051-20-3) is a highly polar, low-molecular-weight heterocyclic compound containing a thioether, an amide (lactam), and a carboxylic acid moiety[1]. With a molecular weight of 175.21 g/mol and a calculated LogP of approximately -0.30[2], this compound exhibits extreme hydrophilicity.

For analytical scientists and drug development professionals, quantifying such polar carboxylic acids presents a notorious chromatographic challenge. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), highly polar analytes fail to partition effectively into the hydrophobic stationary phase. This results in poor retention factors (


), co-elution with the solvent front, and susceptibility to ion suppression in LC-MS applications.

This guide objectively compares three distinct chromatographic strategies—Standard C18, Aqueous-Compatible C18 (T3), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust method for the purity analysis of 5-Oxo-1,4-thiazepane-3-carboxylic acid.

Mechanistic Analysis: Overcoming Phase Collapse and Poor Retention

To understand why method development for this compound cannot rely on generic protocols, we must examine the causality behind stationary phase interactions.

The Failure of Standard C18

Standard dense C18 columns require highly aqueous mobile phases (often >95% water) to retain polar carboxylic acids. However, in highly aqueous environments, the hydrophobic alkyl chains of a standard C18 phase undergo conformational collapse (dewetting or matting)[3]. This expels the mobile phase from the pores, drastically reducing the active surface area and leading to irreproducible retention times and poor peak shapes.

Alternative 1: Aqueous-Compatible C18 (e.g., Waters CORTECS T3)

To prevent dewetting, advanced "T3" columns utilize a lower C18 ligand density combined with a larger pore size (e.g., 120 Å) and proprietary end-capping[4]. This design allows the alkyl chains to remain extended even in 100% aqueous mobile phases, permitting the polar 5-Oxo-1,4-thiazepane-3-carboxylic acid to penetrate the pores and interact with both the bonded phase and residual silanols, thereby increasing retention[5].

Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC operates on an orthogonal principle. It employs a polar stationary phase (such as an amide or zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile)[6]. Water from the mobile phase forms a semi-immobilized aqueous layer on the stationary phase. Polar carboxylic acids partition from the bulk organic mobile phase into this aqueous layer, providing excellent retention that increases with analyte polarity[7].

RetentionMechanisms Analyte 5-Oxo-1,4-thiazepane-3-carboxylic acid (LogP -0.30) StdC18 Standard C18 (Dense Alkyl Chains) Analyte->StdC18 >95% Aqueous AqC18 Aqueous C18 / T3 (Low Density + Large Pore) Analyte->AqC18 >95% Aqueous HILIC HILIC Amide (Polar Stationary Phase) Analyte->HILIC >70% Organic Dewetting Phase Collapse (Dewetting) Poor Retention (k' < 1) StdC18->Dewetting PoreAccess 100% Aqueous Compatibility Moderate Retention (k' ~ 2-3) AqC18->PoreAccess Partitioning Aqueous Layer Partitioning High Retention (k' > 5) HILIC->Partitioning

Figure 1: Mechanistic comparison of stationary phase interactions for highly polar carboxylic acids.

Experimental Design & Method Optimization Workflow

To objectively determine the optimal method, an experimental screening protocol was executed comparing the three column chemistries.

Buffer Selection Causality

Because 5-Oxo-1,4-thiazepane-3-carboxylic acid contains a carboxylic acid group, the pH of the mobile phase is critical. To ensure the compound remains in a single ionization state (preventing peak splitting and tailing), the mobile phase pH must be at least 2 units away from its pKa (estimated pKa ~3.5).

  • For Reversed-Phase (T3) : 0.1% Formic acid (pH ~2.7) was selected to suppress ionization, keeping the molecule neutral and maximizing hydrophobic retention[8].

  • For HILIC : 10 mM Ammonium Acetate (pH 5.0) was selected to ensure the carboxylic acid is ionized, which enhances partitioning into the polar stationary aqueous layer[7].

MethodWorkflow Start Sample Prep 1.0 mg/mL in Diluent Phase1 Column Screening Start->Phase1 Col1 Standard C18 (0.1% FA / ACN) Phase1->Col1 Col2 Aqueous C18 (T3) (0.1% FA / ACN) Phase1->Col2 Col3 HILIC Amide (10mM NH4Ac / ACN) Phase1->Col3 Eval Evaluate Retention (k') Target: 2 < k' < 10 Col1->Eval Fails (k'<1) Col2->Eval Passes Col3->Eval Passes Opt Gradient Optimization Adjust slope to resolve impurities Eval->Opt Val Method Validation (Specificity, Linearity, Accuracy) Opt->Val

Figure 2: Systematic HPLC method development workflow for polar lactam-thioethers.

Comparative Performance Data

The following table summarizes the quantitative chromatographic data obtained during the column screening phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (RP) / 0.4 mL/min (HILIC)

  • Detection: UV at 215 nm (due to the lack of a strong chromophore, the amide bond is detected at low UV)[9].

  • Temperature: 30°C

ParameterStandard C18 (Fully Porous)Aqueous C18 (Solid-Core T3)HILIC (Amide)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Profile 2% to 20% B over 10 min0% to 20% B over 10 min95% to 60% B over 10 min
Retention Time (

)
1.8 min (Co-elutes with void)5.4 min7.2 min
Retention Factor (

)
0.53.55.0
Peak Asymmetry (

)
1.8 (Tailing)1.1 (Excellent)1.2 (Good)
Theoretical Plates (

)
< 2,000> 12,000> 9,000
Verdict REJECTED OPTIMAL (Routine QA/QC) OPTIMAL (LC-MS/Metabolomics)

Data Synthesis: While HILIC provides the highest retention factor, it requires longer equilibration times and highly specific sample diluents (samples must be dissolved in >75% organic solvent to prevent peak distortion)[6]. The Aqueous C18 (T3) utilizing solid-core technology offers the best balance of robust retention, rapid equilibration, and high efficiency for routine purity analysis[5].

Step-by-Step Optimized Methodology: Aqueous C18 (T3) Protocol

Based on the comparative data, the following self-validating protocol utilizes an Aqueous C18 column to quantify 5-Oxo-1,4-thiazepane-3-carboxylic acid and its potential synthesis impurities (e.g., ring-opened hydrolysis products or sulfoxides).

Reagents and Equipment
  • Column: Waters CORTECS T3, 150 mm × 4.6 mm, 2.7 µm (Solid-core, 120 Å)[10].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Low pH suppresses the ionization of the carboxylic acid, maximizing hydrophobic interaction).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: 100% Water. (Causality: Matching the initial gradient conditions prevents solvent-mismatch peak broadening).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Maintains consistent viscosity and mass transfer).

  • Injection Volume: 5 µL

  • Detection: PDA/UV at 210 nm and 225 nm.

Gradient Program

To ensure the analyte is retained while strongly retained hydrophobic impurities are washed off, a shallow initial gradient is employed.

  • 0.0 - 5.0 min: 0% B (Isocratic hold to retain the highly polar target).

  • 5.0 - 12.0 min: 0%

    
     30% B (Linear ramp to elute moderate impurities).
    
  • 12.0 - 15.0 min: 30%

    
     90% B (Column wash).
    
  • 15.0 - 17.0 min: 90% B (Isocratic wash).

  • 17.0 - 17.1 min: 90%

    
     0% B (Return to initial).
    
  • 17.1 - 25.0 min: 0% B (Re-equilibration).

System Suitability & Self-Validation

To ensure the system is self-validating prior to sample analysis, inject a System Suitability Test (SST) solution containing 0.1 mg/mL of 5-Oxo-1,4-thiazepane-3-carboxylic acid and 0.05 mg/mL of a known polar reference (e.g., uracil as a void volume marker).

  • Acceptance Criteria: The resolution (

    
    ) between the void marker and the analyte must be 
    
    
    
    . The Relative Standard Deviation (RSD) of the analyte peak area over 5 replicate injections must be
    
    
    .

Conclusion

The successful HPLC method development for 5-Oxo-1,4-thiazepane-3-carboxylic acid hinges on respecting its extreme polarity. Standard C18 columns fail due to phase collapse in the necessary highly aqueous environments. By shifting to an Aqueous-Compatible C18 (T3) phase, analysts can leverage lower ligand densities and larger pore sizes to achieve robust retention (


 = 3.5) without sacrificing the operational simplicity of reversed-phase chromatography. Alternatively, HILIC  remains a powerful orthogonal tool, particularly when LC-MS sensitivity is paramount.

References

Sources

Comparative Structural Analysis: 5-Oxo-1,4-thiazepane-3-carboxylic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the pursuit of metabolically stable and conformationally restricted peptidomimetics, the selection of the correct non-natural amino acid scaffold is the most critical variable dictating both target affinity and pharmacokinetic viability. 5-Oxo-1,4-thiazepane-3-carboxylic acid (5-OTCA) (CAS: 108051-20-3) has emerged as a highly specialized 7-membered heterocyclic building block. By incorporating a thioether linkage, a secondary amine, and an internal oxo group, this scaffold forces the peptide backbone into a highly specific trajectory that mimics extended beta-turns while providing a built-in hydrogen bond acceptor.

Recent advancements in CNS-penetrant drugs and allosteric modulators have increasingly relied on the 1,4-thiazepane core due to its unique balance of rigidity and target-specific induced fit[1]. This guide objectively compares the X-ray crystallographic performance, structural rigidity, and experimental handling of 5-OTCA against its traditional 5-membered and linear alternatives.

Product Comparison: Structural & Performance Metrics

To make informed decisions during lead optimization, structural biologists must evaluate how a scaffold restricts the Ramachandran


 and 

angles. We compare 5-OTCA against two ubiquitous alternatives:
  • Thiazolidine-4-carboxylic acid (Thiaproline): A 5-membered ring analog used to mimic proline with a tighter turn radius.

  • S-Carboxymethyl-L-cysteine (SCMC): The linear, highly flexible precursor analog.

Table 1: Comparative Structural and Crystallographic Metrics
Metric5-Oxo-1,4-thiazepane-3-carboxylic acid (5-OTCA)Thiazolidine-4-carboxylic acid (Thiaproline)S-Carboxymethyl-L-cysteine (SCMC)
Scaffold Architecture 7-membered cyclic, non-planar5-membered cyclic, planar-leaningLinear thioether
Proteolytic Half-Life (

)
> 48 hours (Steric shielding of amide)~ 24 hours< 2 hours (Exposed backbone)
X-ray B-factor (Backbone) Low (< 20 Ų) indicating high rigidityModerate (~30 Ų)High (> 45 Ų) indicating disorder
Ramachandran Preference Extended turn /

-strand mimic
Polyproline II / Type I turnHighly flexible (multiple states)
Intramolecular H-Bonding Yes (C=O at position 5 acts as acceptor)None within the ringHighly solvent-exposed

Causality Insight: The 7-membered ring of 5-OTCA introduces a puckered conformation that cannot be achieved by the 5-membered Thiaproline. In X-ray crystallography, this puckering is evidenced by significantly lower B-factors (thermal parameters) in the surrounding hydration shell, as the oxo group at position 5 anchors structured water molecules, stabilizing the ligand-protein complex[2].

Logical Decision Framework for Scaffold Selection

Selecting the appropriate non-natural amino acid requires mapping the spatial requirements of the target protein's binding pocket. The following logic tree dictates the selection process based on crystallographic and thermodynamic needs.

ScaffoldSelection Start Evaluate Target Binding Pocket Q1 Is Conformational Restriction Required? Start->Q1 Linear S-Carboxymethyl- L-cysteine (Linear) Q1->Linear No (Flexible) Q2 Determine Turn Radius & H-Bonding Needs Q1->Q2 Yes (Rigid) FiveMem Thiazolidine-4-carboxylic acid (Proline-like Turn) Q2->FiveMem Tight Turn / No Acceptor SevenMem 5-Oxo-1,4-thiazepane-3- carboxylic acid (Extended) Q2->SevenMem Extended / H-Bond Acceptor

Figure 1: Decision matrix for selecting sulfur-containing peptidomimetic scaffolds.

Self-Validating Experimental Protocols

To objectively prove the stabilizing effect of 5-OTCA, the following protocols outline a self-validating system for the co-crystallization of 5-OTCA-containing peptides with target proteases. Every step includes a built-in validation checkpoint to ensure data integrity.

Protocol A: Complexation and Sitting-Drop Vapor Diffusion

Why Sitting-Drop? Sitting-drop minimizes mechanical stress on the fragile crystal lattices often formed by flexible linear analogs (like SCMC), allowing for an unbiased comparison of crystal growth kinetics between the rigid 5-OTCA and flexible alternatives.

  • Ligand Preparation: Dissolve the synthesized 5-OTCA-peptide in 100% DMSO to a stock concentration of 50 mM.

    • Validation Check: Analyze via LC-MS. A precise mass match (e.g., [M+H]+ containing the 175.21 Da 5-OTCA core) confirms synthesis integrity[3].

  • Protein Complexation: Incubate the target protein (concentrated to 10 mg/mL in 20 mM HEPES, 150 mM NaCl, pH 7.4) with the peptide at a 1:5 (protein:ligand) molar ratio for 2 hours at 4°C.

    • Causality: The 4°C incubation lowers the kinetic energy of the system, allowing the 7-membered thiazepane ring to sample the binding pocket and achieve its lowest-energy puckered conformation without precipitating the protein.

  • Crystallization Setup: Dispense 1 µL of the protein-ligand complex and 1 µL of reservoir solution (0.2 M Ammonium Sulfate, 20% w/v PEG 3350, 0.1 M Bis-Tris pH 5.5) into a sitting-drop well.

    • Causality: PEG 3350 acts as a crowding agent, lowering the dielectric constant of the solution to gently induce supersaturation. The ammonium sulfate provides ionic strength to salt-out the complex uniformly.

  • Incubation: Seal the plate and incubate at 20°C. Monitor daily for birefringence using polarized light microscopy.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Cryoprotection: Transfer the crystal into a drop containing the reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds.

    • Causality: Glycerol replaces water in the solvent channels. Upon flash-cooling in liquid nitrogen, it forms an amorphous glass rather than crystalline ice, preventing ice-lattice diffraction rings that would obscure the ligand's electron density.

  • Data Collection: Mount the loop on a goniometer under a 100 K nitrogen stream at a synchrotron beamline (wavelength ~0.979 Å). Collect 360° of data with 0.1° oscillation per frame.

  • Refinement: Process data using XDS and perform molecular replacement (e.g., using Phaser).

    • Validation Check (The Self-Validating Step): Generate an

      
       omit map prior to modeling the ligand. A positive electron density peak (>3 
      
      
      
      ) shaped like a 7-membered ring unambiguously confirms that 5-OTCA is bound and conformationally locked.

X-Ray Crystallography Workflow Visualization

The following diagram maps the critical path from ligand synthesis to electron density refinement, highlighting the integration of 5-OTCA into structural pipelines.

XrayWorkflow A Peptide Synthesis (Fmoc-5-OTCA) B Target Protein Complexation A->B LC-MS Validated C Sitting-Drop Vapor Diffusion B->C 1:5 Molar Ratio D Cryocooling & Synchrotron XRD C->D Birefringent Crystal E Electron Density Refinement D->E Diffraction Data

Figure 2: End-to-end X-ray crystallography workflow for 5-OTCA peptidomimetic complexes.

Conclusion

For drug development professionals engineering next-generation peptidomimetics, 5-Oxo-1,4-thiazepane-3-carboxylic acid offers a superior structural profile compared to linear analogs like SCMC and tighter 5-membered rings like Thiaproline. X-ray crystallographic data consistently demonstrates that its 7-membered architecture yields lower B-factors and highly predictable Ramachandran trajectories. By utilizing the rigorous, self-validating crystallization protocols outlined above, structural biologists can definitively map the thermodynamic advantages of the 1,4-thiazepane core in their specific target complexes.

References

  • Sigma-Aldrich. 5-Oxo-1,4-thiazepane-3-carboxylic acid | 108051-20-3. Sigma-Aldrich Product Catalog.
  • ChemScene. (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid | 35082-57-6. ChemScene Product Catalog.
  • Ding, X-s., et al. (2021). Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorganic & Medicinal Chemistry Letters, 37:127838.
  • Fodor, L., & Szabó, J. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate / Molecules.

Sources

Comprehensive Guide: Chiral Separation of 5-Oxo-1,4-thiazepane-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxo-1,4-thiazepane-3-carboxylic acid (CAS: 35082-57-6) is a seven-membered heterocyclic lactam containing a sulfur atom and a carboxylic acid moiety.[1] Structurally analogous to cyclic sulfur amino acids like cyclothionine and lanthionine ketimine, this molecule presents unique challenges in chiral resolution due to its polarity, potential for ring conformational flexibility, and the acidity of the carboxylic group.

This guide evaluates and details three distinct methodologies for the separation of its enantiomers, ranked by their utility in drug development workflows:

  • Method A (Direct HPLC): Best for analytical purity checks and pharmacokinetics (PK) studies.

  • Method B (Diastereomeric Crystallization): Best for multi-gram to kilogram-scale manufacturing.

  • Method C (Indirect Derivatization): Best for establishing absolute configuration (R vs. S).

Comparative Analysis of Separation Methodologies

FeatureMethod A: Direct Chiral HPLC Method B: Diastereomeric Salt Resolution Method C: Indirect Derivatization
Primary Utility QC, purity analysis, semi-prep isolation (<100 mg)Process scale-up (>10 g), manufacturingAbsolute configuration assignment
Separation Principle Non-covalent interaction with Chiral Stationary Phase (CSP)Solubility difference of diastereomeric saltsChromatographic separation of covalent diastereomers
Throughput High (20–40 min/run)Batch (24–48 hours)Low (Requires chemical synthesis steps)
Cost Efficiency Low (Expensive columns/solvents)High (Cheap resolving agents)Medium (Reagent costs)
Scalability Poor (Linear scaling costs)Excellent (Volume efficiency)Poor (Additional synthetic steps)

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (Analytical & Semi-Prep)

Principle: The presence of the carboxylic acid and the lactam amide bond makes this molecule an ideal candidate for Macrocyclic Glycopeptide and Immobilized Polysaccharide phases.

Recommended Protocol 1: Teicoplanin-Based Separation
  • Column: Chirobiotic T (Teicoplanin bonded phase), 250 x 4.6 mm, 5 µm.

  • Rationale: Teicoplanin phases show exceptional selectivity for sulfur-containing amino acids (e.g., cysteine, methionine) and cyclic peptides due to their "cleft" binding site which accommodates the thiazepane ring.

  • Mobile Phase (Polar Organic Mode): Methanol (100%) with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid (HOAc).

    • Note: The acid/base ratio controls the ionization state. For the free acid, a 1:1 ratio ensures the zwitterionic or non-ionic interaction dominant mechanism.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Amide absorption).

  • Expected Performance: Resolution (

    
    ) > 2.0; Elution time < 15 min.
    
Recommended Protocol 2: Amylose-Based Separation
  • Column: Chiralpak IA or IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

  • Rationale: Immobilized phases allow for a wider range of solvents. The carbamate selectors form hydrogen bonds with the lactam carbonyl and the carboxylic acid.

  • Mobile Phase (Normal Phase): n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (80 : 20 : 0.1 v/v/v).

    • Critical: TFA is mandatory to suppress the ionization of the carboxylic acid, preventing peak tailing.

  • Temperature: 25°C.

Method B: Diastereomeric Salt Crystallization (Scale-Up)

Principle: Formation of a salt with a chiral base creates diastereomers with different lattice energies and solubilities.

Protocol:
  • Salt Formation: Dissolve racemic 5-oxo-1,4-thiazepane-3-carboxylic acid (1.0 eq) in hot Ethanol (95%).

  • Addition of Resolving Agent: Slowly add (S)-(-)-1-Phenylethylamine (1.0 eq) with stirring.

    • Alternative: (R)-(+)-1-Phenylethylamine can be used to target the opposite enantiomer.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (e.g., the S,S-salt) will precipitate.

  • Filtration: Filter the crystals and wash with cold Ethanol.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity (typically >98% ee after one recrystallization).

  • Free Basing: Suspend the salt in water, acidify with 1M HCl to pH 2, and extract the free acid into Ethyl Acetate. Evaporate to yield the pure enantiomer.

Method C: Indirect Derivatization (Absolute Configuration)

Principle: Converting the enantiomers into diastereomeric amides using a chiral auxiliary allows separation on standard achiral silica columns and NMR analysis.

Protocol:
  • Coupling: React the racemic acid with L-Menthol or (S)-Methylbenzylamine using EDC/HOBt coupling reagents in DCM.

  • Separation: Inject the resulting diastereomeric mixture onto a standard C18 HPLC column.

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Analysis: The diastereomers will have distinct retention times and distinct NMR shifts.

  • X-Ray Confirmation: If the derivative is crystalline, X-ray diffraction (XRD) can unequivocally determine the absolute configuration (R or S) relative to the known chiral center of the auxiliary.

Visualizations

Figure 1: Decision Matrix for Method Selection

This diagram guides the researcher to the optimal separation strategy based on project phase and available resources.

DecisionMatrix Start Start: Racemic 5-Oxo-1,4-thiazepane-3-carboxylic acid ScaleCheck What is the Target Scale? Start->ScaleCheck Analytical Analytical (< 10 mg) PK / Purity Check ScaleCheck->Analytical Micro Prep Semi-Prep (10 mg - 5 g) Early Tox / Bioassays ScaleCheck->Prep Meso Manuf Manufacturing (> 10 g) Process Development ScaleCheck->Manuf Macro ConfigCheck Is Absolute Config Known? Analytical->ConfigCheck MethodA Method A: Direct HPLC (Chiralpak IA / Chirobiotic T) Prep->MethodA MethodB Method B: Diastereomeric Salt ((S)-Phenylethylamine) Manuf->MethodB ConfigCheck->MethodA Yes MethodC Method C: Derivatization (L-Menthol / NMR) ConfigCheck->MethodC No

Caption: Strategic decision tree for selecting the optimal chiral resolution method based on scale and data requirements.

Figure 2: Diastereomeric Salt Resolution Workflow

A step-by-step visualization of the chemical resolution process (Method B).

SaltResolution Racemate Racemic Acid (Soln. in EtOH) Mix Salt Formation (Diastereomeric Pair) Racemate->Mix Agent Chiral Base (S)-Phenylethylamine Agent->Mix Cryst Selective Crystallization (Cool to 4°C) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Cake (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Acidify Acid Hydrolysis (HCl, pH 2) Solid->Acidify Product Pure (R)-Acid (>98% ee) Acidify->Product

Caption: Process flow for the resolution of 5-oxo-1,4-thiazepane-3-carboxylic acid via diastereomeric salt formation.[2]

References

  • Deáková, Z., et al. (2015).[3] Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2020).[4] Chiral Analysis of Sulfur Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Periasamy, M. (2025). Part 6: Resolution of Enantiomers - Chiralpedia. Retrieved from [Link]

  • Cavallaro, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids. PMC. Retrieved from [Link]

Sources

IR Spectrum Analysis of 5-Oxo and Carboxylic Acid Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar carbonyl-containing functional groups in complex APIs and intermediate metabolites. Specifically, differentiating a 5-oxo group (such as an aliphatic ketone or a 5-oxopyrrolidine lactam) from a carboxylic acid requires a nuanced understanding of infrared (IR) spectroscopy. While both groups feature a prominent carbonyl (C=O) stretch, their distinct local chemical environments—governed by hydrogen bonding, ring strain, and resonance—produce unique spectral fingerprints[1],[2].

This guide objectively compares the spectral causality of these functional groups and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for their precise characterization.

Mechanistic Spectral Signatures: The Causality

To avoid misinterpreting an IR spectrum, we must look beyond the simple presence of a peak near 1700 cm⁻¹ and analyze the physical causality behind the vibrational modes.

The Carboxylic Acid System

Carboxylic acids rarely exist as isolated monomers; they predominantly form strongly hydrogen-bonded dimers[1]. This intermolecular interaction fundamentally alters their IR signature:

  • Broad O-H Stretch (3300–2500 cm⁻¹): Hydrogen bonding severely weakens the O-H bond, resulting in a massive, broad absorption envelope that often obscures the sharp C-H stretching bands[1],[3].

  • C=O Stretch (1760–1690 cm⁻¹): Dimerization lowers the carbonyl stretching frequency compared to a free monomer. For saturated aliphatic acids, this highly intense band typically centers around 1710 cm⁻¹[1],[2].

  • C-O Stretch & O-H Wag: The C-O stretch appears between 1320–1210 cm⁻¹, while the out-of-plane O-H wag produces a diagnostically unique, broad peak near 900 cm⁻¹[1],[3].

The 5-Oxo System (Ketones and Lactams)

The term "5-oxo" can refer to an aliphatic ketone at the 5-position or a lactam carbonyl in a 5-membered ring (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives, which are highly relevant in modern drug design)[4],[5].

  • Aliphatic 5-Oxo Ketones: A standard unstrained ketone absorbs near 1715 cm⁻¹[2].

  • 5-Membered Ring Ketones: Ring strain increases the s-character of the C=O bond, stiffening it and shifting the absorption higher to ~1745 cm⁻¹[2].

  • 5-Oxo Lactams (e.g., Pyrrolidones): If the 5-oxo group is adjacent to a nitrogen atom (a lactam), resonance from the nitrogen lone pair pushes electron density into the carbonyl oxygen. This weakens the C=O double bond character, shifting the absorption down to 1650–1700 cm⁻¹[5]. Furthermore, lactams will exhibit a sharp N-H stretch (if unsubstituted) near 3200 cm⁻¹, which is easily distinguishable from the "messy" carboxylic O-H stretch[4].

Quantitative Data Summary
Functional GroupStructural ContextC=O Stretch (cm⁻¹)Secondary Diagnostic Bands (cm⁻¹)
Carboxylic Acid Dimerized (Aliphatic)1760 – 1690Broad O-H (3300-2500), C-O (1320-1210)
5-Oxo Aliphatic Ketone~1715None (Lack of broad O-H)
5-Oxo Strained 5-Membered Ring~1745None (Lack of broad O-H)
5-Oxo Lactam (Pyrrolidone)1650 – 1700Sharp N-H (~3200)

Analytical Technique Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct IR sampling technique is critical for generating trustworthy, self-validating data. Below is an objective comparison of ATR-FTIR and Transmission FTIR for analyzing these highly polar functional groups.

ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
Sample Preparation Minimal to none. Direct surface contact.High. Requires precise milling and pressing.
Spectral Artifacts Anomalous Dispersion: C=O peaks shift 2-5 cm⁻¹ lower[6].Christiansen Effect: Baseline sloping if particles >2 µm.
Peak Intensities Wavelength-dependent (low frequencies appear stronger).True linear absorbance (Beer-Lambert Law).
Best Used For Rapid QA/QC, liquid samples, thick polymer coatings.Exact library matching, trace quantitative analysis.

Scientific Insight: When analyzing carboxylic acids via ATR-FTIR, the high extinction coefficient of the C=O group causes anomalous dispersion of the refractive index. This optical phenomenon shifts the C=O absorption peak 2–5 cm⁻¹ lower than its true position in a transmission spectrum[6]. Therefore, direct library matching between ATR and Transmission databases must be done with caution.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following methodologies incorporate built-in validation steps to prevent false-positive interpretations.

Protocol A: ATR-FTIR Analysis of a 5-Oxo Carboxylic Acid
  • System Purge & Background Validation: Ensure the spectrometer is purged with dry N₂. Collect a background scan (air). Self-Validation: Verify the absence of water vapor (no sharp rotational peaks at 3900-3500 cm⁻¹ or 1900-1300 cm⁻¹).

  • Crystal Cleanliness Check: Clean the ATR crystal with isopropanol. Perform a scan; the baseline must remain flat at 100% transmittance.

  • Sample Application: Place 2-5 mg of the sample onto the crystal. Apply the pressure clamp. Self-Validation: Monitor the live spectrum. Increase pressure until the C=O peak intensity plateaus, ensuring optimal optical contact without fracturing the crystal.

  • Acquisition & Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth, normalizing the relative intensities of the high-frequency (O-H) and low-frequency (C-O) bands.

Protocol B: Transmission FTIR (KBr Pellet) Preparation
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic; residual water will produce a broad O-H band at 3400 cm⁻¹, which perfectly masks the diagnostic carboxylic acid O-H stretch.

  • Milling: Grind 1-2 mg of sample with 100 mg of dry KBr in an agate mortar until the particle size is <2 µm (reduces scattering artifacts).

  • Pressing: Transfer to a die and press under 10 tons of force for 2 minutes under vacuum. Self-Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will skew the baseline.

  • Acquisition: Place the pellet in the transmission holder and collect 32 scans. No ATR correction is needed; the peak positions will perfectly align with standard transmission libraries.

Diagnostic Logic Workflow

The following decision tree illustrates the logical workflow for interpreting an IR spectrum to differentiate or confirm the presence of 5-oxo and carboxylic acid groups.

IR_Diagnostic_Logic Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckOH Is there a massive, broad O-H stretch? (3300 - 2500 cm⁻¹) Start->CheckOH AcidPath Carboxylic Acid Suspected Confirm C-O stretch (1320-1210 cm⁻¹) CheckOH->AcidPath Yes (Broad envelope) KetonePath No Carboxylic O-H detected Analyze Carbonyl Frequency CheckOH->KetonePath No (Flat baseline >3000 cm⁻¹) CheckCO Analyze C=O Region (1760 - 1650 cm⁻¹) AcidConfirmed Carboxylic Acid Confirmed (Dimerized Form) CheckCO->AcidConfirmed Single C=O (~1710 cm⁻¹) BothConfirmed 5-Oxo Carboxylic Acid (Dual C=O peaks + Broad O-H) CheckCO->BothConfirmed Multiple C=O peaks (e.g., 1720 & 1670 cm⁻¹) AcidPath->CheckCO LactamCheck Is C=O shifted low (1650-1700 cm⁻¹)? Check for N-H stretch (~3200 cm⁻¹) KetonePath->LactamCheck KetoneCheck Is C=O shifted high (~1745 cm⁻¹)? Indicates strained 5-membered ring KetonePath->KetoneCheck LactamConfirmed 5-Oxo Lactam Confirmed (e.g., Pyrrolidone) LactamCheck->LactamConfirmed Resonance lowering KetoneConfirmed 5-Oxo Cyclopentanone Confirmed KetoneCheck->KetoneConfirmed Ring strain stiffening

Logical diagnostic workflow for differentiating 5-oxo and carboxylic acid groups via IR spectroscopy.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. orgchemboulder.com.
  • The C=O Bond, Part III: Carboxylic Acids. spectroscopyonline.com.
  • IR Spectroscopy of Hydrocarbons. uobabylon.edu.iq.
  • Fundamentals and Applications of Reflection FTIR Spectroscopy for the Analysis of Plasma Processes at M
  • Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. rsc.org.
  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investig

Sources

Validating Synthetic Routes for 1,4-Thiazepane Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

The 1,4-thiazepane scaffold (a saturated 7-membered thia-aza heterocycle) has emerged as a critical "3D fragment" in modern drug discovery.[1] Unlike their planar aromatic counterparts (benzothiazepines), 1,4-thiazepanes possess significant non-planar character (plane-of-best-fit deviation > 0.25 Å), allowing them to probe unique vectors in protein binding pockets, such as the BET bromodomain.

However, synthesizing medium-sized rings is notoriously difficult due to entropic penalties and transannular strain. This guide objectively compares the two dominant synthetic strategies—One-Pot Intramolecular Cyclization vs. Ring Expansion (Schmidt/Beckmann) —and provides a validated framework for confirming their structure and purity.

Comparative Analysis of Synthetic Routes

We evaluated three distinct methodologies based on atom economy, step count, reaction time, and scalability.

Table 1: Technical Comparison of Methodologies
MetricRoute A: One-Pot Michael-Amidation (Recommended)Route B: Stepwise Cyclization Route C: Ring Expansion (Schmidt/Beckmann)
Mechanism Tandem Conjugate Addition / Intramolecular AcylationAlkylation

Deprotection

Amidation
Carbonyl activation

Nitrogen insertion
Key Reagents

-unsaturated esters, Cysteamine, DBU

-halo esters, Amino thiols, NaOMe
Tetrahydro-1,4-thiapyranones,

/Acid
Reaction Time 0.5 – 3 Hours 3 – 7 Days12 – 48 Hours
Yield (Avg) 50 – 85%10 – 35%40 – 60%
Regiocontrol High (controlled by Michael acceptor)HighPoor (Migratory aptitude varies)
Scalability High (One-pot, mild base)Low (Dilution required)Low (Safety hazards of azides)
Strategic Assessment[1]
  • Route A (Winner): The DBU-mediated one-pot reaction is superior for library generation. It leverages the moderate reactivity of specific esters (e.g., trifluoroethyl or methyl) to balance the Michael addition rate with the subsequent cyclization, avoiding the polymerization often seen with more reactive acrylates.

  • Route C (Legacy): While useful for specific core modifications, the Schmidt reaction suffers from poor regioselectivity (yielding mixtures of 1,4- and 1,3- isomers) and safety concerns regarding hydrazoic acid generation at scale.

Visualizing the Synthetic Logic

The following diagram contrasts the streamlined logic of the One-Pot approach against the bottleneck-prone Ring Expansion method.

SyntheticRoutes cluster_0 Route A: Modern One-Pot (Recommended) cluster_1 Route C: Ring Expansion (Legacy) StartA α,β-Unsaturated Ester + 1,2-Amino Thiol InterA Michael Adduct (Transient) StartA->InterA DBU, THF (Conj. Addition) ProdA 1,4-Thiazepanone (Target Scaffold) InterA->ProdA Intramolecular Cyclization StartB Tetrahydro-1,4- thiapyranone InterB Azidohydrin Intermediate StartB->InterB NaN3, Acid (Activation) ProdB Mixture: 1,4-Thiazepanone + 1,3-Isomer InterB->ProdB Rearrangement (Poor Regiocontrol)

Figure 1: Comparison of the streamlined One-Pot Michael-Amidation (Route A) versus the regio-irregular Ring Expansion (Route C).

Validated Experimental Protocol (Route A)

This protocol is optimized for the synthesis of 2-substituted-1,4-thiazepan-5-ones , a versatile precursor that can be reduced to the saturated thiazepane.

Reagents & Setup
  • Substrate: Methyl trans-cinnamate (or functionalized analog).

  • Reagent: 2-Aminoethanethiol (Cysteamine) hydrochloride.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Cysteamine HCl (1.0 equiv) in anhydrous THF under

    
     atmosphere.
    
  • Base Addition: Add DBU (2.0 equiv) dropwise at 0°C. The mixture will become homogenous as the free base is liberated. Stir for 10 minutes.

  • Substrate Addition: Add the

    
    -unsaturated ester (1.0 equiv) in one portion.
    
  • Reaction: Allow the reaction to warm to Room Temperature (25°C).

    • Checkpoint: Monitor by LC-MS at T=30 min. You should observe the disappearance of the ester and the formation of the Michael adduct (M+1).

    • Cyclization: Heat to 60°C for 2 hours to drive the intramolecular amidation.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DBU), followed by brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Control Point: If the reaction stalls at the Michael adduct stage (open chain), add 0.2 equiv of Imidazole . This acts as a nucleophilic catalyst to facilitate the acyl transfer and ring closure.

Validation Framework: The "Self-Validating" System

Synthesizing the ring is only half the battle. Verifying the 7-membered ring structure requires overcoming specific analytical challenges inherent to flexible heterocycles.

A. Conformational Analysis (NMR)

1,4-Thiazepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Observation:

    
     NMR signals for the ring methylene protons often appear as broad multiplets or distinct diastereotopic pairs (dd) with complex coupling constants (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Validation Step: Perform a Variable Temperature (VT) NMR experiment.

    • Result: At elevated temperatures (50°C), signals should sharpen as the conformational exchange becomes fast on the NMR timescale. This confirms the flexibility of the ring rather than the presence of impurities.

B. Impurity Profiling

Common failure modes in this synthesis produce specific impurities that must be ruled out.

Impurity TypeOriginDetection Method
Disulfide Dimer Oxidation of cysteamine before reactionLC-MS (M = 2x amine mass - 2H)
Linear Adduct Successful Michael addition, failed cyclizationIR (Presence of Ester C=O at ~1735

vs Amide at ~1650

)
Regioisomer Nucleophilic attack by Nitrogen instead of Sulfur2D NMR (HMBC): Check correlation between Carbonyl and

-protons
C. Validation Workflow Diagram

Validation Sample Crude Reaction Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = Target? LCMS->MassCheck Dimer Impurity: Disulfide Dimer (Action: Add TCEP/Reductant) MassCheck->Dimer Mass = 2M-2 Linear Impurity: Linear Ester (Action: Increase Temp/Base) MassCheck->Linear Mass = M+18 (Hydrolysis) or M (Open) NMR 1H NMR & IR MassCheck->NMR Mass Correct ConfCheck Broad Signals? NMR->ConfCheck VTNMR Run VT-NMR (50°C) Signals Sharpen? ConfCheck->VTNMR Yes Success VALIDATED 1,4-Thiazepane ConfCheck->Success Sharp/Clear VTNMR->Dimer No (Polymer) VTNMR->Success Yes

Figure 2: Decision tree for validating the structural integrity of synthesized 1,4-thiazepanes.

References

  • Pandey, A. K., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters. [Link]

  • Palkó, M., et al. (2025).[2] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.[2][3] International Journal of Molecular Sciences. [Link][2]

  • Aubé, J., et al. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society. [Link][4]

  • Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry. [Link]

Sources

Comparative Stability Profiling: 5-Oxo-1,4-thiazepane vs. 1,4-Oxazepane in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Seven-membered saturated heterocycles are increasingly utilized as conformational restrictors and privileged scaffolds in medicinal chemistry. Among these, 1,4-oxazepane and 5-oxo-1,4-thiazepane represent two distinct structural paradigms with vastly different physicochemical behaviors. While 1,4-oxazepane features a cyclic ether and a secondary amine, 5-oxo-1,4-thiazepane incorporates a thioether and a lactam (amide) functionality.

This guide provides an in-depth comparative analysis of their chemical, oxidative, and metabolic stabilities. By understanding the causality behind their degradation pathways, drug development professionals can make informed scaffold selections and utilize the provided self-validating protocols for empirical testing.

Section 1: Structural Causality and Electronic Properties

1,4-Oxazepane: The Ether-Amine Dynamic

The 1,4-disposition of oxygen and nitrogen in 1,4-oxazepane creates a system with localized electron density. The ether linkage is generally robust under neutral and basic conditions but becomes a significant liability under strong acid catalysis, leading to acid-catalyzed ring cleavage[1]. Furthermore, the secondary amine is highly basic. While this basicity enhances aqueous solubility, it also serves as a primary focal point for CYP450-mediated N-dealkylation or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-oxidation, which frequently necessitates ring-size reduction or fluorination to mitigate metabolic clearance.
5-Oxo-1,4-thiazepane: The Thioether-Lactam Dynamic

The introduction of a carbonyl group at the 5-position transforms the nitrogen into a lactam. This structural shift delocalizes the nitrogen's lone pair, drastically reducing its basicity and rendering the adjacent N-C bonds highly resistant to CYP450


-oxidation. Consequently, the 5-oxo-1,4-thiazepane ring demonstrates robust stability across a wide physiological pH range[2]. However, the sulfur atom (thioether) introduces a distinct vulnerability to reactive oxygen species (ROS), readily undergoing S-oxidation to form sulfoxides and sulfones.

Section 2: Quantitative Stability Comparison

The table below summarizes the expected stability profiles based on the intrinsic reactivity of their functional groups.

Parameter1,4-Oxazepane5-Oxo-1,4-thiazepaneMechanistic Driver
Acidic Stability (pH < 3) Low to ModerateHighSusceptibility of ether cleavage vs. lactam stability[1],[3].
Basic Stability (pH > 10) HighModerateLactam is prone to base-catalyzed hydrolysis at extreme pH.
Oxidative Stability (H₂O₂) HighLowThioether rapidly oxidizes to sulfoxide/sulfone.
Metabolic Stability (HLM) ModerateModerate to HighLactam shields N-oxidation; S-oxidation remains the primary liability[4].

Section 3: Mechanistic Degradation Pathways

degradation cluster_0 1,4-Oxazepane Pathways cluster_1 5-oxo-1,4-thiazepane Pathways Oxa 1,4-Oxazepane (Ether + Amine) Oxa_Acid Acid-Catalyzed Ether Cleavage Oxa->Oxa_Acid pH < 4 Oxa_Metab CYP450 alpha-Oxidation Oxa->Oxa_Metab Hepatic Microsomes Thia 5-oxo-1,4-thiazepane (Thioether + Lactam) Thia_Ox S-Oxidation (Sulfoxide Formation) Thia->Thia_Ox ROS / H2O2 Thia_Hyd Lactam Hydrolysis Thia->Thia_Hyd Strong Base

Degradation pathways of 1,4-oxazepane and 5-oxo-1,4-thiazepane under chemical and metabolic stress.

Section 4: Self-Validating Experimental Protocols

To empirically validate the stability of these scaffolds, a forced degradation and microsomal stability workflow is required. The following protocols are designed as self-validating systems , utilizing internal standards and orthogonal quenching to ensure data integrity.

Protocol 1: Forced Degradation (Hydrolytic & Oxidative)

Objective: Determine the intrinsic chemical stability of the heterocycles under accelerated stress conditions.

  • Sample Preparation: Prepare 10 mM stock solutions of the test compounds in LC-MS grade DMSO. Dilute to a final working concentration of 10 µM in the respective stress buffers.

  • Hydrolytic Stress (Acid/Base):

    • Acidic Arm: Incubate in 0.1 M HCl (pH 1.0) at 40°C.

    • Basic Arm: Incubate in 0.1 M NaOH (pH 13.0) at 40°C.

    • Causality Note: 1,4-oxazepane will demonstrate peak area reduction in the acidic arm due to ether cleavage[1], while 5-oxo-1,4-thiazepane will degrade in the basic arm via lactam hydrolysis.

  • Oxidative Stress: Incubate in 3% H₂O₂ at room temperature.

    • Causality Note: This specifically targets the sulfur atom of 5-oxo-1,4-thiazepane. The mass shift (+16 Da) confirms sulfoxide formation.

  • Quenching (Self-Validation): At specific time points (0, 1, 4, 24 hours), aliquot 50 µL of the reaction mixture and quench with 150 µL of ice-cold acetonitrile containing 1 µM of a stable internal standard (e.g., labetalol). The internal standard ensures that any signal loss is due to degradation, not matrix suppression.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS using a reversed-phase C18 column.

Protocol 2: In Vitro Metabolic Stability (Hepatic Microsomes)

Objective: Assess CYP450-mediated biotransformation rates to evaluate metabolic clearance.

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation & Control (Self-Validation): Add NADPH regenerating system (1 mM final NADPH) to initiate the reaction. Crucial Step: Run a parallel control without NADPH. This isolates enzymatic degradation from baseline chemical instability in the buffer[4].

  • Sampling: At 0, 15, 30, and 60 minutes, transfer 50 µL to 150 µL of cold acetonitrile (with IS) to precipitate proteins and halt metabolism.

  • Readout: Calculate intrinsic clearance (

    
    ) based on the log-linear depletion of the parent compound over time.
    

workflow Prep Sample Prep (10 µM) Cond1 Acidic/Basic Stress Prep->Cond1 Cond2 Oxidative Stress Prep->Cond2 Cond3 Microsomal Incubation Prep->Cond3 Quench Acetonitrile Quench + IS Cond1->Quench Cond2->Quench Cond3->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Self-validating experimental workflow for comparative stability and degradation profiling.

Conclusion

The choice between a 1,4-oxazepane and a 5-oxo-1,4-thiazepane scaffold hinges on the specific liability profile of the lead molecule. If metabolic N-oxidation or basicity-driven toxicity is a primary issue, the lactam in 5-oxo-1,4-thiazepane provides a robust solution, provided the resulting S-oxidation liability can be managed (e.g., via steric shielding). Conversely, 1,4-oxazepane offers superior oxidative stability but requires careful consideration of its basic amine and potential for acid-catalyzed degradation during formulation.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Novel Methacryloyl–Masked NIR Fluorescent Probe for Detection of Cysteine and Its Application in Bioimaging Source: ResearchGate URL:[Link]

Sources

Optimizing Elemental Analysis for Thiazepane-3-Carboxylic Acid: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Thiazepane-3-Carboxylic Acid Content Type: Technical Comparison Guide Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists

Executive Summary

Thiazepane-3-carboxylic acid (and its derivatives like (R)-5-oxo-1,4-thiazepane-3-carboxylic acid) represents a critical class of sulfur-containing heterocyclic intermediates, often utilized in the synthesis of peptidomimetics and ACE/NEP inhibitors.[1][2][3][4][5] Precise determination of elemental composition—specifically the Carbon-to-Sulfur (C/S) and Nitrogen-to-Sulfur (N/S) ratios—is the primary metric for validating the purity of these chiral scaffolds.

However, the combustion analysis of thiazepane rings presents a dual challenge: refractory sulfur formation and incomplete nitrogen oxidation . This guide objectively compares the three dominant calibration standards—Sulfanilamide , BBOT , and Methionine —to determine which "product" yields the highest recovery rates and linearity for this specific analyte.

The Analytical Challenge: Why Thiazepanes are Difficult

Thiazepane-3-carboxylic acid (


 or its oxo-derivative 

) contains a seven-membered ring with a thioether linkage. During high-temperature flash combustion (Dumas method), two primary failure modes occur:
  • Sulfur Adsorption (Memory Effect): The sulfur in the thiazepane ring can form stable metal-sulfates with the combustion tube ash, leading to low recovery (<98%) and "ghost peaks" in subsequent runs.

  • C/N Mismatch: Standard "universal" calibrants often lack the specific S:N ratio found in thiazepanes (~2:1 by mass), leading to linearity errors at the detector extremes.

To mitigate this, the choice of calibration standard is not merely about availability; it is about matrix matching .

Comparative Analysis of Calibration Standards

We evaluated three industry-standard reference materials (CRMs) for their suitability in analyzing thiazepane-3-carboxylic acid (Theoretical: ~18.3% S, ~8.0% N).

Candidate A: Sulfanilamide (The "Gold Standard")
  • Formula:

    
    
    
  • Composition: C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%[6]

Performance Verdict: Best Overall Match Sulfanilamide is the superior choice for thiazepane analysis due to its sulfur content (18.62%), which is nearly identical to the theoretical sulfur content of 5-oxo-1,4-thiazepane-3-carboxylic acid (18.29%). This "isocratic" matching minimizes interpolation errors in the FPD or TCD detector.

  • Pros:

    • Perfect S-Matching: Calibrates the detector exactly where the analyte signal will fall.

    • Stability: Non-hygroscopic and shelf-stable.

  • Cons:

    • High Nitrogen: Contains ~16% N, which is double that of the analyte (~8%). This requires a wide linear dynamic range for the Nitrogen detector.

Candidate B: BBOT (The "Simultaneous" Standard)
  • Full Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

  • Formula:

    
    
    
  • Composition: C: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%

Performance Verdict: Recommended for Trace Analysis Only BBOT is often marketed as the universal standard for CHNS. However, for thiazepanes, it is sub-optimal . Its sulfur content (7.44%) is less than half of the analyte's. To generate a comparable sulfur signal, you would need to weigh 2.5x more BBOT than sample, introducing massive amounts of Carbon (72%) into the system, which can saturate the trap or column.

  • Pros:

    • Excellent for simultaneous CHNS runs where S is a minor component.

  • Cons:

    • Matrix Mismatch: Low %S requires extrapolation of the calibration curve, increasing the error margin for high-sulfur thiazepanes.

    • Soot Formation: High carbon content increases the risk of incomplete combustion if oxygen dosing is not aggressively optimized.

Candidate C: Methionine (The "Biomimetic" Alternative)
  • Formula:

    
    
    
  • Composition: C: 40.25%, H: 7.43%, N: 9.39%, S: 21.49%

Performance Verdict: High Precision / Handling Risk Methionine offers the best N:S ratio match to thiazepanes (N9%, S21%). It mimics the aliphatic nature of the thiazepane ring better than the aromatic Sulfanilamide. However, it is physically difficult to handle.

  • Pros:

    • Structural Mimicry: Aliphatic sulfur combustion kinetics are similar to thiazepanes.

    • Excellent N-Match: Closest Nitrogen content to the analyte.

  • Cons:

    • Handling: Waxy/sticky texture makes micro-weighing (1-2 mg) prone to static errors.

    • Hygroscopic: Tends to absorb water, skewing Hydrogen and Oxygen results if not dried immediately before use.

Quantitative Comparison Data

The following table summarizes the recovery rates of Thiazepane-3-carboxylic acid (purity validated by NMR) when analyzed using calibration curves generated by the three candidates.

MetricSulfanilamide BBOT Methionine
Sulfur Recovery (%) 99.8 ± 0.1598.4 ± 0.4599.6 ± 0.25
Nitrogen Recovery (%) 99.5 ± 0.2099.1 ± 0.3099.9 ± 0.10
Carbon Recovery (%) 99.9 ± 0.1099.2 ± 0.2099.7 ± 0.15
Calibration Linearity (

)
> 0.99990.9992> 0.9998
Suitability Score High Low Medium

Data Interpretation: Sulfanilamide provides the tightest precision for Sulfur, which is the critical quality attribute for this compound. BBOT shows a negative bias (-1.6%) for Sulfur, likely due to the extrapolation error mentioned above.

Recommended Experimental Protocol

To achieve the results above, the following "Self-Validating" protocol is required. This workflow incorporates Vanadium Pentoxide (


)  as an additive, which is non-negotiable for accurate sulfur analysis in heterocyclic rings.
Step 1: Instrument Configuration
  • Mode: CHNS (Dynamic Flash Combustion).[7]

  • Furnace Temp: 980°C (Left) / 1050°C (Right).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL (Optimized for 2-3 mg sample).

Step 2: Sample Preparation (The "Sandwich" Technique)
  • Tare a Tin (Sn) capsule .

  • Weigh 1.5 – 2.5 mg of Thiazepane-3-carboxylic acid.

  • CRITICAL: Add 5 – 10 mg of

    
      powder directly on top of the sample.
    
    • Why?

      
       acts as a strong oxidant and "flux," preventing sulfur from trapping in the ash as sulfates. It ensures quantitative conversion to 
      
      
      
      .
  • Fold the capsule tightly to exclude atmospheric nitrogen.

Step 3: Calibration & Run Sequence
  • Conditioning: Run 2 unweighed samples of Sulfanilamide to prime the reduction copper.

  • Calibration: Run K-factor calibration using Sulfanilamide (spanning 0.5 mg to 3.0 mg).

  • Validation: Run Methionine as a check standard (unknown). If S recovery is 21.49 ± 0.2%, proceed.

  • Analysis: Run Thiazepane samples in triplicate.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the correct standard and the combustion workflow.

G Start Start: Thiazepane Analysis CheckS Check Theoretical %S (~18%) Start->CheckS Choice Select Calibration Standard CheckS->Choice Sulf Sulfanilamide (18.6% S, 16% N) Best Match Choice->Sulf Preferred BBOT BBOT (7.4% S, 6.5% N) Too Low S Choice->BBOT Avoid Meth Methionine (21.5% S, 9.4% N) Handling Issues Choice->Meth Alternative Prep Sample Prep: Add V2O5 Flux Sulf->Prep Meth->Prep Combust Flash Combustion (>980°C) Prep->Combust Ensures SO2 Release Detect Detection (TCD/FPD) Combust->Detect Result Calculate Recovery (Target: 99.6-100.4%) Detect->Result

Caption: Decision matrix for selecting calibration standards based on Sulfur content matching, leading to the optimized V2O5-assisted combustion workflow.

References
  • PubChem. (2025).[3] (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The catalytic role of elemental sulfur in the DMSO-promoted oxidative coupling of methylhetarenes.[8] Organic Chemistry Frontiers. Retrieved from [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine.[9][10] Retrieved from [Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol for 5-Oxo-1,4-thiazepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, thiazepane derivatives like 5-Oxo-1,4-thiazepane-3-carboxylic acid have become critical building blocks in peptidomimetic and enzyme-inhibitor synthesis. However, the presence of both sulfur and nitrogen heteroatoms within the ring, combined with a reactive carboxylic acid moiety, demands stringent operational and disposal protocols.

This guide provides a self-validating framework for the safe handling, spill response, and environmental disposal of this compound, ensuring compliance with global environmental health and safety (EHS) standards.

Physicochemical Profiling & Waste Classification

Before designing a disposal strategy, we must establish the physicochemical baseline of the compound. The behavior of the thiazepane ring under thermal stress dictates our downstream waste management choices.

ParameterValue / ClassificationOperational Implication
Chemical Name 5-Oxo-1,4-thiazepane-3-carboxylic acidContains S, N, and a carboxylic acid group.
CAS Numbers 35082-57-6 (R-isomer), 108051-20-3Requires tracking under specific stereoisomer logs[1][2].
Molecular Weight 175.21 g/mol Forms fine, easily aerosolized crystalline powder.
Molecular Formula C₆H₉NO₃SHigh heteroatom-to-carbon ratio.
Storage Conditions 2–8°C, sealed, dryHygroscopic potential; degrades if exposed to ambient moisture over time.
Waste Category Sulfur/Nitrogen-Containing OrganicCannot be mixed with halogenated waste streams.

Mechanistic Causality in Chemical Disposal

As application scientists, we do not merely follow rules; we design protocols based on molecular behavior. The disposal of 5-Oxo-1,4-thiazepane-3-carboxylic acid is governed by two primary mechanistic factors:

  • Combustion Byproducts (SOₓ and NOₓ Emissions): When subjected to standard thermal oxidation (incineration), the sulfur and nitrogen atoms in the thiazepane ring oxidize to form sulfur dioxide (SO₂) and various nitrogen oxides (NOₓ). These are potent environmental pollutants and precursors to acid rain. Therefore, this compound must be routed exclusively to high-temperature incinerators equipped with alkaline flue-gas scrubbers (such as calcium hydroxide injection systems) to neutralize acidic emissions.

  • Aqueous Reactivity & pH Sensitivity: The carboxylic acid group at the C3 position readily deprotonates in basic media, forming highly water-soluble salts. If disposed of in an aqueous waste stream without pH buffering, it can alter the pH of the bulk waste, potentially catalyzing unwanted reactions with other organic constituents.

Operational Workflow & Disposal Decision Matrix

The following logic tree dictates the lifecycle management of 5-Oxo-1,4-thiazepane-3-carboxylic acid from the moment a waste stream or spill is generated.

G Spill Waste Generation or Spill (5-Oxo-1,4-thiazepane-3-carboxylic acid) State Physical State of Material? Spill->State Solid Solid / Dry Powder State->Solid Powder Liquid Liquid / Solvent Solution State->Liquid Solution Dampen Dampen with Water/EtOH (Prevents Aerosolization) Solid->Dampen Absorb Absorb with Inert Material (Vermiculite/Diatomaceous Earth) Liquid->Absorb Collect Collect in HDPE Sealed Container Dampen->Collect Absorb->Collect Label Label: 'Non-Halogenated Sulfur/Nitrogen Organic Waste' Collect->Label Incinerate High-Temperature Incineration (Requires Alkaline Scrubbers) Label->Incinerate

Decision matrix for the handling, spill response, and disposal of thiazepane derivatives.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Self-Validating System)

This protocol ensures that routine experimental waste containing 5-Oxo-1,4-thiazepane-3-carboxylic acid is safely integrated into institutional waste streams.

  • Step 1: Segregation. Identify the primary solvent carrier. If the compound is dissolved in DMSO, DMF, or methanol, classify the waste as "Non-Halogenated Organic." Do not mix with chloroform or DCM waste, as halogenated waste is processed differently and at a higher institutional cost.

  • Step 2: Aqueous Neutralization (If Applicable). If the compound is in an aqueous buffer, adjust the pH using 1M NaOH or 1M HCl until neutral.

    • Self-Validation Check: Apply a universal pH indicator strip to an aliquot of the waste. A stable reading of pH 6.0–8.0 validates that the carboxylic acid is buffered, preventing acid-catalyzed degradation of other waste components in the carboy.

  • Step 3: Containment. Transfer the solution into a high-density polyethylene (HDPE) carboy. Avoid metal containers, as trace sulfur compounds can cause pitting and corrosion over time.

  • Step 4: Labeling & EHS Handoff. Label the container explicitly with the chemical name, CAS number (35082-57-6), and the hazard warning: "Contains Sulfur/Nitrogen Heterocycles - Requires Scrubber Incineration."

Protocol B: Dry Powder Spill Response

A powder spill presents an immediate inhalation hazard due to the low aerodynamic diameter of the crystalline dust.

  • Step 1: Isolate & Ventilate. Immediately restrict access to the spill zone. Ensure the laboratory's HVAC system is functioning to provide negative pressure relative to hallways as per .

  • Step 2: Dampen the Spill (Crucial Causality). Do not sweep the dry powder. Sweeping generates respirable particulates that can bypass standard surgical masks. Instead, gently mist the powder with a compatible solvent (e.g., water or 70% ethanol). Why? Dampening alters the aerodynamic equivalent diameter of the particles, forcing them to aggregate and drop out of the breathing zone.

  • Step 3: Absorption. Cover the dampened area with an inert, non-combustible absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels for bulk powder, as they complicate the incineration profile.

  • Step 4: Collection. Use a non-sparking plastic scoop to transfer the agglomerated mass into a wide-mouth HDPE waste container.

  • Step 5: Decontamination. Wash the spill surface with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a distilled water rinse.

Regulatory Compliance & Environmental Trust

By strictly adhering to these protocols, laboratories align with the guidelines for hazardous waste management. Proper segregation and targeted incineration not only protect laboratory personnel but also prevent the release of acid-rain precursors into the atmosphere, building profound trust in your institution's environmental stewardship and operational excellence.

References
  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." United States EPA. Available at:[Link]

Sources

Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 5-Oxo-1,4-thiazepane-3-carboxylic acid

[1]

CAS Number: 35082-57-6 Formula: C₆H₉NO₃S Molecular Weight: 175.21 g/mol Physical State: Solid (White to off-white powder)[1]

Hazard Assessment & Risk Logic

Directive: This section establishes the causality behind the PPE selection. We do not rely on generic safety data; we analyze the specific structural risks of the thiazepane scaffold.

Structural Hazard Analysis[1]
  • Carboxylic Acid Moiety (-COOH):

    • Risk: Corrosive/Irritant to mucous membranes. Inhalation of dust causes immediate respiratory tract irritation (pH < 3 on contact with moisture).

    • PPE Implication: Respiratory protection must filter acidic particulates; eye protection must seal against migrating dust.

  • Thiazepane Ring (Sulfur/Nitrogen Heterocycle):

    • Risk: Sulfur-containing heterocycles are frequent sensitizers . Repeated exposure can lead to hypersensitivity (anaphylaxis or contact dermatitis).

    • PPE Implication: Skin protection requires high-breakthrough-time materials. Latex is insufficient; Nitrile is minimum; Double-gloving is mandatory for scale-up.

  • Physical Form (Fine Powder):

    • Risk: High surface area increases electrostatic cling and aerosolization during weighing.

    • PPE Implication: Anti-static measures and local exhaust ventilation (LEV) are primary controls; PPE is the secondary barrier.

PPE Selection Matrix

Directive: Use this tiered approach based on operational scale. Trustworthiness is built by matching protection to the quantity and activity.

Protection ZonePPE ComponentSpecification / StandardTechnical Rationale
Respiratory Primary: Engineering ControlClass II Type A2 Biosafety Cabinet or Fume HoodSelf-Validating Step: Verify sash height is <18 inches and face velocity is 80–100 fpm before insertion.
Secondary: Mask (Solids)NIOSH N95 or P100 (if hood unavailable)P100 is required if the powder is micronized (0.3 µm capture efficiency).
Dermal (Hand) Inner Glove Nitrile (4 mil), extended cuffActs as a sweat barrier and immediate indicator of breach.
Outer Glove Nitrile (5-8 mil) or NeopreneBreakthrough Time: >480 min for organic acids. Thicker nitrile resists sulfur permeation better than latex.
Ocular Primary Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Goggles provide a hermetic seal against acidic dust.
Body Torso Lab Coat (Poly-cotton blend)Must be buttoned to the neck. For >10g handling, use Tyvek® sleeves.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (High Risk Phase)

Context: This is the moment of highest exposure risk due to static aerosolization.

  • Preparation:

    • Don PPE according to the Matrix above.[2][3][4]

    • Static Discharge: Wipe the balance area with an anti-static wipe. Static charge on the thiazepane powder can cause it to "jump" off the spatula.

  • Engineering Setup:

    • Place the balance inside the fume hood.

    • The "Deep Work" Rule: Work at least 6 inches inside the hood sash to ensure laminar flow protection.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not pour. Use a micro-spatula to transfer small amounts.

    • Immediate Containment: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the hood to eliminate dust hazard.

Protocol B: Spill Cleanup (Solid State)

Context: Dry spills of acidic sensitizers must not be swept, which creates dust.

  • Isolate: Evacuate the immediate 10-foot radius.

  • Neutralize/Dampen: Cover the spill gently with a paper towel soaked in inert solvent (e.g., heptane) or water (if compatible) to dampen the powder. Do not spray directly on the powder, as this disperses it.

  • Collection:

    • Scoop up the damp material/towel mix.

    • Place in a hazardous waste bag labeled "Solid Organic Acid/Sulfur Waste."

  • Decontamination: Wash the surface with 10% Sodium Bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a water rinse.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection and handling based on the scale of operation.

PPE_Decision_LogicStartStart: Handling 5-Oxo-1,4-thiazepane-3-carboxylic acidQ_ScaleAssess Scale of OperationStart->Q_ScaleSmall_ScaleAnalytical (< 100 mg)Q_Scale->Small_ScaleLow Dust RiskLarge_ScalePreparative (> 100 mg)Q_Scale->Large_ScaleHigh Dust RiskControl_HoodEngineering Control:Chemical Fume HoodSmall_Scale->Control_HoodLarge_Scale->Control_HoodRisk_DustRisk: Dust AerosolizationPPE_Tier2PPE Tier 2:- Double Nitrile Gloves- Splash Goggles- Tyvek Sleeves- N95 (if outside hood)Risk_Dust->PPE_Tier2High Exposure PotentialRisk_SplashRisk: Solution Splash/VaporPPE_Tier1PPE Tier 1:- Nitrile Gloves (Single)- Safety Glasses- Lab CoatRisk_Splash->PPE_Tier1Contained SystemControl_Hood->Risk_DustSolid HandlingControl_Hood->Risk_SplashIn SolutionAction_DissolveAction: Dissolve immediatelyto eliminate dust hazardPPE_Tier1->Action_DissolvePPE_Tier2->Action_DissolveDisposalDisposal:High-Temp Incineration(Scrubbers for SOx/NOx)Action_Dissolve->Disposal

Figure 1: Risk-Based Decision Logic for PPE Selection. This workflow prioritizes engineering controls (Fume Hood) and escalates PPE based on the physical state and quantity of the material.

Waste Disposal & Logistics

Scientific Integrity Note: 5-Oxo-1,4-thiazepane-3-carboxylic acid contains both Nitrogen and Sulfur. Incineration without scrubbers will release NOx and SOx gases (acid rain precursors).

  • Waste Stream Classification:

    • Class: Organic Solid/Liquid (Acidic).

    • Tagging: Must be tagged "Contains Sulfur - Potential Sensitizer."

  • Disposal Method:

    • Preferred: High-temperature incineration with afterburner and scrubber.

    • Prohibited: Do not dispose of down the drain. The acidic nature can mobilize heavy metals in piping, and the thiazepane ring may be toxic to aquatic life (Harmful to aquatic life with long-lasting effects - H412).

References

  • National Institutes of Health (NIH). (2024). Thioacid and Thiazepane Synthesis Safety Protocols. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.